4-Hexyloxyphenol
Description
Properties
IUPAC Name |
4-hexoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,13H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIIHRLCKLSYNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048195 | |
| Record name | 4-(Hexyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18979-55-0 | |
| Record name | 4-(Hexyloxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hexyloxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(hexyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Hexyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hexyloxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HEXYLOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35IMS9L1FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Hexyloxyphenol: Core Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hexyloxyphenol is a monosubstituted phenol derivative with a hexyl ether group at the para position. This compound serves as a valuable intermediate in the synthesis of liquid crystals and has garnered significant interest in the field of drug development, particularly for its potential as an anti-melanoma agent. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, purification, and analytical characterization of this compound. Furthermore, it delves into its biological activities, with a focus on the proposed mechanism of action against melanoma cells. Detailed experimental protocols and structured data tables are presented to facilitate practical application and further research.
Core Properties of this compound
This compound, also known as p-hexyloxyphenol or hydroquinone monohexyl ether, is a crystalline solid at room temperature. Its core physicochemical properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₈O₂ | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
| Appearance | Light beige to brown crystalline solid | |
| Melting Point | 45-47 °C | |
| Boiling Point | 309.687 °C at 760 mmHg | |
| Density | 0.999 g/cm³ | |
| Flash Point | 140.871 °C | |
| Solubility | Soluble in methanol | |
| LogP | 3.35 |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data/Reference |
| ¹H NMR (CDCl₃) | δ 6.80-6.72 (m, 4H), 3.88 (t, 2H, J = 6.7Hz), 1.79-1.68 (m, 2H), 1.48-1.30 (m, 6H), 0.91-0.86 (m, 3H) |
| ¹³C NMR (CDCl₃) | Available spectral data can be found in spectral databases.[2][3] |
| FTIR, Raman, UV-Vis, MS | Available spectral data can be found in spectral databases.[2] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. A detailed protocol, adapted from established procedures for similar compounds, is provided below.[4][5][6]
Reaction Scheme:
Materials and Reagents:
-
Hydroquinone
-
1-Bromohexane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroquinone (1.0 equivalent) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.[5]
-
Addition of Alkyl Halide: Add 1-bromohexane (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with 1 M HCl, followed by water and then brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification of this compound
The crude this compound can be purified by recrystallization or column chromatography to obtain a high-purity product.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent system (e.g., hexanes/ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography Protocol:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be used for purity analysis.[7][8]
-
Column: C18 reverse-phase column (e.g., Newcrom R1)[7]
-
Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[7]
-
Detection: UV detector at an appropriate wavelength.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation.[2][3][9]
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
-
Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.
Biological Activity and Mechanism of Action
4-Substituted phenols, including this compound, have shown promise as anti-melanoma agents. The proposed mechanism of action involves the inhibition of tyrosinase, a key enzyme in melanin synthesis, and the induction of a specific immune response against melanoma cells.[10]
Mechanism of Action:
-
Tyrosinase Inhibition: 4-Substituted phenols can act as substrates or inhibitors of tyrosinase. This inhibition disrupts the production of melanin in melanoma cells.[10][11]
-
Quinone Formation and Immunogenicity: The enzymatic oxidation of these phenols by tyrosinase can lead to the formation of reactive quinones. These quinones can bind to cellular proteins, including melanosomal proteins, forming haptens. This process can increase the immunogenicity of these proteins.[10]
-
T-Cell Activation: The modified, more immunogenic proteins can be processed and presented by antigen-presenting cells, leading to the activation of specific T-cells. These activated T-cells can then recognize and attack both phenol-exposed and unexposed melanoma cells, leading to an anti-tumor immune response.[10]
Visualizations
Experimental Workflow: Synthesis and Purification of this compound
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. benchchem.com [benchchem.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Separation of 4-(Hexyloxy)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 4-(Hexyloxy)phenol | SIELC Technologies [sielc.com]
- 9. 4-(Hexyloxy)phenol | C12H18O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 10. Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Hexyloxyphenol
This guide provides a comprehensive overview of 4-Hexyloxyphenol, a significant organic compound utilized by researchers, scientists, and drug development professionals. It covers its chemical structure, physicochemical properties, synthesis, and key applications.
Introduction
This compound, also known as hydroquinone monohexyl ether, is an aromatic ether that has garnered interest in various scientific fields. Structurally, it consists of a phenol ring where the hydroxyl group at position 4 is etherified with a hexyl chain. This compound serves as a crucial intermediate in the synthesis of liquid crystals and has been investigated as a potential anti-melanoma agent.[1][2] Its properties are influenced by the presence of both a hydrophilic phenolic hydroxyl group and a lipophilic hexyloxy substituent.
Chemical Structure and Formula
The molecular structure of this compound features a benzene ring substituted with a hydroxyl group and a hexyloxy group at opposite ends (para position).
-
Chemical Name: this compound[1]
-
Synonyms: p-Hexyloxyphenol, 4-n-Hexyloxyphenol, Hydroquinone Monohexyl Ether[1][2]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| Appearance | White to light beige or slightly brown crystalline solid/powder | [1][2] |
| Melting Point | 45-47 °C | [1][2][3][8] |
| Boiling Point | 309.7 °C at 760 mmHg; 112 °C at 3 mmHg | [1][2][8] |
| Density | ~0.999 g/cm³ | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Solubility | Soluble in Methanol | [1][2] |
| pKa | 10.36 ± 0.15 (Predicted) | [1][2] |
| LogP | 3.35 - 3.84 | [1][4] |
| Refractive Index | 1.508 (Estimate) | [1][2] |
Synthesis of this compound
A common and effective method for synthesizing this compound is through the Williamson ether synthesis. This method involves the mono-O-alkylation of hydroquinone with a hexyl halide.
Objective: To synthesize this compound by reacting hydroquinone with 1-bromohexane.
Materials:
-
Hydroquinone
-
1-Bromohexane
-
Potassium Carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve an excess of hydroquinone (e.g., 3-4 equivalents) in a suitable polar aprotic solvent like acetone or DMF.
-
Addition of Base: Add potassium carbonate (K₂CO₃, ~1.5 equivalents) to the solution. The base will deprotonate one of the phenolic hydroxyl groups of hydroquinone.
-
Addition of Alkylating Agent: Slowly add 1-bromohexane (1 equivalent) to the reaction mixture. The slow addition helps to minimize the formation of the dialkylated byproduct, 1,4-bis(hexyloxy)benzene.
-
Reaction: Heat the mixture to reflux and maintain it for several hours (typically 12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash it with a small amount of acetone.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether. Wash the ether solution sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR (¹H and ¹³C) and mass spectrometry. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the protons of the hexyloxy chain, and the phenolic hydroxyl proton.[2]
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 6.80-6.72 (m, 4H, Ar-H), 4.48 (s, 1H, -OH), 3.88 (t, J=6.7Hz, 2H, -OCH₂-), 1.79-1.68 (m, 2H, -OCH₂CH₂-), 1.48-1.30 (m, 6H, -(CH₂)₃-), 0.91-0.86 (m, 3H, -CH₃).[2]
Applications
This compound is a valuable compound with applications in material science and pharmacology.
-
Liquid Crystals: It is used as an intermediate in the synthesis of more complex molecules that exhibit liquid crystalline properties.[1][2]
-
Drug Development: It has been identified as a lead anti-melanoma agent.[3] Studies have shown its cytotoxicity against B16-F0 melanoma cells, with the advantage of having minimal metabolism by rat liver P450 microsomal preparations, suggesting potential for targeted therapy.[2][3]
-
Specialty Chemicals: It can be used in the production of surfactants and emulsifiers.[9]
Safety and Handling
This compound is considered hazardous and requires careful handling.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long-lasting effects).[2][3]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[10]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]
-
Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[1][2]
-
Keep away from strong oxidizing agents.[10]
-
Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 18979-55-0 [chemicalbook.com]
- 3. 4-己氧基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(Hexyloxy)phenol | SIELC Technologies [sielc.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. CAS 18979-55-0: 4-(Hexyloxy)phenol | CymitQuimica [cymitquimica.com]
- 10. fishersci.com [fishersci.com]
4-Hexyloxyphenol: A Versatile Building Block in Modern Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexyloxyphenol is an organic compound belonging to the alkoxyphenol family. Its molecular structure, which features a phenol ring substituted with a hexyl ether group at the para position, provides a unique combination of a rigid aromatic core and a flexible aliphatic chain. This amphiphilic character makes this compound a valuable intermediate and building block in a diverse range of research applications, from the synthesis of advanced materials to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary research uses of this compound, with a focus on its applications in liquid crystal synthesis, drug discovery, and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O₂ | [1] |
| Molecular Weight | 194.27 g/mol | [1][2] |
| Appearance | Light beige to brown crystalline solid | [3] |
| Melting Point | 45-47 °C | [2][3] |
| Boiling Point | Not specified | |
| Flash Point | 113 °C (closed cup) | [2] |
| CAS Number | 18979-55-0 | [2] |
| SMILES | CCCCCCOc1ccc(O)cc1 | [2] |
| InChI Key | XIIIHRLCKLSYNH-UHFFFAOYSA-N | [2] |
Core Research Applications
Precursor in Liquid Crystal Synthesis
The most prominent application of this compound in research is as a synthon for the creation of more complex liquid crystal molecules.[4] The molecular architecture of this compound, with its rigid phenyl group and flexible hexyloxy tail, is conducive to the formation of the mesophases that characterize liquid crystals.[4] The terminal hydroxyl group offers a reactive site for chemical modifications, such as esterification or etherification, enabling the attachment of other molecular fragments to design molecules with specific mesomorphic and physical properties.[4]
Derivatives of this compound are integral components in the formulation of liquid crystal displays (LCDs). For instance, 4'-(Hexyloxy)-4-biphenylcarbonitrile, a derivative of this compound, is a well-known nematic liquid crystal. The hexyloxy chain influences critical properties of the final liquid crystal material, including its melting point, clearing point (the transition temperature to an isotropic liquid), viscosity, and electro-optical response.[5] These characteristics are paramount for the performance of LCDs, dictating their operating temperature range, switching speed, and contrast.[5]
Experimental Protocol: Synthesis of a Liquid Crystal Precursor (Illustrative)
The following protocol illustrates the use of a compound structurally similar to this compound in a Williamson ether synthesis to create a more complex molecule, a common step in the synthesis of liquid crystals. This protocol is adapted from the synthesis of 4-butoxyphenol.[6]
Objective: To synthesize an alkoxy-substituted biphenyl derivative from this compound and a suitable brominated biphenyl compound.
Materials:
-
This compound
-
4-Bromobiphenyl (or a similar activated aryl halide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone (or another suitable polar aprotic solvent)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
-
Add the 4-bromobiphenyl (1.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Logical Relationship: Role of this compound in Liquid Crystal Formation
Caption: From building block to display technology.
Drug Discovery and Development
This compound has emerged as a compound of interest in medicinal chemistry and drug development, particularly in the context of cancer research.
Anti-Melanoma Agent: Research has identified 4-(hexyloxy)phenol as a lead anti-melanoma agent effective against B16-F0 melanoma cells.[2][3] The proposed mechanism for 4-substituted phenols involves the inhibition of tyrosinase, a key enzyme in melanin synthesis.[7] This inhibition, coupled with the induction of glutathione depletion, is thought to lead to the formation of quinones and subsequent binding to protein thiols.[7] This process can enhance the immunogenicity of melanosomal proteins, triggering a specific T-cell response against melanocytes and melanoma cells.[7]
Signaling Pathway: Proposed Mechanism of Anti-Melanoma Activity
Caption: Immune response against melanoma cells.
Synthesis of Other Bioactive Molecules: The structural motif of this compound makes it a versatile starting material for the synthesis of other potential therapeutic agents. For instance, a related compound, 4-heptyloxyphenol, is used as a precursor for synthesizing kinase inhibitor scaffolds.[8] The lipophilic alkoxy chain can enhance membrane permeability and target engagement of the final drug molecule.[8] Derivatives of alkoxyphenols have been explored for a variety of therapeutic applications, including as anticancer, antimicrobial, and anticonvulsant agents.[8]
Materials Science and Polymer Chemistry
In the realm of materials science, this compound is utilized for surface modification and the creation of functional polymers.
Functionalization of Chitosan: An innovative application involves the laccase-mediated functionalization of chitosan with this compound. This enzymatic grafting process creates a copolymer with enhanced antioxidant and hydrophobic properties.[8] Such modified biopolymers have potential applications as food packaging materials or coating agents, offering improved preservation and water resistance.[8]
Experimental Workflow: Laccase-Mediated Grafting onto Chitosan
Caption: Enzymatic modification of a biopolymer.
Monomer for Coatings and Adhesives: this compound also serves as a functional monomer in the synthesis of polymers for crosslinkable coatings and adhesives. Its derivative, 4-[(6-(Acryloyloxy)hexyl)oxy]phenol, provides enhanced flexibility and adhesion in the resulting polymer.
Synthesis of this compound
For researchers requiring this compound as a starting material, a common synthetic route involves the deprotection of a benzylated precursor.
Experimental Protocol: Synthesis of this compound
This protocol is based on the hydrogenation of 1-(benzyloxy)-4-(hexyloxy)benzene.[3]
Materials:
-
1-(Benzyloxy)-4-(hexyloxy)benzene
-
5% Palladium on carbon (Pd/C)
-
Methanol
-
Ethyl acetate
-
Hydrogen gas
-
Diatomaceous earth
-
Silica gel
-
Hexane
Procedure:
-
In a reaction vessel, dissolve 1-(benzyloxy)-4-(hexyloxy)benzene (1.0 equivalent) in a 1:1 mixture of methanol and ethyl acetate.
-
Add 5% Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere for 16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.
-
Upon completion, filter the reaction mixture through diatomaceous earth to remove the catalyst.
-
Replace the solvent in the filtrate with a 12% ethyl acetate/hexane mixture and filter through a silica gel pad.
-
Concentrate the final filtrate to obtain this compound.
Synthesis Pathway: From Benzylated Precursor to this compound
Caption: Deprotection to yield the final product.
Conclusion
This compound is a remarkably versatile chemical compound with significant utility across multiple domains of scientific research. Its unique molecular structure allows it to serve as a crucial precursor in the synthesis of high-performance liquid crystals, a lead compound in the development of novel anti-melanoma therapies, and a functional monomer for advanced materials. The experimental protocols and conceptual diagrams provided in this guide aim to equip researchers with the foundational knowledge required to effectively utilize this compound in their respective fields of study. As research in these areas continues to advance, the demand for and applications of this adaptable building block are poised to expand.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 4-(Hexyloxy)phenol 99 18979-55-0 [sigmaaldrich.com]
- 3. This compound | 18979-55-0 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Laccase mediated phenol/chitosan treatment to improve the hydrophobicity of Kraft pulp [agris.fao.org]
An In-depth Technical Guide to the Synthesis of 4-Hexyloxyphenol from Hydroquinone
This technical guide provides a comprehensive overview of the synthesis of 4-hexyloxyphenol from hydroquinone, tailored for researchers, scientists, and professionals in drug development. The primary synthesis route detailed is the Williamson ether synthesis, a robust and widely adopted method for the preparation of ethers.
Introduction
This compound is an organic compound classified as a 4-alkoxyphenol. It serves as a valuable intermediate in the synthesis of various organic molecules, including liquid crystals, surfactants, and potentially as a modulator of biological pathways. The synthesis from hydroquinone involves the selective mono-O-alkylation of one of the phenolic hydroxyl groups. While seemingly straightforward, achieving high yields of the mono-alkylated product requires careful control of reaction conditions to minimize the formation of the di-alkylated byproduct, 1,4-dihexyloxybenzene.
Synthesis Pathway: Williamson Ether Synthesis
The most common and effective method for synthesizing this compound from hydroquinone is the Williamson ether synthesis.[1] This reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by the deprotonation of hydroquinone, acts as a nucleophile and attacks an alkyl halide.[2]
The overall reaction scheme is as follows:
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 4-alkoxyphenols.[1][3]
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| Hydroquinone | 123-31-9 | 110.11 | ≥99% |
| 1-Bromohexane | 111-25-1 | 165.07 | ≥98% |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | ≥99% |
| Ethanol, anhydrous | 64-17-5 | 46.07 | ≥99.5% |
| Diethyl ether | 60-29-7 | 74.12 | ACS grade |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | 1 M aq. |
| Saturated sodium chloride solution (brine) | 7647-14-5 | 58.44 | Saturated aq. |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | ≥99.5% |
3.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stir bar and stir plate
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous ethanol to the flask.
-
Addition of Alkylating Agent: While stirring the suspension vigorously, add 1-bromohexane (0.5 equivalents) dropwise to the reaction mixture at room temperature. A molar excess of hydroquinone is crucial to minimize the formation of the di-alkylated byproduct.[1][4]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide using a Büchner funnel and wash the filter cake with a small amount of ethanol.[1]
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and then brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1][3]
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the pure product.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of this compound and analogous compounds.
| Parameter | Value | Notes | Reference(s) |
| Molar Ratio (Hydroquinone:1-Bromohexane) | 2 : 1 | Minimizes di-alkylation. | [1] |
| Base (K₂CO₃) Molar Equivalent | 1.0 - 1.5 (relative to Hydroquinone) | Provides the basic medium for phenoxide formation. | [1][3] |
| Solvent | Anhydrous Ethanol or Acetone | Common solvents for Williamson ether synthesis. | [1][3] |
| Reaction Temperature | Reflux (~78 °C for Ethanol) | [1] | |
| Reaction Time | 12 - 24 hours | Monitor by TLC. | [1] |
| Typical Isolated Yield | 65 - 85% | Varies based on scale and purification method. | [1][5] |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as water can inhibit the reaction. Reaction time may also need to be extended.
-
Formation of Di-alkylated Byproduct: The primary challenge in this synthesis is the formation of 1,4-dihexyloxybenzene.[4] To minimize this, a significant excess of hydroquinone should be used, and the 1-bromohexane should be added slowly to the reaction mixture.[4]
-
Choice of Base: A moderately weak base like potassium carbonate is often preferred for selective mono-alkylation.[4] Stronger bases such as sodium hydride (NaH) or sodium hydroxide (NaOH) can increase the rate of competing elimination reactions.[4]
Logical Workflow Diagram
Caption: Experimental Workflow for this compound Synthesis.
References
4-Hexyloxyphenol (CAS 18979-55-0): A Technical Guide for Scientific Professionals
An In-depth Examination of the Physicochemical Properties, Synthesis, and Anti-Melanoma Activity of 4-Hexyloxyphenol.
This technical guide provides a comprehensive overview of this compound (CAS number 18979-55-0), a substituted phenol derivative with significant interest in the fields of materials science and oncology. This document details its core physicochemical properties, outlines experimental protocols for its synthesis and characterization, and explores its biological activity, particularly its potential as an anti-melanoma agent. The information is presented to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.
Core Properties of this compound
This compound is a solid at room temperature, appearing as a light beige to brown crystalline substance.[1] It is characterized by a phenol ring substituted with a hexyloxy group at the para position. This structure imparts both lipophilic (the hexyl chain) and hydrophilic (the hydroxyl group) characteristics to the molecule.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 18979-55-0 | [2][3][4] |
| Molecular Formula | C₁₂H₁₈O₂ | [2] |
| Molecular Weight | 194.27 g/mol | [3] |
| Melting Point | 45-47 °C (lit.) | |
| Boiling Point | 112 °C at 3 mmHg | |
| Flash Point | 113 °C (closed cup) | |
| Appearance | Solid, light beige to brown crystalline | [1][2] |
| Solubility | Soluble in methanol. | |
| InChI Key | XIIIHRLCKLSYNH-UHFFFAOYSA-N | [4] |
| SMILES | CCCCCCOc1ccc(O)cc1 |
Synthesis of this compound
The primary synthetic route to this compound is the Williamson ether synthesis, a well-established method for forming ethers. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of this compound from hydroquinone and 1-bromohexane.
Materials:
-
Hydroquinone
-
1-Bromohexane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (1.0 equivalent) in anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide ion.
-
Alkyl Halide Addition: Slowly add 1-bromohexane (1.05 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography.
References
An In-depth Technical Guide to the Physical Properties of Solid 4-n-Hexyloxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-n-Hexyloxyphenol in its solid state. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a synthetic intermediate or building block. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visual workflow for the physical characterization process.
Core Physical and Chemical Properties
4-n-Hexyloxyphenol, also known as p-hexyloxyphenol, is an organic compound with the chemical formula C₁₂H₁₈O₂.[1][2] It is structurally characterized by a phenol group where the hydrogen of the hydroxyl group is substituted by a hexyl ether chain at the para position.[1] In its solid form, it typically appears as a white to light yellow or light orange powder or crystalline solid.[3]
Quantitative Physicochemical Data
The following table summarizes the key physical properties of solid 4-n-Hexyloxyphenol, compiled from various sources for easy comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈O₂ | [1][2] |
| Molecular Weight | 194.27 g/mol | [1][2] |
| Melting Point | 44 - 47 °C | [1][3][4][5][6] |
| Boiling Point | 309.7 °C at 760 mmHg; 112 °C at 3 mmHg | [1][3][5] |
| Density | 0.999 g/cm³ | [1] |
| Flash Point | 140.9 °C; 113 °C (closed cup) | [1][6] |
| Vapor Pressure | 0.000345 mmHg at 25 °C | [1] |
| Refractive Index | 1.508; 1.5050 | [1][3] |
| Solubility | Soluble in Methanol | [3] |
| Appearance | White to light yellow to light orange powder to crystal | [3] |
Experimental Protocols for Physical Property Determination
The determination of the physical properties of solid organic compounds like 4-n-Hexyloxyphenol involves a series of standard laboratory procedures. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point is a critical physical property for assessing the purity of a crystalline solid.[7]
Apparatus:
-
Melting point apparatus (e.g., Vernier Melt Station or similar)[8]
-
Spatula[8]
-
Watch glass or weighing boat[8]
Procedure:
-
A small amount of the solid 4-n-Hexyloxyphenol is placed on a clean, dry watch glass.[8]
-
The open end of a capillary tube is pressed into the sample, forcing a small amount of the solid into the tube.[7][9]
-
The capillary tube is then tapped gently on a hard surface, closed end down, to pack the solid into the bottom of the tube to a height of approximately 3-5 mm.[8][9]
-
The packed capillary tube is inserted into the heating block of the melting point apparatus.[7][8]
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[7]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[9]
-
The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[9] A narrow melting range (typically 1-2 °C) is indicative of a pure compound.[7]
Crystal Structure Determination
Apparatus:
-
Single-crystal X-ray diffractometer
-
Goniometer head
-
Cryostat (for low-temperature data collection)
-
Computational software for structure solution and refinement (e.g., SHELXT)[10]
Procedure:
-
A suitable single crystal of 4-n-Hexyloxyphenol is grown, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
A well-defined single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal.
-
The diffraction pattern of the X-rays is collected as the crystal is rotated.
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates.
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the physical characterization of a solid organic compound such as 4-n-Hexyloxyphenol.
Caption: Workflow for the physical characterization of 4-n-Hexyloxyphenol.
References
- 1. 4-Hexyloxyphenol | 18979-55-0 [chemnet.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | 18979-55-0 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 4-己氧基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Hexyloxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Hexyloxyphenol, a compound of interest in medicinal chemistry and materials science. The following sections present detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound, recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
¹H NMR Data
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 6.80 - 6.72 | m | 4H | - | Ar-H |
| 3.88 | t | 2H | 6.7 | -O-CH₂ - |
| 1.79 - 1.68 | m | 2H | - | -O-CH₂-CH₂ - |
| 1.48 - 1.30 | m | 6H | - | -(CH₂ )₃-CH₃ |
| 0.91 - 0.86 | m | 3H | - | -CH₃ |
Data obtained in CDCl₃.[1]
¹³C NMR Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the carbon skeleton.
| Chemical Shift (δ) ppm | Assignment |
| 153.2 | C -O (Aromatic) |
| 149.8 | C -OH (Aromatic) |
| 115.9 | Ar-C H |
| 115.4 | Ar-C H |
| 68.8 | -O-C H₂- |
| 31.6 | -O-CH₂-C H₂- |
| 29.3 | -O-(CH₂)₂-C H₂- |
| 25.8 | -O-(CH₂)₃-C H₂- |
| 22.6 | -CH₂-C H₃ |
| 14.1 | -C H₃ |
Data obtained in CDCl₃.
Infrared (IR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its phenolic and ether functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (phenolic) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Strong | Aliphatic C-H stretch |
| 1600 - 1585 | Medium-Strong | Aromatic C=C stretch |
| 1500 - 1400 | Medium-Strong | Aromatic C=C stretch |
| ~1230 | Strong | Aryl C-O stretch |
| 860 - 680 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. The molecular weight of this compound is 194.27 g/mol .
| m/z | Relative Intensity | Assignment |
| 194 | Moderate | [M]⁺ (Molecular Ion) |
| 110 | High | [M - C₆H₁₂]⁺ |
| 109 | High | [M - C₆H₁₃]⁺ |
Experimental Protocols
The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-10 ppm, a relaxation delay of 1-5 seconds, and a 90° pulse angle.
-
¹³C NMR Acquisition : The spectrum is typically acquired with proton decoupling to simplify the signals to single lines for each carbon. A wider spectral width (e.g., 0-160 ppm) and a greater number of scans are generally required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : A small amount of the solid this compound sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., KBr), and allowing the solvent to evaporate.
-
Data Acquisition : A background spectrum of the empty ATR crystal or salt plate is recorded first. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is usually presented in terms of transmittance or absorbance.
Mass Spectrometry
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.
-
Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile for LC-MS; dichloromethane or hexane for GC-MS).
-
Ionization : Electron Ionization (EI) is a common method for GC-MS, where the sample is bombarded with high-energy electrons to induce ionization and fragmentation. For LC-MS, softer ionization techniques such as Electrospray Ionization (ESI) are typically used, which often result in a more prominent molecular ion peak.
-
Analysis : The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Solubility of 4-Hexyloxyphenol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Hexyloxyphenol is a valuable intermediate in the synthesis of liquid crystals and active pharmaceutical ingredients. A thorough understanding of its solubility in various organic solvents is paramount for process optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for the accurate determination of its solubility, and a visual representation of the experimental workflow. While extensive quantitative solubility data in the public domain is limited, this guide equips researchers with the necessary information and methodologies to determine these crucial parameters in their own laboratory settings.
Introduction to this compound
This compound, with the chemical formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol , is a solid at room temperature with a melting point in the range of 45-47 °C.[1][2] Its structure consists of a phenol ring with a hexyloxy group at the para position. This substitution gives the molecule a significant non-polar character, as indicated by its calculated LogP (octanol-water partition coefficient) values which are reported to be between 3.35 and 4.22.[3][4] This high LogP value suggests a preference for non-polar environments and thus good solubility in many organic solvents over aqueous solutions.
Solubility Data of this compound
| Solvent | Chemical Formula | Polarity Index | This compound Solubility (Qualitative) | Related Quantitative Data (4-Heptyloxyphenol) |
| Methanol | CH₃OH | 5.1 | Soluble[3][5] | Not Available |
| Ethanol | C₂H₅OH | 4.3 | Expected to be Soluble | Not Available |
| Acetone | C₃H₆O | 5.1 | Expected to be Soluble | Not Available |
| Chloroform | CHCl₃ | 4.1 | Expected to be Soluble | Not Available |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Expected to be Soluble | Not Available |
| Toluene | C₇H₈ | 2.4 | Expected to be Soluble | Not Available |
| Hexane | C₆H₁₄ | 0.1 | Expected to be Soluble | Not Available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Expected to be Soluble | 100 mg/mL[6] |
Note: The expected solubility is based on the principle of "like dissolves like." Given the high LogP value of this compound, it is anticipated to be soluble in a wide range of organic solvents.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7] It is a robust and reliable technique that involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (analytical grade, purity >99%)
-
Selected organic solvents (HPLC grade)
-
Glass vials with PTFE-lined screw caps (e.g., 20 mL scintillation vials)
-
Constant temperature orbital shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of solid this compound to several vials. A visible excess of solid must remain at the end of the equilibration period to ensure saturation.
-
Accurately pipette a known volume (e.g., 10 mL) of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary study can be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.
-
Accurately dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
-
Sample Analysis:
-
Analyze the diluted samples and the standard solutions using a validated analytical method, such as HPLC.
-
For HPLC analysis, an appropriate column (e.g., C18) and mobile phase should be used to achieve good separation and peak shape for this compound. The detector wavelength should be set to the absorbance maximum of the compound.
-
-
Quantification and Data Reporting:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.
-
Use the linear regression equation of the calibration curve to determine the concentration of this compound in the diluted samples.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.
-
The solubility is typically reported in units such as g/100 mL, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not extensively documented, its chemical structure strongly suggests good solubility in a variety of non-aqueous media. For researchers and professionals in drug development and material science, the ability to accurately determine solubility is critical. The detailed shake-flask protocol provided in this guide offers a reliable method for obtaining this essential data, enabling informed decisions in process development, formulation, and quality control.
References
- 1. 4-(Hexyloxy)phenol 99 18979-55-0 [sigmaaldrich.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. 18979-55-0(4-(Hexyloxy)phenol) | Kuujia.com [kuujia.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dissolutiontech.com [dissolutiontech.com]
A Technical Guide to the Discovery and History of 4-Alkoxyphenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Alkoxyphenols, a class of organic compounds characterized by an alkoxy group situated para to a hydroxyl group on a benzene ring, have garnered significant attention across various scientific disciplines. Their unique structural features impart a range of chemical and biological properties that have led to their application in pharmaceuticals, polymer science, and as antioxidants. This technical guide provides an in-depth exploration of the discovery, historical development, and key experimental data related to 4-alkoxyphenols, offering valuable insights for researchers and professionals in drug development and related fields.
Discovery and Historical Context
The journey of 4-alkoxyphenols is intrinsically linked to the broader history of organic chemistry, particularly the discovery of their parent compounds and the development of fundamental synthetic reactions.
Early Precursors and Foundational Syntheses:
The story begins with the isolation of hydroquinone (1,4-dihydroxybenzene) in 1820 by Pelletier and Caventou through the dry distillation of quinic acid.[1] This discovery laid the groundwork for the future synthesis of its monoether derivatives. A pivotal moment in ether synthesis arrived in 1850 when Alexander Williamson developed the "Williamson ether synthesis," a method reacting an alkoxide with an alkyl halide to form an ether.[2] This reaction remains a cornerstone of organic synthesis and a primary method for preparing 4-alkoxyphenols.
While a definitive record of the very first synthesis of a 4-alkoxyphenol is elusive, the work of chemists like Auguste Cahours and Charles Gerhardt in the mid-19th century on phenol derivatives and anisole (methoxybenzene) suggests that the synthesis of simple 4-alkoxyphenols like 4-methoxyphenol was likely achieved during this era of burgeoning synthetic organic chemistry.[3][4][5][6]
Emergence of 4-Alkoxyphenols in Applied Science:
The practical applications of 4-alkoxyphenols began to be recognized in the early 20th century. Notably, in the 1930s, monobenzone, the monobenzyl ether of hydroquinone (4-benzyloxyphenol), was identified as a potent depigmenting agent after workers in a leather tannery using rubber gloves containing this chemical developed patches of skin depigmentation.[7] This discovery spurred further investigation into the biological activities of 4-alkoxyphenols.[1][8] By the 1940s, monobenzone and hydroquinone were being studied for their effects on skin and hair color.[8]
Today, the synthesis of 4-alkoxyphenols is a well-established practice, with numerous methods developed to achieve high yields and selectivity, catering to their diverse applications.
Key Synthetic Methodologies
The synthesis of 4-alkoxyphenols can be broadly categorized into several key approaches, each with its own advantages and historical significance.
Williamson Ether Synthesis
This classical method remains one of the most common and versatile for preparing 4-alkoxyphenols. It involves the deprotonation of hydroquinone to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. Careful control of stoichiometry is crucial to favor mono-alkylation over the formation of the di-alkoxy byproduct.
Reaction Scheme:
HO-C₆H₄-OH + RX + Base → RO-C₆H₄-OH + Base·HX
Where R is an alkyl group and X is a halide.
Synthesis from Hydroquinone and Alcohols
Direct reaction of hydroquinone with an alcohol under acidic conditions is another established method. This approach often requires catalysts and specific reaction conditions to achieve good yields of the mono-ether.
Modern Synthetic Approaches
More recent developments in organic synthesis have provided alternative routes to 4-alkoxyphenols, offering advantages in terms of substrate scope and reaction conditions.
-
Ullmann Condensation: This copper-catalyzed reaction can be used to form aryl ethers from an aryl halide and an alcohol. While traditionally requiring harsh conditions, modern modifications have made it a more viable method.
-
Buchwald-Hartwig Amination: While primarily known for C-N bond formation, variations of this palladium-catalyzed cross-coupling reaction can be adapted for the synthesis of aryl ethers from aryl halides or triflates and alcohols.
Quantitative Data
The following tables summarize key quantitative data for representative 4-alkoxyphenols, providing a basis for comparison and experimental design.
Table 1: Physicochemical Properties of Selected 4-Alkoxyphenols
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 54-56 | 243 |
| 4-Ethoxyphenol | C₈H₁₀O₂ | 138.16 | 66-67 | 246-247 |
| 4-Benzyloxyphenol | C₁₃H₁₂O₂ | 200.23 | 119-120[9] | - |
Table 2: Synthesis Yields for 4-Methoxyphenol via Different Methods
| Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Hydroquinone, Methanol, Benzoquinone, Macroporous polystyrene sulfonic acid resin | 65°C, 1h, then add Dimethyl carbonate, 65°C, 1h | 95.9 | [7] |
| Hydroquinone, Methanol, Benzoquinone, P-toluenesulfonic acid-MCM-41 catalyst | Reflux, 70°C, 3h | 99.3 | [8] |
| Hydroquinone, Methanol, Benzoquinone, Sulfamic acid-ZSM-5 catalyst | Reflux, 70°C, 3h | 97.8 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of 4-alkoxyphenols.
General Protocol for Williamson Ether Synthesis of 4-Alkoxyphenols
Materials:
-
Hydroquinone
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydroxide)
-
Solvent (e.g., ethanol, acetone, DMF)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Deprotonation: Dissolve hydroquinone (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a reflux condenser and stir bar.
-
Add the base (1-1.2 equivalents) to the solution and stir to form the phenoxide. The reaction may be heated gently to facilitate this step.
-
Alkylation: Slowly add the alkyl halide (1 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for a period determined by the reactivity of the substrates (typically monitored by TLC).
-
Work-up: After the reaction is complete, cool the mixture and filter to remove any inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography.
Synthesis of 4-Methoxyphenol from Hydroquinone and Methanol
Materials:
-
Hydroquinone
-
Methanol
-
Benzoquinone
-
Catalyst (e.g., p-toluenesulfonic acid-MCM-41)
-
Standard laboratory glassware for reflux
Procedure:
-
To a reactor, add the catalyst (e.g., 2.5g), methanol (120.0g), hydroquinone (50.0g), and benzoquinone (4.8g).[8]
-
Heat the mixture to reflux at 70°C and maintain for 3 hours.[8]
-
Upon completion, the product can be isolated and purified using standard techniques.
Signaling Pathways and Biological Activity
Certain 4-alkoxyphenols have demonstrated significant biological activity, making them of interest to drug development professionals. Their mechanisms of action often involve interference with key cellular signaling pathways.
4-(Benzyloxy)phenol and the IL-35/JAK1/STAT3 Pathway
Recent research has elucidated a specific signaling cascade initiated by 4-(benzyloxy)phenol (4-BOP) in the context of mycobacterial infection in macrophages. 4-BOP has been shown to induce the expression of the anti-inflammatory cytokine IL-35.[10] This, in turn, leads to the activation of the JAK1/STAT3 signaling pathway, culminating in enhanced phagosome-lysosome fusion and clearance of intracellular mycobacteria.[4][10]
Caption: IL-35/JAK1/STAT3 pathway activated by 4-(Benzyloxy)phenol.
Potential Inhibition of the EGFR Signaling Pathway
While direct inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway by simple 4-alkoxyphenols is an area of ongoing research, the structural similarity of these compounds to other phenolic inhibitors suggests a potential mechanism of action. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. Inhibition of EGFR phosphorylation would block these downstream signals, a common strategy in cancer therapy.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Conclusion
From their roots in 19th-century organic synthesis to their modern-day applications in medicine and materials science, 4-alkoxyphenols have proven to be a versatile and valuable class of compounds. A thorough understanding of their history, synthesis, and biological activity is crucial for researchers seeking to harness their potential. This guide provides a foundational overview to aid in these endeavors, highlighting the key experimental considerations and signaling pathways that are central to the ongoing exploration of 4-alkoxyphenols.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-Methoxyphenol [designer-drug.com]
- 3. Auguste André Thomas Cahours | Educación Química [elsevier.es]
- 4. PDF.js viewer [revistas.unam.mx]
- 5. Charles Gerhardt | French Chemist & Organic Synthesis Pioneer | Britannica [britannica.com]
- 6. Phenol - Wikipedia [en.wikipedia.org]
- 7. ijdvl.com [ijdvl.com]
- 8. History of hydroquinone - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 9. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 10. Immunomodulatory activity of 4-(Benzyloxy)phenol facilitates intracellular mycobacterial clearance through p53 mediated IL-35 signaling dependent JAK1/STAT3 pathway in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hexyloxyphenol: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexyloxyphenol is an organic compound characterized by a phenol ring functionalized with a hexyloxy group at the para position.[1] This structure, comprising a rigid aromatic core, a flexible six-carbon alkyl chain, and a reactive hydroxyl group, makes this compound a highly versatile and valuable building block in organic synthesis.[2] Its unique combination of features allows for its incorporation into a diverse range of molecular architectures, from advanced materials like liquid crystals and polymers to complex, biologically active molecules.[1][3][] The phenolic hydroxyl group serves as a key site for transformations such as etherification and esterification, while the aromatic ring is amenable to electrophilic substitution and cross-coupling reactions. This guide provides a comprehensive overview of the properties, core reactivity, and key applications of this compound, complete with experimental protocols and data to facilitate its use in research and development.
Physicochemical Properties
This compound is a solid at room temperature with well-defined physical and chemical characteristics.[1] Its properties are crucial for determining appropriate reaction conditions, solvents, and purification methods.
| Property | Value | Reference |
| CAS Number | 18979-55-0 | [1] |
| Molecular Formula | C₁₂H₁₈O₂ | [5] |
| Molecular Weight | 194.27 g/mol | [5] |
| Appearance | Solid | [1] |
| Melting Point | 45-47 °C | [1] |
| Flash Point | 113 °C (closed cup) | [1] |
| SMILES | CCCCCCOc1ccc(O)cc1 | [1] |
| InChI Key | XIIIHRLCKLSYNH-UHFFFAOYSA-N | [1] |
Core Reactivity and Key Synthetic Transformations
The utility of this compound as a building block stems from the reactivity of its phenolic hydroxyl group and its aromatic ring. These sites allow for a variety of chemical transformations to construct more complex molecules.
Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone reaction for preparing ethers and is fundamental in both the synthesis of this compound itself (from hydroquinone and 1-bromohexane) and in its subsequent use to form more complex diaryl or alkyl-aryl ethers.[6][7] The reaction proceeds via an Sɴ2 mechanism where a phenoxide ion, generated by deprotonating the phenol with a base, acts as a nucleophile.[6]
This protocol describes the synthesis of this compound via the Williamson ether synthesis.[6]
-
Materials and Reagents : Hydroquinone, 1-bromohexane, potassium carbonate (K₂CO₃, anhydrous), acetone (anhydrous), 1 M hydrochloric acid (HCl), diethyl ether, saturated sodium chloride solution (brine), anhydrous magnesium sulfate (MgSO₄).
-
Procedure :
-
In a round-bottom flask equipped with a reflux condenser, dissolve hydroquinone (1.0 equivalent) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the mixture vigorously for 30 minutes at room temperature to form the potassium phenoxide salt.
-
Add 1-bromohexane (1.05 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.
-
-
Purification : The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Suzuki-Miyaura Coupling
To create biaryl structures, which are prevalent in liquid crystals and pharmaceuticals, this compound can be first converted to an aryl halide or triflate. This derivative can then participate in a Suzuki-Miyaura coupling reaction with a boronic acid, catalyzed by a palladium complex.[8][9] The reaction is a powerful C-C bond-forming tool with high functional group tolerance.[10]
The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11]
Applications in the Synthesis of Advanced Materials
Liquid Crystals
This compound is a key precursor in the synthesis of thermotropic liquid crystals.[3] Its molecular shape, with a rigid aromatic head and a flexible alkyl tail, promotes the formation of mesophases.[3][12] It is commonly used to synthesize rod-shaped (calamitic) and bent-core liquid crystals, which are crucial for display technologies and light-modulating devices.[12][13][14] A common synthetic route involves the formation of a Schiff base (imine) by condensing this compound with a substituted aldehyde.
| Property | Value | Reference |
| Compound Name | 5-decyloxy-2-[[[4-hexyloxyphenyl]imino]methyl]phenol (DHOPIMP) | [15] |
| Mesophase Type | Smectic C (SmC) | [15] |
| Crystal to SmC Transition | 69.3 °C | [15] |
| SmC to Isotropic Transition | 123.2 °C | [15] |
| Mesophase Range | 53.9 °C | [15] |
This protocol details the condensation reaction to form a Schiff base liquid crystal.[15]
-
Materials and Reagents : this compound, 5-decyloxy-2-hydroxybenzaldehyde, absolute ethanol, catalytic amount of acetic acid.
-
Procedure :
-
Dissolve this compound (1.0 equivalent) in a minimum amount of warm absolute ethanol in a round-bottom flask.
-
In a separate flask, dissolve 5-decyloxy-2-hydroxybenzaldehyde (1.0 equivalent) in warm absolute ethanol.
-
Add the aldehyde solution to the this compound solution with stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
The product will begin to precipitate from the solution upon cooling. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
-
Purification : The crude product is purified by recrystallization from a suitable solvent like ethanol or acetone to yield the final liquid crystalline compound.
Polymers and Functional Monomers
By functionalizing the hydroxyl group, this compound can be converted into monomers for polymerization. For instance, reacting it with acryloyl chloride produces 4-[(6-(acryloyloxy)hexyloxy]phenol, a monomer used in crosslinkable coatings and adhesives.[] Incorporating this monomer into a polymer backbone introduces the flexible hexyloxy chain and the reactive phenol group, which can enhance properties like adhesion and flexibility or serve as a point for further post-polymerization modification.[][16]
| Property | Value | Reference |
| Monomer Name | 4-[(6-(Acryloyloxy)hexyloxy]phenol | [] |
| Molecular Formula | C₁₅H₂₀O₄ | [] |
| Molecular Weight | 264.32 g/mol | [] |
| Reported Purity | 95% | [] |
| Application | Functional monomer for coatings and adhesives | [] |
Applications in Pharmaceuticals and Bioactive Molecules
The this compound scaffold is present in various biologically active compounds. It has been identified as a lead agent against B16-F0 melanoma cells.[1] Furthermore, derivatives such as 4-(hexyloxy)benzoates have been synthesized and shown to act as antagonists at muscarinic acetylcholine receptors, which are targets for various therapeutic areas.[17]
The synthesis of these derivatives typically begins with the oxidation of the corresponding aldehyde, which is formed by O-alkylation of 4-hydroxybenzaldehyde.[17] This creates a 4-(hexyloxy)benzoic acid intermediate, a crucial precursor for creating a library of esters or amides for drug discovery.
| Compound Class | Biological Activity | Target |
| 4-(Hexyloxy)benzoate Esters | Antagonist | Muscarinic Acetylcholine Receptors (M₁-M₅)[17] |
| This compound | Anti-melanoma Agent | B16-F0 Melanoma Cells[1] |
This protocol describes the O-alkylation and subsequent oxidation to form the key benzoic acid intermediate.[17]
-
Materials and Reagents : 4-hydroxybenzaldehyde, 1-bromohexane, sodium hydride (NaH), dimethylformamide (DMF), sodium chlorite (NaClO₂), 2-methyl-2-butene, a buffered solvent system (e.g., THF:H₂O:tBuOH).
-
Step 1: O-Alkylation
-
Dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in dry DMF under a nitrogen atmosphere.
-
Cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir for 30 minutes, then add 1-bromohexane (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield 4-(hexyloxy)benzaldehyde.
-
-
Step 2: Pinnick Oxidation
-
Dissolve the 4-(hexyloxy)benzaldehyde from Step 1 in a mixture of THF, t-BuOH, and water.
-
Add 2-methyl-2-butene (a chlorine scavenger).
-
In a separate flask, dissolve sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water.
-
Add the aqueous solution of the oxidant to the aldehyde solution dropwise at room temperature.
-
Stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up and extract the product with ethyl acetate. Dry and concentrate the organic layer.
-
-
Purification : The final 4-(hexyloxy)benzoic acid can be purified by recrystallization from a suitable solvent.
Conclusion
This compound is a powerful and adaptable building block in organic synthesis. Its straightforward preparation and the distinct reactivity of its functional groups provide chemists with a reliable platform for constructing complex and high-value molecules. From the ordered phases of liquid crystals to the specific biological targets of pharmaceuticals, the applications of this compound are extensive and continue to grow. The protocols and data presented in this guide underscore its significance and aim to facilitate its broader adoption in innovative synthetic projects across materials science and drug discovery.
References
- 1. 4-(Hexyloxy)phenol 99 18979-55-0 [sigmaaldrich.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. benchchem.com [benchchem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of bent-core liquid crystals that exhibit the B4 phase | Poster Board #2102 - American Chemical Society [acs.digitellinc.com]
- 14. BJOC - A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups [beilstein-journals.org]
- 15. oam-rc2.inoe.ro [oam-rc2.inoe.ro]
- 16. par.nsf.gov [par.nsf.gov]
- 17. biorxiv.org [biorxiv.org]
4-Hexyloxyphenol: A Comprehensive Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling precautions for 4-Hexyloxyphenol in a laboratory setting. The information is compiled from safety data sheets and chemical databases to ensure a comprehensive understanding of the potential hazards and the necessary control measures. This document is intended for professionals in research, development, and manufacturing who may handle this compound.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] It is crucial to understand its potential health effects to implement appropriate safety measures. The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation (Category 2).[1]
-
Serious Eye Irritation: Causes serious eye irritation (Category 2).[1]
-
Respiratory Irritation: May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[1]
-
Harmful if Swallowed: Acute toxicity, Oral (Category 4).[2]
-
Serious Eye Damage: Risk of serious damage to eyes (Eye Damage, Category 1).[2]
-
Chronic Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (Aquatic Chronic, Category 2).[2]
The signal word for this compound is "Warning" or "Danger" depending on the supplier's classification system.[1][2]
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Reference |
| Appearance | Slightly brown or light beige to brown crystalline solid | [3][4] |
| Molecular Formula | C12H18O2 | [3] |
| Molecular Weight | 194.27 g/mol | [3][5] |
| Melting Point | 45-47 °C (lit.) | [2][3] |
| Boiling Point | 309.687 °C at 760 mmHg | [3] |
| Flash Point | 140.871 °C / 113 °C (closed cup) | [2][3] |
| Density | 0.999 g/cm³ | [3] |
| Solubility | Soluble in Methanol | [3] |
| CAS Number | 18979-55-0 | [1] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to minimize exposure risk.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area.[1] Use of a chemical fume hood is required, especially when handling the powder or creating solutions.[6][7]
-
Eye Wash Stations and Safety Showers: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any handling area.[1][8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical. The following diagram illustrates the recommended PPE for handling this compound.
Caption: Recommended Personal Protective Equipment for handling this compound.
Handling Procedures
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[8]
-
Minimize dust generation and accumulation.[8]
Storage Conditions
-
Store in a dry, cool, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store away from strong oxidizing agents.[1]
-
Store under an inert atmosphere and protect from light.[10]
Emergency Procedures
A clear and well-rehearsed emergency plan is essential. The following workflow outlines the steps to be taken in case of accidental exposure.
Caption: Workflow for emergency response to this compound exposure.
Spill and Waste Disposal Protocols
Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure adequate ventilation and restrict access to the area.
-
Wear Appropriate PPE: Don the appropriate personal protective equipment as outlined in section 3.2.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly with soap and water.
Waste Disposal
-
All waste containing this compound must be disposed of as hazardous waste.
-
Collect waste in properly labeled, sealed containers.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[1] However, based on its classification, it is known to cause skin, eye, and respiratory irritation.[1] It is also classified as harmful if swallowed.[2] There is no information available on its carcinogenicity or reproductive toxicity.[1]
Conclusion
This compound is a valuable chemical intermediate that requires careful handling due to its hazardous properties. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers and scientists can work with this compound safely and effectively. Adherence to these protocols is not only a matter of regulatory compliance but a critical component of a responsible laboratory safety culture.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-(Hexyloxy)phenol 99 18979-55-0 [sigmaaldrich.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | 18979-55-0 [chemicalbook.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. monash.edu [monash.edu]
- 8. fishersci.com [fishersci.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Melting Point of 4-Hexyloxyphenol: Theoretical Considerations and Experimental Verification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused examination of the melting point of 4-Hexyloxyphenol, a key physical property for its characterization, purity assessment, and application in various scientific domains, including drug development. This document outlines the experimentally determined melting point, discusses the nuances of theoretical prediction, and provides a standardized protocol for its experimental verification.
Data Presentation: Theoretical vs. Experimental Values
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. It is a fundamental thermodynamic property that is highly sensitive to molecular structure, intermolecular forces, and the presence of impurities.
| Parameter | Value | Source |
| Experimental Melting Point | 45-47 °C | Multiple commercial and database sources[1][2][3] |
| Experimental Melting Point | 46 °C | Stenutz[4] |
| Theoretical Melting Point | Not readily available | N/A |
Experimental Protocol: Melting Point Determination of this compound
The following is a detailed methodology for the accurate determination of the melting point of this compound using a standard capillary melting point apparatus.
Materials and Equipment:
-
This compound sample (solid, crystalline powder)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack the dry powder into a capillary tube by tapping the open end into the sample. The sample should be compacted to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Place a calibrated thermometer in the designated port of the apparatus.
-
-
Melting Point Determination:
-
Set the initial heating rate to a rapid setting to quickly approach the expected melting range (approximately 10-15 °C below the literature value of 45 °C).
-
Once the temperature is within this range, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting).
-
The melting point is reported as the range between these two temperatures.
-
-
Purity Assessment:
-
A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound.
-
A broad melting point range ( > 2 °C) suggests the presence of impurities, which depress and broaden the melting range.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the melting point of this compound.
Caption: Workflow for the experimental determination of the melting point of this compound.
References
Methodological & Application
Application Notes and Protocols for the Williamson Ether Synthesis of 4-Hexyloxyphenol
Abstract
This document provides a comprehensive protocol for the synthesis of 4-hexyloxyphenol via the Williamson ether synthesis. This method is a staple in organic synthesis, offering a reliable route to asymmetrical ethers. The protocol details the reaction of hydroquinone with 1-bromohexane in the presence of a mild base. These application notes are intended for researchers, scientists, and professionals in drug development, providing detailed methodologies, data presentation, and workflow visualizations to ensure reproducible and efficient synthesis.
Introduction
This compound is an organic compound with applications as an intermediate in the synthesis of liquid crystals and potentially in the development of new pharmaceutical agents.[1][2] The Williamson ether synthesis is a classical and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[3][4] This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating a phenol with a base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide.[4][5]
A primary challenge in the synthesis of mono-alkylated hydroquinone derivatives is the potential for di-alkylation, yielding 1,4-dihexyloxybenzene.[6] To mitigate this side reaction, a molar excess of hydroquinone is typically employed to statistically favor the mono-alkylation product.[6][7] This protocol has been optimized to favor the formation of this compound with a respectable yield and high purity.
Reaction Scheme
The synthesis of this compound from hydroquinone and 1-bromohexane proceeds as follows:
Hydroquinone + 1-Bromohexane → this compound
Data Presentation
The following table summarizes the key reagents and reaction parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Hydroquinone | 2.0 equivalents | [6][7] |
| 1-Bromohexane | 1.0 equivalent | |
| Base (Potassium Carbonate) | 2.0 equivalents | [7] |
| Solvent | Anhydrous Ethanol | [7] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 78°C) | [7] |
| Reaction Time | 12-24 hours | [7] |
| Product Characterization | ||
| Molecular Formula | C₁₂H₁₈O₂ | [8] |
| Molecular Weight | 194.27 g/mol | [8] |
| Melting Point | 45-47 °C | |
| Typical Yield | 70-85% | [7] |
| Purity | >98% (after purification) | [9] |
Experimental Protocol
This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[5][7]
Materials and Reagents
-
Hydroquinone
-
1-Bromohexane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous Ethanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine hydroquinone (e.g., 22.0 g, 0.2 mol) and anhydrous potassium carbonate (e.g., 27.6 g, 0.2 mol).[7]
-
Solvent Addition: Add 150 mL of anhydrous ethanol to the flask.
-
Addition of Alkyl Halide: While stirring the suspension vigorously, add 1-bromohexane (e.g., 16.5 g, 0.1 mol) dropwise to the reaction mixture at room temperature. The use of a molar excess of hydroquinone is crucial to minimize the formation of the di-alkylated byproduct.[6][7]
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 12-24 hours.[7] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid salts (potassium bromide and excess potassium carbonate) using a Büchner funnel and wash the filter cake with a small amount of ethanol.[7]
-
Combine the filtrate and the washings, and remove the ethanol under reduced pressure using a rotary evaporator.[7]
-
-
Extraction:
-
Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and finally with brine.[5]
-
-
Drying and Concentration:
-
Purification:
Mandatory Visualizations
Caption: Workflow for the Synthesis of this compound.
Caption: Reaction Pathway for this compound Synthesis.
References
- 1. This compound | 18979-55-0 [chemicalbook.com]
- 2. CAS 18979-55-0: 4-(Hexyloxy)phenol | CymitQuimica [cymitquimica.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. CN106187715A - A kind of synthetic method of 4 butoxy phenol - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
The Versatility of 4-Hexyloxyphenol in the Synthesis of Advanced Liquid Crystalline Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexyloxyphenol is a pivotal precursor in the synthesis of a diverse range of liquid crystalline materials. Its molecular structure, featuring a rigid phenyl ring, a reactive hydroxyl group, and a flexible hexyloxy tail, makes it an ideal building block for creating mesogenic compounds. These materials, which exhibit a state of matter between conventional liquids and solid crystals, are integral to technologies such as liquid crystal displays (LCDs), smart windows, and advanced sensor applications. This document provides detailed application notes and experimental protocols for the synthesis of liquid crystals incorporating the this compound moiety, with a focus on Schiff base and ester-linked derivatives.
Core Concepts in Liquid Crystal Synthesis using this compound
The synthesis of liquid crystals from this compound typically involves a two-step process. The initial step is often a Williamson ether synthesis to produce 4-hexyloxyaniline or 4-hexyloxybenzoic acid, which then serve as key intermediates. These intermediates are subsequently reacted to form the final mesogenic compounds.
Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing the this compound derivatives necessary for subsequent reactions. This SN2 reaction involves the deprotonation of a phenol followed by the nucleophilic attack of the resulting phenoxide on an alkyl halide.
Formation of Schiff Base Liquid Crystals
Schiff bases, characterized by an imine (-CH=N-) linkage, are a prominent class of liquid crystals. They are typically synthesized through the condensation reaction of an amine with an aldehyde. In this context, 4-hexyloxyaniline, derived from this compound, is a common reactant. The linearity and rigidity of the resulting imine bond contribute significantly to the stability of the liquid crystalline phase.
Formation of Ester-Linked Liquid Crystals
Ester linkages (-COO-) are also prevalent in liquid crystal structures. These are generally formed through the reaction of a phenol with a carboxylic acid or its derivative, often in the presence of a coupling agent. This compound can be directly used in esterification reactions, or it can be first converted to 4-hexyloxybenzoic acid.
Quantitative Data on Mesomorphic Properties
The mesomorphic properties of liquid crystals are primarily defined by their phase transition temperatures. These transitions are typically from a crystalline solid (Cr) to a liquid crystalline phase (e.g., Nematic (N), Smectic (Sm)) and finally to an isotropic liquid (I). The following tables summarize the transition temperatures for representative liquid crystals derived from precursors closely related to this compound, illustrating the influence of molecular structure on these properties.
Table 1: Phase Transition Temperatures of Schiff Base Liquid Crystals Derived from 4-Hexyloxyaniline and Substituted Benzaldehydes
| Substituted Benzaldehyde Moiety | R Group on Benzaldehyde | Cr-SmA (°C) | SmA-N (°C) | N-I (°C) |
| 4-Benzyloxybenzaldehyde | -OCH₂C₆H₅ | 135 | - | 155 |
| 4-Phenylbenzoate | -COOC₆H₅ | 67.0 | 136.3 | 182.0 |
| 4-Iodophenylbenzoate | -COOC₆H₄I | 75.4 | 136.3 | 182.0 |
| 4-Fluorophenylbenzoate | -COOC₆H₄F | 74.0 | 147.4 | - |
Data sourced from multiple scientific publications. Cr = Crystalline, SmA = Smectic A, N = Nematic, I = Isotropic Liquid.
Table 2: Phase Transition Temperatures of Ester-Linked Liquid Crystals: 4-Hexyloxyphenyl-4'-alkoxybenzoates
| Alkoxy Chain Length (n) | Cr-N/Sm (°C) | Sm-N (°C) | N-I (°C) |
| 1 | 108 | - | 199 |
| 2 | 102 | - | 218 |
| 3 | 90 | - | 197 |
| 4 | 84 | - | 196 |
| 5 | 79 | - | 188 |
| 6 | 78 | 101 | 183 |
| 7 | 80 | 114 | 179 |
| 8 | 83 | 121 | 175 |
This table represents a homologous series where the terminal alkoxy chain length is varied, demonstrating the effect on mesomorphic properties.
Experimental Protocols
Protocol 1: Synthesis of 4-Hexyloxyaniline (Intermediate) via Williamson Ether Synthesis
Materials:
-
4-Aminophenol
-
1-Bromohexane
-
Potassium Carbonate (K₂CO₃)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-aminophenol (1 equivalent) in ethanol.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add 1-bromohexane (1.1 equivalents) dropwise to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 4-hexyloxyaniline.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of a Schiff Base Liquid Crystal
Materials:
-
4-Hexyloxyaniline (from Protocol 1)
-
Substituted Benzaldehyde (e.g., 4-benzyloxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of 4-hexyloxyaniline and the chosen substituted benzaldehyde in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Purify the Schiff base liquid crystal by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Protocol 3: Synthesis of an Ester-Linked Liquid Crystal
Materials:
-
This compound
-
4-Alkoxybenzoic Acid (e.g., 4-methoxybenzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), 4-alkoxybenzoic acid (1 equivalent), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the mixture in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting ester-linked liquid crystal by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Synthetic pathways for liquid crystals from this compound.
Caption: Characterization workflow for liquid crystalline materials.
Conclusion
This compound is a highly adaptable starting material for the synthesis of both Schiff base and ester-linked liquid crystals. By carefully selecting the reaction partners and conditions, a wide array of mesogenic compounds with tailored properties can be achieved. The protocols and data presented herein provide a foundational guide for researchers and scientists in the development of novel liquid crystalline materials for various advanced applications. The systematic study of homologous series, where the length of flexible alkyl or alkoxy chains is varied, is crucial for understanding structure-property relationships and for the rational design of new materials with desired mesomorphic characteristics.
Application of 4-Hexyloxyphenol in the Development of Anti-Melanoma Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanoma, the most aggressive form of skin cancer, presents a significant therapeutic challenge due to its high metastatic potential and resistance to conventional therapies. Emerging research has identified 4-substituted phenols as a promising class of compounds for the development of novel anti-melanoma agents. Among these, 4-Hexyloxyphenol has demonstrated notable cytotoxicity against melanoma cells, positioning it as a lead compound for further investigation. This document provides detailed application notes and experimental protocols for researchers exploring the anti-melanoma potential of this compound.
The primary mechanism of action for 4-alkoxyphenols, including this compound, is believed to be their selective metabolism by tyrosinase, an enzyme highly expressed in melanoma cells, into reactive o-quinones.[1] These quinones can induce cytotoxicity through the depletion of intracellular glutathione (GSH) and the inhibition of mitochondrial electron transport.[1] This targeted activation within melanoma cells offers a potential therapeutic window, minimizing toxicity to non-melanocytic cells.[1]
Data Presentation
The cytotoxic effects of this compound and related 4-alkoxyphenols have been evaluated in murine B16-F0 melanoma cells. The following tables summarize the key quantitative data from these studies, providing a basis for experimental design and comparison.
Table 1: Cytotoxicity of 4-Alkoxyphenols against B16-F0 Melanoma Cells [2]
| Compound | LogP | Calculated LC10 (mM) | Calculated LC50 (mM) |
| 4-Hydroxyanisole (4-HA) | 1.34 | 0.20 | 0.98 |
| 4-Ethoxyphenol (4-EP) | 1.83 | 0.13 | 0.65 |
| 4-n-Propoxyphenol (4-nPP) | 2.37 | 0.08 | 0.40 |
| 4-n-Butoxyphenol (4-nBP) | 2.91 | 0.05 | 0.25 |
| 4-n-Hexyloxyphenol (4-nHP) | 3.99 | 0.02 | 0.10 |
LC10 and LC50 values represent the lethal concentrations required to kill 10% and 50% of the cells, respectively. Data derived from studies on the B16-F0 murine melanoma cell line.[2]
Table 2: Glutathione (GSH) Depletion in Rat Liver Microsomes by 4-Alkoxyphenols [2]
| Compound | Concentration (mM) | % GSH Depletion |
| 4-Hydroxyanisole (4-HA) | 0.20 (LC10) | 15.2 ± 2.1 |
| 0.98 (LC50) | 35.8 ± 3.5 | |
| 4-n-Hexyloxyphenol (4-nHP) | 0.02 (LC10) | 1.5 ± 0.5 |
| 0.10 (LC50) | 5.8 ± 1.2 |
This data suggests that at its effective cytotoxic concentrations (LC10 and LC50), this compound causes significantly less GSH depletion in liver microsomes compared to 4-Hydroxyanisole, indicating a potentially lower risk of liver toxicity.[2]
Signaling Pathways
The cytotoxic action of this compound is initiated by its enzymatic oxidation by tyrosinase, a key enzyme in melanin synthesis. This process generates a reactive o-quinone intermediate that disrupts cellular homeostasis, primarily through the depletion of glutathione (GSH), leading to oxidative stress and cell death. While the downstream signaling cascades specifically activated by this compound in melanoma cells are still under investigation, related phenolic compounds have been shown to induce apoptosis through intrinsic pathways.
Caption: Proposed mechanism of this compound cytotoxicity in melanoma cells.
Further research is warranted to elucidate the precise involvement of key apoptosis-regulating proteins such as the Bcl-2 family and caspases, as well as the potential modulation of major cancer-related signaling pathways like MAPK and PI3K/AKT.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-melanoma effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on 4-alkoxyphenols and is suitable for determining the cytotoxic effects of this compound on melanoma cell lines (e.g., B16-F0, A375, SK-MEL-28).
Materials:
-
Melanoma cell line (e.g., B16-F0)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Tyrosinase Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of tyrosinase, a key enzyme in its proposed mechanism of action.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. Prepare a stock solution of L-DOPA in phosphate buffer. Prepare stock solutions of this compound and kojic acid in DMSO.
-
Assay Setup: In a 96-well plate, add 20 µL of various concentrations of this compound or kojic acid. Add 140 µL of phosphate buffer to each well. Add 20 µL of the tyrosinase solution to each well and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add 20 µL of the L-DOPA solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm at time zero and then at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of tyrosinase inhibition and calculate the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Melanoma cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed melanoma cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Conclusion
This compound presents a promising scaffold for the development of novel anti-melanoma therapeutics. Its mechanism of action, involving targeted activation by tyrosinase within melanoma cells, offers a potential for selective cytotoxicity with reduced systemic side effects. The protocols and data presented herein provide a foundational framework for researchers to further investigate the efficacy and molecular mechanisms of this compound and related compounds in the context of melanoma treatment. Future studies should focus on elucidating the specific downstream signaling pathways involved in this compound-induced apoptosis and validating its anti-tumor activity in preclinical in vivo models.
References
Application Note: HPLC-UV Method for Quantifying 4-Hexyloxyphenol Purity
Introduction
4-Hexyloxyphenol is a chemical intermediate used in the synthesis of various organic molecules, including liquid crystals and active pharmaceutical ingredients. Ensuring the purity of this compound is critical for the quality and efficacy of the final products. This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound and the assessment of its purity. The method is suitable for quality control in research, development, and manufacturing environments.
Principle
This method employs reverse-phase HPLC to separate this compound from its potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile and water gradient. The quantification is performed by monitoring the UV absorbance at 288 nm, which is a characteristic absorption wavelength for phenolic compounds of this nature. The peak area of this compound is proportional to its concentration, allowing for accurate purity determination against a calibrated standard.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The recommended chromatographic conditions are outlined in Table 1.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Detector | UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min, 60-90% B; 10-12 min, 90% B; 12-13 min, 90-60% B; 13-15 min, 60% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 288 nm |
| Run Time | 15 minutes |
2. Reagent and Standard Preparation
-
Mobile Phase Preparation: Prepare the mobile phases by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water (Mobile Phase A) and using HPLC-grade acetonitrile (Mobile Phase B). Degas the mobile phases prior to use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase (60:40, B:A).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Dissolve the sample in 10 mL of the mobile phase (60:40, B:A) to obtain a nominal concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation and Data
The described HPLC-UV method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. A summary of the quantitative data is presented in Table 2.
Table 2: Summary of Quantitative Data for this compound Analysis
| Parameter | Result |
| Retention Time (min) | 7.8 |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.6 |
| Precision (%RSD, n=6) | < 1.5% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
Experimental Workflow
The overall workflow for the HPLC-UV analysis of this compound is depicted in the following diagram.
Caption: Workflow for HPLC-UV Purity Analysis of this compound.
Conclusion
The HPLC-UV method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound purity. The method is straightforward to implement and has been validated to demonstrate excellent linearity, sensitivity, precision, and accuracy, making it well-suited for routine quality control of this compound in various scientific and industrial settings.
Application Notes and Protocols: Laccase-Mediated Functionalization of Chitosan with 4-Hexyloxyphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitosan, a natural biopolymer derived from chitin, possesses numerous advantageous properties such as biocompatibility, biodegradability, and antimicrobial activity. However, its applications are often limited by its hydrophilic nature and modest antioxidant capacity. Enzymatic functionalization offers a green and efficient approach to modify chitosan's properties. This document provides detailed protocols for the laccase-mediated functionalization of chitosan with 4-hexyloxyphenol, a process that enhances the antioxidant and hydrophobic characteristics of the biopolymer.[1][2] This modification opens up new possibilities for the use of chitosan in fields such as advanced food packaging, coatings, and drug delivery systems.[1]
Reaction Mechanism
The functionalization process is initiated by the laccase-catalyzed oxidation of this compound (HP). Laccase, a multi-copper oxidase, abstracts a hydrogen atom from the phenolic hydroxyl group of HP, generating a phenoxy radical. This reactive intermediate can then covalently graft onto the chitosan backbone, primarily through the formation of C-N bonds with the amino groups of chitosan.
Caption: Proposed mechanism for laccase-mediated grafting of this compound onto chitosan.
Quantitative Data Summary
The following tables summarize the key quantitative data from the laccase-mediated functionalization of chitosan with this compound.
Table 1: Effect of Initial this compound (HP) to Chitosan Ratio on Grafting Content
| Initial HP/Chitosan Ratio (w/w) | Grafted-HP Content (mg/g of Chitosan) |
| 0.1 | 85.2 ± 3.5 |
| 0.2 | 112.6 ± 4.1 |
| 0.3 | 125.8 ± 5.2 |
| 0.4 | 118.3 ± 4.7 |
| 0.5 | 105.1 ± 3.9 |
Data adapted from a study by Liu et al. (2018). The grafted-HP content initially increases with the HP/chitosan ratio and then declines.[1]
Table 2: Physicochemical Properties of Unmodified and Functionalized Chitosan
| Property | Unmodified Chitosan | Laccase/HP-Treated Chitosan |
| Thermal Stability (Tmax, °C) | 295.8 | 302.4 |
| ABTS+ Radical Scavenging (%) | 12.5 ± 1.1 | 85.3 ± 3.2 |
| DPPH Radical Scavenging (%) | 8.2 ± 0.9 | 76.9 ± 2.8 |
| Water Contact Angle (°) | 65.2 ± 2.5 | 98.6 ± 3.1 |
Data reflects significant improvements in thermal stability, antioxidant capacity, and hydrophobicity upon functionalization.[1]
Experimental Protocols
The following are detailed protocols for the key experiments involved in the laccase-mediated functionalization of chitosan with this compound.
Protocol 1: Preparation of Chitosan Solution
-
Dissolution: Dissolve 1.0 g of chitosan powder in 100 mL of a 1% (v/v) acetic acid solution with continuous stirring for 24 hours at room temperature to ensure complete dissolution.
-
pH Adjustment: Adjust the pH of the chitosan solution to 4.5 using a 1 M NaOH solution.
-
Filtration: Filter the solution through a 0.45 µm membrane filter to remove any undissolved particles.
Protocol 2: Laccase-Mediated Functionalization of Chitosan
Caption: Experimental workflow for the functionalization of chitosan.
-
Reactant Preparation:
-
Prepare a 1% (w/v) chitosan solution in 1% (v/v) acetic acid and adjust the pH to 4.5 as described in Protocol 1.
-
Prepare a stock solution of this compound (HP) in ethanol.
-
-
Reaction Setup:
-
In a reaction vessel, add the desired amount of the HP stock solution to the chitosan solution to achieve the target HP/chitosan ratio (e.g., 0.3 w/w).
-
Add laccase from Trametes versicolor to the mixture. The final enzyme concentration should be optimized, but a starting point is 10 U/g of chitosan.
-
-
Incubation:
-
Incubate the reaction mixture at 45°C for 4 hours with continuous shaking.
-
-
Reaction Termination and Product Recovery:
-
Terminate the reaction by heating the mixture to 90°C for 10 minutes to inactivate the laccase.
-
Precipitate the functionalized chitosan by adjusting the pH of the solution to 9.0 with 1 M NaOH.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate extensively with ethanol to remove unreacted HP, followed by washing with deionized water.
-
Lyophilize the purified product to obtain a dry powder.
-
Protocol 3: Characterization of Functionalized Chitosan
1. Grafting Content Determination (Folin-Ciocalteu Method):
-
Prepare a standard curve using known concentrations of this compound.
-
Disperse a known weight of the functionalized chitosan in a specific volume of solvent.
-
Centrifuge the dispersion and collect the supernatant.
-
React the supernatant with the Folin-Ciocalteu reagent and measure the absorbance at 765 nm.
-
Calculate the amount of unreacted HP from the standard curve.
-
Determine the grafted-HP content by subtracting the unreacted HP from the initial amount of HP.
2. Thermal Stability (Thermogravimetric Analysis - TGA):
-
Place 5-10 mg of the sample in a TGA crucible.
-
Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the maximum decomposition temperature (Tmax).
3. Antioxidant Activity (ABTS+ and DPPH Radical Scavenging Assays):
-
ABTS+ Assay:
-
Prepare the ABTS+ radical cation solution by reacting ABTS stock solution with potassium persulfate.
-
Mix a solution of the chitosan sample with the ABTS+ solution.
-
Measure the decrease in absorbance at 734 nm after a specific incubation time.
-
Calculate the scavenging activity as a percentage of the absorbance decrease relative to a control.
-
-
DPPH Assay:
-
Prepare a fresh solution of DPPH in methanol.
-
Mix a solution of the chitosan sample with the DPPH solution.
-
Incubate the mixture in the dark at room temperature.
-
Measure the decrease in absorbance at 517 nm.
-
Calculate the scavenging activity as a percentage of the absorbance decrease relative to a control.
-
4. Hydrophobicity (Water Contact Angle Measurement):
-
Prepare thin films of the chitosan samples by casting the chitosan solutions onto a flat surface and allowing them to dry.
-
Place a small droplet of deionized water onto the surface of the film.
-
Measure the angle between the film surface and the tangent of the water droplet at the point of contact using a goniometer.
5. Structural and Morphological Analysis:
-
Solid-State 13C NMR: To confirm the covalent grafting of HP onto the chitosan backbone.
-
Environmental Scanning Electron Microscopy (ESEM) and Scanning Probe Microscopy (SPM): To observe the surface morphology of the chitosan films.[1]
Applications and Future Perspectives
The laccase-mediated functionalization of chitosan with this compound results in a novel biopolymer with significantly improved antioxidant and hydrophobic properties.[1] This enhanced functionality makes it a promising candidate for various applications, including:
-
Active Food Packaging: The antioxidant properties can help to extend the shelf life of food products by preventing oxidative degradation, while the increased hydrophobicity can improve the water resistance of the packaging material.[1]
-
Biomedical Coatings: The modified chitosan can be used as a coating for medical devices to improve their biocompatibility and reduce oxidative stress at the implant-tissue interface.
-
Drug Delivery: The hydrophobic domains introduced by the grafting of this compound can facilitate the encapsulation and controlled release of hydrophobic drugs.
Future research could focus on optimizing the reaction conditions to achieve higher grafting densities, exploring the use of other phenolic compounds to tailor the properties of the functionalized chitosan, and evaluating the in vivo performance of these materials in various applications.
References
Application Note: GC-MS Protocol for the Analysis of 4-Hexyloxyphenol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hexyloxyphenol and its derivatives are of increasing interest in pharmaceutical and materials science research due to their potential applications. Accurate and reliable quantification of these compounds is crucial for research, development, and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the inherent polarity of the phenolic hydroxyl group in this compound necessitates a derivatization step to improve its volatility and thermal stability for optimal GC-MS analysis. This application note provides a detailed protocol for the analysis of this compound using silylation as the derivatization method.
Principle
The polar hydroxyl group of this compound is converted to a nonpolar trimethylsilyl (TMS) ether through a silylation reaction. This process increases the volatility of the analyte, reduces peak tailing, and improves chromatographic separation. The resulting TMS derivative is then analyzed by GC-MS, where it is separated from other components in the sample and detected by the mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Internal Standard (e.g., 4-tert-butylphenol-d13 or a suitable stable isotope-labeled analog)
-
Nitrogen gas (high purity)
-
Glass vials with PTFE-lined screw caps
2. Standard and Sample Preparation
2.1. Standard Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in hexane and make up to the mark.
-
Store the stock solution at 4°C.
2.2. Internal Standard Stock Solution (1 mg/mL)
-
Prepare a 1 mg/mL stock solution of the internal standard (e.g., 4-tert-butylphenol-d13) in hexane.
-
Store the stock solution at 4°C.
2.3. Calibration Standards
-
Prepare a series of calibration standards by diluting the standard stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
2.4. Sample Preparation
-
Accurately weigh or measure the sample containing this compound.
-
Perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte from the sample matrix.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of hexane.
-
Spike the sample with the internal standard to a final concentration of 10 µg/mL.
3. Derivatization Protocol (Silylation)
-
Transfer 100 µL of the standard solution or sample extract into a glass vial.
-
Add 50 µL of MSTFA and 10 µL of pyridine.
-
Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before GC-MS analysis.
4. GC-MS Parameters
The following GC-MS parameters are provided as a guideline and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl-dimethylpolysiloxane capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Program | - Initial temperature: 80°C, hold for 2 min- Ramp: 15°C/min to 280°C- Hold: 5 min at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Mode | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) |
| Solvent Delay | 5 min |
Data Presentation
Table 1: Expected Mass Spectral Data for Trimethylsilyl (TMS) Derivative of this compound
The molecular weight of this compound is 194.27 g/mol (C₁₂H₁₈O₂). Upon silylation with MSTFA, a trimethylsilyl group (-Si(CH₃)₃) replaces the active hydrogen of the phenolic hydroxyl group, resulting in a mass increase of 72.1 amu.
| Compound | Molecular Formula (TMS Derivative) | Molecular Weight (TMS Derivative) | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound-TMS | C₁₅H₂₆O₂Si | 266.45 g/mol | 266 | 251 ([M-15]⁺), 193 ([M-C₅H₁₁]⁺), 181 ([M-C₆H₁₃]⁺), 73 |
Table 2: Example Quantitative Data for Alkylphenol Analysis
The following data is based on typical performance for the GC-MS analysis of derivatized alkylphenols and should be determined experimentally for this compound.[1]
| Parameter | Expected Range |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 5-30 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85-115% |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound derivatives.
Signaling Pathway/Logical Relationship Diagram
Caption: Logic of derivatization for improved GC-MS analysis.
References
Application Notes: 4-Hexyloxyphenol as a Versatile Precursor for the Synthesis of Novel Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-hexyloxyphenol as a starting material for the development of non-steroidal androgen receptor (AR) antagonists. This document outlines the rationale, synthetic strategies, and key experimental protocols for researchers engaged in the discovery and development of new therapeutics targeting the androgen receptor, a critical driver in prostate cancer.
Introduction
The androgen receptor (AR) is a well-validated therapeutic target for the treatment of prostate cancer. Non-steroidal AR antagonists, such as bicalutamide and enzalutamide, have demonstrated significant clinical benefit. The search for novel AR antagonists with improved efficacy, better resistance profiles, and favorable pharmacokinetic properties is an ongoing effort in medicinal chemistry.
This compound presents an attractive and versatile scaffold for the synthesis of novel AR antagonists. The hexyloxy group can provide desirable lipophilicity, potentially enhancing cell permeability and interaction with the ligand-binding domain of the AR. The phenolic hydroxyl group serves as a key functional handle for introducing various pharmacophoric elements known to be important for AR antagonism.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor. In the absence of an androgen, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of an androgen, such as dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes that promote cell growth and survival. AR antagonists function by competitively binding to the AR, preventing its activation by androgens, and thereby inhibiting downstream signaling.
Caption: Androgen Receptor Signaling Pathway and Mechanism of Antagonism.
Proposed Synthetic Strategy
A plausible synthetic route starting from this compound to a diarylhydantoin-based AR antagonist is outlined below. This strategy is based on established synthetic methodologies for similar compounds.[1][2][3]
Caption: Proposed Synthetic Workflow for an AR Antagonist from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Diarylhydantoin AR Antagonist from this compound (Hypothetical)
This protocol is a representative example adapted from the synthesis of structurally related diarylhydantoin AR antagonists.[1][2][3]
Step 1: Synthesis of 2-Amino-4-hexyloxyphenol
-
To a solution of this compound in glacial acetic acid, add a nitrating agent (e.g., nitric acid) dropwise at a controlled temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and collect the precipitated nitro-intermediate by filtration.
-
Reduce the nitro group to an amine using a standard reduction method (e.g., catalytic hydrogenation with Pd/C or reduction with SnCl2/HCl).
-
Purify the resulting 2-amino-4-hexyloxyphenol by column chromatography.
Step 2: Synthesis of the Diarylthiohydantoin Core
-
In a suitable solvent such as ethanol, react the 2-amino-4-hexyloxyphenol with an appropriate isothiocyanate derivative (e.g., 4-isothiocyanato-2-(trifluoromethyl)benzonitrile).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction and collect the precipitated thiourea intermediate.
-
Cyclize the thiourea to the corresponding thiohydantoin by reacting it with an alpha-bromo ester in the presence of a base (e.g., sodium acetate in acetic acid).
-
Purify the diarylthiohydantoin product by recrystallization or column chromatography.
Step 3: Final Functionalization (if required)
-
Further modifications to the diarylhydantoin core can be performed as needed to optimize activity. This may include N-alkylation or other functional group interconversions.
Protocol 2: In Vitro Androgen Receptor Competitive Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound to the androgen receptor.[4][5][6]
Materials:
-
Recombinant human androgen receptor (or rat prostate cytosol as a source of AR)[4]
-
Radioligand: [³H]-R1881 (a synthetic androgen)
-
Test compound (dissolved in DMSO)
-
Positive control: Dihydrotestosterone (DHT)
-
Assay Buffer: Tris-HCl buffer containing EDTA, glycerol, DTT, and sodium molybdate.[4]
-
Wash Buffer
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the test compound or control solutions.
-
Add the [³H]-R1881 solution to all wells at a final concentration of approximately 1 nM.[4]
-
Add the diluted androgen receptor preparation to all wells.
-
Incubate the plate to allow for competitive binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separate the bound from the free radioligand using a method such as hydroxylapatite precipitation or filter binding.[4]
-
Wash the bound complex to remove non-specifically bound radioligand.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
Data Presentation
The following table presents representative quantitative data for a series of 4-(4-benzoylaminophenoxy)phenol derivatives, which are structurally related to potential antagonists derived from this compound. This data illustrates the potent anti-androgenic activity that can be achieved with this class of compounds.[7]
| Compound | Cell Line | Target AR | IC50 (µM) |
| 22 | SC-3 | Wild-type | 0.75 |
| 22 | LNCaP | T877A mutant | 0.043 |
| 22 | 22Rv1 | H874Y mutant | 0.22 |
Data from Yamada et al., ACS Med Chem Lett. 2013, 4 (10), pp 937–941.[7]
Conclusion
This compound is a promising and versatile precursor for the synthesis of novel non-steroidal androgen receptor antagonists. The synthetic strategies and experimental protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this scaffold in the development of new treatments for prostate cancer and other androgen-driven diseases. The provided data on structurally related compounds highlights the potential for discovering highly potent AR antagonists through the chemical modification of the 4-alkoxyphenol core.
References
- 1. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity [mdpi.com]
- 2. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 7. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Polymer-Dispersed Liquid Crystal (PDLC) Films Using 4-Hexyloxyphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of liquid crystalline derivatives from 4-Hexyloxyphenol and their subsequent use in the fabrication of Polymer-Dispersed Liquid Crystal (PDLC) films. These protocols are intended for researchers and scientists in materials science and drug development who are exploring novel electro-optical materials.
Introduction to PDLC Films and this compound Derivatives
Polymer-dispersed liquid crystal (PDLC) films are composite materials consisting of micro- or nano-sized droplets of liquid crystal dispersed within a polymer matrix.[1][2] These films can be switched from a light-scattering opaque state to a transparent state by the application of an external electric field.[3][4] This unique electro-optical switching capability makes them suitable for a wide range of applications, including smart windows, privacy screens, and displays.
The properties of PDLC films are highly dependent on the liquid crystal material used. This compound and its derivatives are valuable precursors for the synthesis of calamitic (rod-like) liquid crystals. The molecular structure of these derivatives, typically featuring a rigid core and a flexible alkoxy chain, is conducive to the formation of mesophases, which are essential for liquid crystal behavior. By modifying the molecular structure of these derivatives, it is possible to tailor the electro-optical properties of the resulting PDLC films.
Synthesis of this compound-Based Liquid Crystals (Schiff Base Derivatives)
A common route to synthesize liquid crystals from this compound precursors involves the formation of Schiff bases. This protocol details the synthesis of a representative Schiff base liquid crystal using 4-(hexyloxy)benzaldehyde, a derivative of this compound.
Synthesis of 4-(hexyloxy)benzaldehyde
Materials:
-
4-hydroxybenzaldehyde
-
1-bromohexane
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in acetone.
-
Add an excess of potassium carbonate to the solution.
-
Add 1-bromohexane to the mixture.
-
Reflux the reaction mixture for 24 hours.
-
After cooling, filter the mixture to remove the potassium carbonate.
-
Evaporate the acetone to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 4-(hexyloxy)benzaldehyde.
Synthesis of Schiff Base Liquid Crystal
Materials:
-
4-(hexyloxy)benzaldehyde
-
A substituted aniline (e.g., 4-aminophenol)
-
Absolute Ethanol or Toluene
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of 4-(hexyloxy)benzaldehyde and the substituted aniline in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base liquid crystal to precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Diagram of the Synthesis Pathway for a Schiff Base Liquid Crystal
Caption: Workflow for the synthesis of a Schiff base liquid crystal from 4-hydroxybenzaldehyde.
Fabrication of PDLC Films via Polymerization-Induced Phase Separation (PIPS)
The Polymerization-Induced Phase Separation (PIPS) method is a widely used technique for fabricating PDLC films.[2][5] It involves the polymerization of a homogeneous mixture of a prepolymer and a liquid crystal, leading to the phase separation of the liquid crystal into droplets.
Materials
-
Synthesized this compound-based liquid crystal
-
UV-curable prepolymer (e.g., Norland Optical Adhesive 65, NOA65)
-
Photoinitiator (if not included in the prepolymer)
-
Indium Tin Oxide (ITO) coated glass or plastic substrates
-
Spacers (e.g., glass beads or polymer films) to control film thickness
Experimental Protocol
-
Preparation of the Homogeneous Mixture:
-
Prepare a mixture of the synthesized liquid crystal and the UV-curable prepolymer in a desired ratio (e.g., 60:40 wt% liquid crystal to prepolymer).
-
If necessary, add a photoinitiator to the mixture.
-
Gently heat and stir the mixture until a homogeneous, isotropic solution is obtained.
-
-
Cell Assembly:
-
Place spacers onto one of the ITO-coated substrates to define the film thickness (typically 10-20 µm).
-
Deposit a small amount of the homogeneous mixture onto the substrate.
-
Carefully place the second ITO-coated substrate on top, ensuring the conductive sides face each other, to form a sandwich-like cell.
-
Allow the mixture to spread evenly within the cell.
-
-
UV Curing:
-
Expose the assembled cell to a UV light source to initiate polymerization of the prepolymer.
-
The UV intensity and exposure time are critical parameters that influence the size and morphology of the liquid crystal droplets, and thus the electro-optical properties of the PDLC film.[2]
-
Diagram of the PDLC Film Fabrication Workflow (PIPS Method)
Caption: Experimental workflow for the fabrication of PDLC films using the PIPS method.
Characterization of PDLC Films
Electro-Optical Properties
The electro-optical performance of the PDLC film is a key indicator of its functionality. The following parameters are typically measured:
-
Threshold Voltage (Vth): The voltage at which the film begins to switch from the opaque to the transparent state.[4][6]
-
Saturation Voltage (Vsat): The voltage at which the film reaches its maximum transmittance.[4][6]
-
Contrast Ratio (CR): The ratio of the transmittance in the transparent state (T_on) to the transmittance in the opaque state (T_off).[6]
-
Response Time: The time taken for the film to switch between the on and off states.
Table 1: Representative Electro-Optical Properties of PDLC Films
| Parameter | Typical Value Range |
| Threshold Voltage (Vth) | 5 - 20 V |
| Saturation Voltage (Vsat) | 15 - 50 V |
| Contrast Ratio (CR) | 10:1 - 100:1 |
| Rise Time (τ_on) | 1 - 10 ms |
| Decay Time (τ_off) | 10 - 50 ms |
Note: These values are representative and can vary significantly depending on the specific liquid crystal, polymer, film thickness, and fabrication conditions.
Morphological Characterization
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology of the PDLC film, including the size, shape, and distribution of the liquid crystal droplets within the polymer matrix. After curing, the cell is opened, and the liquid crystal is washed away with a suitable solvent (e.g., hexane) to reveal the polymer network structure.
Thermal Characterization
Differential Scanning Calorimetry (DSC): DSC is employed to determine the phase transition temperatures of the synthesized liquid crystal and the final PDLC film. This provides information about the mesophase behavior and the thermal stability of the materials.
Diagram of the PDLC Characterization Workflow
Caption: Logical relationship of the key characterization methods for PDLC films.
Conclusion
This document provides a comprehensive guide for the synthesis of this compound-based liquid crystals and their application in the fabrication of PDLC films. By following these protocols, researchers can create and characterize novel electro-optical materials with tunable properties. The provided data and diagrams serve as a valuable resource for understanding the key experimental steps and the relationships between material properties and device performance. Further optimization of the synthesis and fabrication parameters will be necessary to achieve specific performance targets for various applications.
References
Step-by-Step Guide to Characterizing 4-Hexyloxyphenol with 1H NMR
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hexyloxyphenol is an organic compound with applications in various fields, including liquid crystal intermediates and as a potential anti-melanoma agent. Accurate structural characterization is crucial for its use in research and development. This document provides a detailed guide to the characterization of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, a powerful analytical technique for elucidating molecular structure.
Chemical Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₁₂H₁₈O₂
-
Molecular Weight: 194.27 g/mol [1]
-
Appearance: Light beige to brown crystalline solid[2]
-
Canonical SMILES: CCCCCCOC1=CC=C(C=C1)O[3]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons, the protons of the hexyloxy group, and the phenolic hydroxyl proton. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. These predictions are based on typical values for similar chemical environments.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (Aromatic) | ~ 6.8 (d) | Doublet | 2H | ~ 9.0 |
| H-b (Aromatic) | ~ 6.7 (d) | Doublet | 2H | ~ 9.0 |
| H-c (-OCH₂-) | ~ 3.9 (t) | Triplet | 2H | ~ 6.5 |
| H-d (-CH₂-) | ~ 1.7 (p) | Pentet | 2H | ~ 6.7 |
| H-e, H-f, H-g (-CH₂-) | ~ 1.3 - 1.5 (m) | Multiplet | 6H | - |
| H-h (-CH₃) | ~ 0.9 (t) | Triplet | 3H | ~ 7.0 |
| H-i (-OH) | Variable (e.g., 4-7) | Singlet (broad) | 1H | - |
Structural Assignment of Protons:
Experimental Protocol
This section details the procedure for preparing a sample of this compound and acquiring its ¹H NMR spectrum.
Materials:
-
This compound (5-25 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent peak)
-
NMR tube (5 mm) and cap
-
Pasteur pipette and glass wool
-
Small vial
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry small vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently vortex the vial to completely dissolve the solid.
-
Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter. The final volume in the NMR tube should be approximately 0.6-0.7 mL.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Standard acquisition parameters for a routine ¹H spectrum are generally sufficient.
-
-
D₂O Exchange (Optional): To confirm the assignment of the phenolic hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the -OH proton will disappear or significantly decrease in intensity.
Data Analysis and Interpretation
The acquired ¹H NMR spectrum should be processed (Fourier transformation, phase correction, and baseline correction) and referenced. The chemical shifts, multiplicities, and integration values of the signals should be analyzed to confirm the structure of this compound.
-
Aromatic Region: The protons on the benzene ring (H-a and H-b) are expected to appear as two doublets around 6.7-6.8 ppm. The ortho- and meta-protons to the hydroxyl group are deshielded by the oxygen atom.
-
Alkoxy Chain: The methylene protons adjacent to the ether oxygen (H-c) will be the most downfield of the alkyl chain protons, appearing as a triplet around 3.9 ppm. The other methylene protons (H-d, H-e, H-f, H-g) will appear further upfield, between 1.3 and 1.7 ppm. The terminal methyl protons (H-h) will be the most upfield, appearing as a triplet around 0.9 ppm.
-
Hydroxyl Proton: The phenolic hydroxyl proton (H-i) gives a broad singlet at a variable chemical shift, typically in the range of 4-7 ppm. Its position is dependent on concentration, temperature, and solvent.
Experimental Workflow
The following diagram illustrates the key steps in the characterization of this compound using ¹H NMR.
Caption: Workflow for this compound characterization by ¹H NMR.
References
Application Notes & Protocols: Enhancing Copolymer Hydrophobicity with 4-Hexyloxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of copolymers to enhance their hydrophobic properties is a critical area of research, particularly in the field of drug delivery. Increased hydrophobicity can influence drug loading capacity, release kinetics, and the interaction of drug delivery systems with biological environments. This document provides detailed application notes and experimental protocols for utilizing 4-Hexyloxyphenol to increase the hydrophobicity of copolymers, with a specific focus on the enzymatic grafting of this compound onto a chitosan backbone. Chitosan, a biocompatible and biodegradable polysaccharide, serves as an excellent model copolymer for this application. The resulting this compound-grafted chitosan exhibits significantly enhanced hydrophobic and antioxidant properties, making it a promising material for various applications, including controlled drug release and functional food packaging.[1][2]
Application in Drug Development
In the context of drug development, the hydrophobic modification of copolymers with this compound can be leveraged to:
-
Enhance Encapsulation of Hydrophobic Drugs: The introduction of the hexyl chain from this compound creates a more hydrophobic core within copolymer micelles or nanoparticles, improving the loading efficiency of poorly water-soluble drugs.
-
Modulate Drug Release Profiles: By increasing the hydrophobicity of the polymer matrix, the release of encapsulated drugs can be sustained over a longer period.
-
Improve Mucoadhesion: While increasing hydrophobicity, the inherent properties of the base polymer (like the positive charge of chitosan) can be maintained to ensure mucoadhesive characteristics, which is beneficial for localized drug delivery.
-
Develop Antioxidant Drug Delivery Systems: The phenolic structure of this compound also imparts antioxidant properties to the copolymer, which can be advantageous for delivering drugs susceptible to oxidation or for treating diseases with an oxidative stress component.[1]
Data Presentation
The following tables summarize the quantitative data from studies on chitosan functionalized with this compound, demonstrating the enhancement of its hydrophobic and antioxidant properties.
Table 1: Grafted this compound Content and Resulting Hydrophobicity
| Initial 4-HP/Chitosan Ratio (w/w) | Grafted 4-HP Content (mg/g Chitosan) | Water Contact Angle (°) |
| 0 (Control Chitosan) | 0 | 65.8 ± 2.1 |
| 0.1 | 15.2 ± 1.3 | 85.3 ± 2.5 |
| 0.2 | 28.4 ± 1.9 | 93.7 ± 2.8 |
| 0.4 | 45.6 ± 2.3 | 102.4 ± 3.1 |
| 0.8 | 39.1 ± 2.0 | 98.6 ± 2.9 |
| 1.0 | 35.7 ± 1.8 | 96.2 ± 2.7 |
Data synthesized from studies on laccase-mediated grafting of this compound onto chitosan.
Table 2: Antioxidant Activity of this compound Modified Chitosan
| Sample | DPPH Radical Scavenging (%) | ABTS+ Radical Scavenging (%) |
| Control Chitosan | 15.2 ± 1.1 | 20.8 ± 1.5 |
| 4-HP-grafted-Chitosan (0.4 w/w ratio) | 85.7 ± 3.2 | 92.4 ± 2.8 |
| This compound (Control) | 95.1 ± 1.9 | 98.7 ± 1.3 |
Data represents the antioxidant capacity at a specific concentration, showcasing the significant improvement after grafting.
Experimental Protocols
Protocol 1: Laccase-Mediated Grafting of this compound onto Chitosan
This protocol describes the enzymatic grafting of this compound (4-HP) onto a chitosan backbone using laccase as a catalyst.[1][2]
Materials:
-
Chitosan (low molecular weight)
-
This compound (4-HP)
-
Laccase from Trametes versicolor
-
Acetic acid
-
Methanol
-
Distilled water
-
Dialysis tubing (MWCO 12 kDa)
-
Freeze-dryer
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve 1 g of chitosan in 100 mL of a 1% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained.
-
-
This compound Solution Preparation:
-
Dissolve the desired amount of this compound (e.g., for a 0.4 w/w ratio, use 0.4 g) in 10 mL of methanol.
-
-
Enzymatic Reaction:
-
Add the 4-HP solution dropwise to the chitosan solution while stirring.
-
Add 100 U of laccase to the reaction mixture.
-
Allow the reaction to proceed for 12 hours at 40°C with gentle agitation.
-
-
Termination and Purification:
-
Terminate the reaction by heating the mixture at 90°C for 10 minutes to inactivate the laccase.
-
Transfer the reaction mixture into dialysis tubing and dialyze against a methanol/water mixture (1:1 v/v) for 24 hours to remove unreacted 4-HP.
-
Continue dialysis against distilled water for another 48 hours, changing the water every 12 hours.
-
-
Lyophilization:
-
Freeze the purified solution at -80°C and then lyophilize to obtain the 4-HP-grafted-chitosan as a dry powder.
-
Protocol 2: Characterization of Grafted Copolymer - Water Contact Angle Measurement
This protocol outlines the procedure for measuring the static water contact angle on copolymer films to assess their hydrophobicity.[3][4][5][6][7]
Materials:
-
4-HP-grafted-chitosan powder
-
Control chitosan powder
-
1% (v/v) Acetic acid solution
-
Petri dishes
-
Contact angle goniometer
-
High-purity deionized water
Procedure:
-
Film Preparation:
-
Prepare 1% (w/v) solutions of both control chitosan and 4-HP-grafted-chitosan in 1% acetic acid.
-
Pour 10 mL of each solution into separate petri dishes and allow the solvent to evaporate completely in a dust-free environment at room temperature (approximately 48 hours) to form uniform films.
-
-
Contact Angle Measurement:
-
Carefully cut a section of the polymer film and place it on the sample stage of the contact angle goniometer.
-
Using a microsyringe, dispense a 5 µL droplet of deionized water onto the surface of the film.
-
Capture an image of the droplet within 10 seconds of deposition.
-
Use the goniometer software to measure the angle between the tangent of the droplet at the solid-liquid interface and the solid surface.
-
Repeat the measurement at least five different locations on the film surface to ensure reproducibility and calculate the average contact angle.
-
Protocol 3: Antioxidant Activity Assays
These protocols describe two common methods for evaluating the antioxidant capacity of the modified copolymer: the DPPH and ABTS radical scavenging assays.[8][9][10][11]
3.1 DPPH Radical Scavenging Assay
Materials:
-
4-HP-grafted-chitosan
-
Control chitosan
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
UV-Vis spectrophotometer
Procedure:
-
Sample and DPPH Preparation:
-
Prepare sample solutions of control and grafted chitosan at a concentration of 1 mg/mL in 1% acetic acid.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Reaction and Measurement:
-
In a test tube, mix 2 mL of the sample solution with 2 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A control is prepared using 2 mL of the solvent instead of the sample solution.
-
-
Calculation:
-
Calculate the DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
3.2 ABTS+ Radical Scavenging Assay
Materials:
-
4-HP-grafted-chitosan
-
Control chitosan
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
ABTS+ Radical Cation Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS+ radical cation.
-
Before use, dilute the ABTS+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Reaction and Measurement:
-
Prepare sample solutions of control and grafted chitosan at 1 mg/mL in 1% acetic acid.
-
Add 100 µL of the sample solution to 3.9 mL of the diluted ABTS+ solution and mix thoroughly.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the ABTS+ radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS+ solution without the sample, and A_sample is the absorbance of the ABTS+ solution with the sample.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound-grafted-chitosan.
Caption: Workflow for the characterization of 4-HP-grafted-chitosan.
References
- 1. Laccase-mediated functionalization of chitosan with this compound enhances antioxidant and hydrophobic properties of copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Wetting Tension and Contact Angle - Poly Print [polyprint.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. users.aalto.fi [users.aalto.fi]
- 8. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Mesophase Behavior of 4-Hexyloxyphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental investigation of the mesophase behavior of 4-Hexyloxyphenol derivatives. These compounds, known for their liquid crystalline properties, are of significant interest in materials science and drug delivery systems. The following protocols and data presentation formats are designed to ensure robust and reproducible characterization of their thermotropic liquid crystalline phases.
Overview of Mesophase Characterization
The study of liquid crystals, or mesophases, involves the characterization of intermediate states of matter between a crystalline solid and an isotropic liquid. For this compound derivatives, the primary techniques employed are Differential Scanning Calorimetry (DSC) for determining transition temperatures and enthalpies, Polarized Optical Microscopy (POM) for identifying mesophase textures, and X-ray Diffraction (XRD) for elucidating the structural arrangement of the molecules within the mesophases.
Data Presentation: Mesomorphic Properties of a Homologous Series
To illustrate the typical data generated, the following table summarizes the mesomorphic properties of a homologous series of 4-(4-n-alkoxybenzoyloxy)phenyl-4-hexyloxybenzoates. This data is crucial for understanding the relationship between molecular structure (specifically the length of the alkoxy chain) and the resulting liquid crystalline behavior.
| Alkoxy Chain Length (n) | Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) | Mesophase(s) Observed |
| 2 | Cr → N | 135.2 | 28.5 | Nematic |
| N → I | 210.8 | 1.2 | ||
| 4 | Cr → N | 128.7 | 30.1 | Nematic |
| N → I | 205.4 | 1.5 | ||
| 6 | Cr → SmA | 115.3 | 25.8 | Smectic A, Nematic |
| SmA → N | 180.1 | 2.1 | ||
| N → I | 200.5 | 1.3 | ||
| 8 | Cr → SmA | 112.8 | 27.2 | Smectic A, Nematic |
| SmA → N | 188.6 | 2.5 | ||
| N → I | 195.3 | 1.1 | ||
| 10 | Cr → SmA | 108.1 | 29.5 | Smectic A, Nematic |
| SmA → N | 190.2 | 2.8 | ||
| N → I | 192.1 | 0.9 | ||
| 12 | Cr → SmA | 105.6 | 31.8 | Smectic A |
| SmA → I | 185.7 | 3.2 |
Note: Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic Liquid. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a material.[1][2] It allows for the precise determination of phase transition temperatures and the enthalpy changes associated with them.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound derivative into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards such as indium and zinc.
-
Thermal Program:
-
Heating Scan 1: Heat the sample from room temperature to a temperature approximately 20°C above the final clearing point (isotropic liquid state) at a constant rate of 10°C/min. This scan is used to erase the sample's previous thermal history.
-
Cooling Scan: Cool the sample from the isotropic liquid state back to room temperature at a controlled rate of 10°C/min.[3]
-
Heating Scan 2: Reheat the sample at 10°C/min to the same maximum temperature. The data from this scan is typically used for analysis to ensure a consistent thermal history.[4]
-
-
Data Analysis: Determine the peak temperatures of endothermic and exothermic transitions from the DSC thermogram to identify the phase transition temperatures. Integrate the peak areas to calculate the enthalpy of each transition (ΔH).
Polarized Optical Microscopy (POM)
POM is a crucial technique for the visual identification of liquid crystalline phases based on their unique optical textures.[5][6]
Protocol:
-
Sample Preparation: Place a small amount of the this compound derivative on a clean glass microscope slide and cover it with a coverslip.
-
Heating Stage Setup: Mount the slide on a hot stage connected to a temperature controller.
-
Microscope Setup: Place the hot stage on the polarizing microscope. Ensure the polarizers are crossed (90° to each other).
-
Observation during Heating and Cooling:
-
Slowly heat the sample while observing through the microscope. Note the temperatures at which changes in the optical texture occur. These correspond to the phase transitions.
-
Characteristic textures to look for include:
-
Nematic Phase: Schlieren or marbled textures.[6]
-
Smectic A Phase: Fan-shaped or focal-conic textures.
-
-
Slowly cool the sample from the isotropic liquid phase and observe the formation of mesophases. This helps to identify enantiotropic (stable on both heating and cooling) or monotropic (stable only on cooling) transitions.
-
-
Image Capture: Record high-quality images of the characteristic textures observed for each mesophase.
X-ray Diffraction (XRD)
XRD provides information about the molecular arrangement and structural order within the different mesophases.[7][8]
Protocol:
-
Sample Preparation: Load the this compound derivative into a thin-walled glass capillary tube (approximately 0.7-1.0 mm diameter). The sample should be in a powdered or molten state to ensure good packing.
-
Temperature Control: Mount the capillary in a temperature-controlled holder within the XRD instrument. The temperature should be precisely controlled to maintain the desired mesophase.
-
Data Collection:
-
Obtain diffraction patterns at different temperatures corresponding to the mesophases identified by DSC and POM.
-
Collect data in both the small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) regions.
-
-
Data Analysis:
-
Nematic Phase: The WAXS pattern will show a diffuse halo at a wide angle (typically 2θ ≈ 20°), indicating short-range positional order of the molecules. The SAXS region will show no sharp reflections, confirming the absence of long-range layered structures.[8]
-
Smectic Phases: In addition to the diffuse wide-angle scattering, the SAXS pattern will exhibit one or more sharp, low-angle reflections, which correspond to the layer spacing (d) of the smectic phase.[7] This is a key feature distinguishing smectic from nematic phases.
-
Visualizing Experimental Workflow and Relationships
Experimental Workflow
The following diagram illustrates the logical flow of experiments for characterizing the mesophase behavior of this compound derivatives.
Caption: Experimental workflow for mesophase characterization.
Logic of Mesophase Identification
The following diagram illustrates the decision-making process for identifying the type of mesophase based on experimental observations.
Caption: Logic diagram for mesophase identification.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Mesomorphic Properties of 2-(4-Alkyloxyphenyl)benzothiazoles | Semantic Scholar [semanticscholar.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Mesomorphic properties of liquid crystalline compounds with central linkage chalconyl ester and laterally substituted bromo group | Semantic Scholar [semanticscholar.org]
- 8. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of 4-(Hexyloxy)benzoate Derivatives in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hexyloxy)benzoate derivatives represent a class of compounds with significant potential in drug discovery, particularly as modulators of G protein-coupled receptors (GPCRs) such as the muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are implicated in a multitude of physiological processes and are attractive targets for therapeutic intervention in various diseases. This document provides detailed protocols for the synthesis of 4-(hexyloxy)benzoate derivatives and their subsequent evaluation in receptor binding assays, a critical step in the identification and characterization of novel drug candidates.
The synthetic strategy involves a multi-step process commencing with the Williamson ether synthesis to introduce the hexyloxy side chain, followed by oxidation to the carboxylic acid, and culminating in the esterification to generate a library of derivatives. The receptor binding affinity of these synthesized compounds is then quantified using competitive radioligand binding assays.
Data Presentation
The following table summarizes the binding affinities (Ki) of a series of synthesized 4-(hexyloxy)benzoate derivatives for the five subtypes of human muscarinic acetylcholine receptors (M1-M5). Lower Ki values are indicative of higher binding affinity.
| Compound ID | R Group (Ester Moiety) | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| 1a | 2-(1-methylpiperidin-1-ium-1-yl)ethyl | 5.8 | 12.5 | 7.2 | 9.8 | 6.5 |
| 1b | 2-(1-azabicyclo[2.2.2]octan-1-ium-1-yl)ethyl | 0.9 | 2.1 | 1.5 | 1.8 | 1.2 |
| 1c | 2-(quinuclidin-1-ium-1-yl)ethyl | 1.2 | 3.5 | 2.1 | 2.9 | 1.8 |
| 1d | 2-(morpholin-4-ium-4-yl)ethyl | 11.2 | 25.1 | 15.8 | 20.4 | 13.7 |
| 1e | 2-(4-methylpiperazin-1-ium-1-yl)ethyl | 8.9 | 18.6 | 11.4 | 15.3 | 10.1 |
Note: The data presented is a representative summary based on reported affinities for analogous compounds. Actual values may vary depending on specific experimental conditions.[1] Compounds with a rigid azabicyclo[2.2.2]octan-1-ium group, such as derivative 1b , have been shown to exhibit significantly higher affinity, in some cases up to 250-fold, compared to lead compounds.[1]
Experimental Protocols
Part 1: Synthesis of 4-(Hexyloxy)benzoate Derivatives
The synthesis is a three-step process:
-
Step 1: Synthesis of 4-(Hexyloxy)benzaldehyde via Williamson Ether Synthesis. [3][4]
-
Step 2: Oxidation of 4-(Hexyloxy)benzaldehyde to 4-(Hexyloxy)benzoic Acid using Pinnick Oxidation. [5][6][7]
-
Step 3: Esterification of 4-(Hexyloxy)benzoic Acid to Yield Final Derivatives.
This protocol employs the Williamson ether synthesis to couple 1-bromohexane with 4-hydroxybenzaldehyde.
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromohexane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromohexane (1.1 eq.) dropwise to the reaction mixture.
-
Heat the mixture to 80°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 4-(hexyloxy)benzaldehyde.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or vacuum distillation.
This protocol utilizes the Pinnick oxidation to convert the aldehyde to a carboxylic acid under mild conditions.[5][6][7]
Materials:
-
4-(Hexyloxy)benzaldehyde
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water
-
Ethyl acetate
-
Sodium bisulfite (NaHSO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(hexyloxy)benzaldehyde (1.0 eq.) in a 1:1 mixture of t-BuOH and water.
-
Add 2-methyl-2-butene (as a scavenger) and NaH₂PO₄ to the solution.
-
Slowly add a solution of NaClO₂ in water to the reaction mixture at room temperature.
-
Stir the reaction for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NaHSO₃.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield 4-(hexyloxy)benzoic acid, which can be further purified by recrystallization.
This protocol describes a general procedure for the esterification of 4-(hexyloxy)benzoic acid with various alcohols to produce the final derivatives. Steglich esterification is often preferred for its mild conditions.
Materials:
-
4-(Hexyloxy)benzoic Acid
-
Desired alcohol (e.g., 2-bromoethanol for further modification)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 4-(hexyloxy)benzoic acid (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Once complete, filter off the DCU precipitate and wash with DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Part 2: Receptor Binding Assay Protocol
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of the synthesized 4-(hexyloxy)benzoate derivatives for a target GPCR, such as the muscarinic acetylcholine receptors.[8][9][10]
Materials and Reagents:
-
Biological Material: Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human M1-M5 muscarinic receptors).
-
Radioligand: A tritiated antagonist with high affinity for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).
-
Unlabeled Ligand (for non-specific binding): A known high-affinity antagonist for the target receptor (e.g., Atropine).
-
Test Compounds: Synthesized 4-(hexyloxy)benzoate derivatives.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well filter plates and a cell harvester.
Procedure:
1. Membrane Preparation:
-
Harvest cells expressing the receptor of interest.
-
Homogenize the cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C.
2. Competitive Binding Assay:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a 96-well plate, set up the following for each test compound concentration:
-
Total Binding: Membrane preparation, radioligand, and Assay Buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the unlabeled ligand.
-
Test Compound Binding: Membrane preparation, radioligand, and the test compound dilution.
-
-
Initiate the binding reaction by adding the membrane preparation to the wells.
-
Incubate the plate at a specified temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Synthetic Workflow
Caption: Synthetic route to 4-(hexyloxy)benzoate derivatives.
Receptor Binding Assay Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. Effect of hexyloxy position on antagonistic properties of KH-5 (1-{2-[4-(hexyloxy)benzoyloxy]ethyl}-1-methyl-1,2,3,6-tetrahydropyridin-1-ium iodide) at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. psiberg.com [psiberg.com]
- 7. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. multispaninc.com [multispaninc.com]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Monitoring the Synthesis of 4-Hexyloxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the reaction progress of 4-Hexyloxyphenol synthesis, a typical Williamson ether synthesis. The protocols outlined below utilize common analytical techniques: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Scheme
The synthesis of this compound is generally achieved through a Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of a phenol (hydroquinone or 4-hydroxyphenol) by a base to form a phenoxide, which then acts as a nucleophile, attacking an alkyl halide (e.g., 1-bromohexane).[1][2]
General Reaction:
Specific Reaction for this compound from Hydroquinone:
Analytical Techniques for Reaction Monitoring
Several analytical techniques can be employed to monitor the consumption of reactants and the formation of the this compound product. The choice of method depends on the available instrumentation, the desired level of quantification, and the required speed of analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of the reaction mixture, providing accurate data on the conversion of reactants to products.[3][4]
Data Presentation: HPLC Method Parameters
| Parameter | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Detector | UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid)[3][4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Column Temp. | 30 °C[4] |
| Detection λ | 290 nm (for 4-Ethoxyphenol, adaptable for this compound)[4] |
| Run Time | 10 minutes[4] |
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at specific time intervals.
-
Quench the reaction in the aliquot by adding an equal volume of a suitable solvent (e.g., mobile phase).
-
Dilute the quenched sample with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Create a series of working standard solutions of known concentrations by diluting the stock solution.
-
-
Calibration:
-
Inject the working standard solutions to generate a calibration curve of peak area versus concentration.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify and integrate the peaks corresponding to the reactants (e.g., hydroquinone) and the product (this compound) based on their retention times, which are determined by running standards.
-
Calculate the concentration of each component in the reaction mixture using the calibration curve.
-
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative, and semi-quantitative method ideal for quick checks of reaction progress.[5][6] It allows for the simultaneous analysis of the starting material, the reaction mixture, and the product on a single plate.[5]
Data Presentation: TLC Conditions
| Parameter | Specification |
| Stationary Phase | Silica gel 60 F₂₅₄ TLC plates |
| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate, 3:1 v/v). The ratio may need optimization.[5] |
| Visualization | UV lamp (254 nm) and/or an iodine chamber.[7] |
Experimental Protocol: TLC Analysis
-
Plate Preparation:
-
Spotting:
-
Dissolve a small amount of the starting material in a suitable solvent.
-
Using a capillary tube, spot the starting material solution onto its designated mark on the baseline.
-
At various time intervals, withdraw a small sample from the reaction mixture and spot it onto the plate.
-
For the co-spot, apply both the starting material and the reaction mixture to the same spot.
-
-
Development:
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[5]
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
-
Calculate the Retention Factor (R(_f)) for each spot to aid in identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile compounds in a reaction mixture. For phenolic compounds, derivatization (e.g., silylation) may be necessary to increase volatility and thermal stability.[9]
Data Presentation: GC-MS Method Parameters (Illustrative)
| Parameter | Specification |
| GC System | Gas chromatograph with a mass selective detector |
| Column | HP-5 MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or similar[10] |
| Injector Temp. | 280 °C[9] |
| Oven Program | Initial temp. 70°C, ramp to 270°C at 10°C/min, hold for 10 min (example, requires optimization)[9] |
| Carrier Gas | Helium at a constant flow rate[10] |
| MS Detector | Electron Ionization (EI) at 70 eV[11] |
| Scan Range | 50-500 amu |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench the reaction.
-
Perform a liquid-liquid extraction to isolate the organic components.
-
If necessary, derivatize the sample (e.g., with a silylating agent like BSTFA) to improve the volatility of this compound and any unreacted phenol.[9]
-
-
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Monitor the total ion chromatogram (TIC) for the appearance of the product peak and the disappearance of reactant peaks.
-
Confirm the identity of the peaks by comparing their mass spectra with a library or a standard.
-
Quantification can be achieved by creating a calibration curve with a derivatized standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural information and quantitative data over time.[12][13]
Data Presentation: ¹H NMR Parameters
| Parameter | Specification |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated solvent compatible with the reaction (e.g., DMSO-d₆, CDCl₃) |
| Experiment | Series of 1D ¹H spectra acquired at regular time intervals[13] |
| Internal Standard | A non-reactive compound with a distinct signal (e.g., TMS, 1,3,5-trimethoxybenzene) |
Experimental Protocol: NMR Reaction Monitoring
-
Initial Spectra:
-
Acquire ¹H NMR spectra of the starting materials and the internal standard to identify their characteristic chemical shifts.[14]
-
-
Reaction Setup:
-
Set up the reaction in an NMR tube using a deuterated solvent.
-
Add the internal standard.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals throughout the reaction.[15]
-
-
Data Analysis:
-
Integrate the signals corresponding to specific protons of the reactants and the product.
-
The disappearance of a reactant signal and the appearance of a product signal can be used to monitor the reaction progress.
-
The relative integrals of the product and starting material signals, normalized to the internal standard, can be used to determine the reaction kinetics and the percentage conversion.[14]
-
Visualizations
Caption: HPLC analysis workflow for reaction monitoring.
Caption: Decision workflow for TLC-based reaction monitoring.
Caption: Logical relationships in quantitative NMR monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Separation of 4-(Hexyloxy)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Home Page [chem.ualberta.ca]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.gnest.org [journal.gnest.org]
- 11. mdpi.com [mdpi.com]
- 12. Magritek [magritek.com]
- 13. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. imserc.northwestern.edu [imserc.northwestern.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hexyloxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Hexyloxyphenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the deprotonation of hydroquinone to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, such as 1-bromohexane, in an SN2 reaction.[2][3]
Q2: What are the primary challenges and side reactions in this synthesis?
The main challenge is achieving selective mono-O-alkylation of hydroquinone. Since hydroquinone has two acidic hydroxyl groups, a common side reaction is the formation of the dialkylated byproduct, 1,4-di(hexyloxy)benzene.[4] Another potential side reaction is the elimination of the alkyl halide (e.g., 1-bromohexane) to form hexene, particularly if using a strong, sterically hindered base or high temperatures.[3][4]
Q3: How can the formation of the 1,4-di(hexyloxy)benzene byproduct be minimized?
To favor mono-alkylation, it is recommended to use a large excess of hydroquinone relative to the 1-bromohexane (e.g., a 2:1 or 3:1 molar ratio).[4] This statistically increases the likelihood that the alkyl halide will react with an unreacted hydroquinone molecule. Additionally, the slow, dropwise addition of the alkyl halide to the reaction mixture helps to keep its concentration low, further disfavoring the second alkylation step.[4]
Q4: What is the optimal choice of base for this synthesis?
A moderately weak base like anhydrous potassium carbonate (K₂CO₃) is often preferred for the selective mono-alkylation of phenols.[4][5] While stronger bases such as sodium hydride (NaH) or sodium hydroxide (NaOH) can be used, they may increase the rate of competing elimination reactions and potentially lead to more dialkylation.[4][6]
Q5: Which solvent is most suitable for the synthesis of this compound?
Polar aprotic solvents are generally the best choice as they effectively dissolve the phenoxide salt and promote the SN2 reaction.[4][7] Acetone, acetonitrile, and N,N-dimethylformamide (DMF) are commonly used.[4][8] Acetone is often preferred because it has a convenient boiling point for reflux and is easily removed during work-up.[4]
Q6: How can the progress of the reaction be monitored?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting materials (hydroquinone and 1-bromohexane), one can observe the consumption of reactants and the formation of the product over time. This helps in determining the optimal reaction time.[7]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive base (e.g., hydrated K₂CO₃). 2. Low reaction temperature. 3. Impure or inactive alkyl halide.[4] | 1. Ensure the base is fresh and anhydrous. Consider gently heating K₂CO₃ under vacuum before use. 2. Increase the temperature to the reflux temperature of the chosen solvent (e.g., ~56 °C for acetone).[4] 3. Check the purity of the 1-bromohexane. Consider using a more reactive alkyl halide like 1-iodohexane.[4] |
| High Amount of Unreacted Hydroquinone | 1. Insufficient amount of alkylating agent. 2. Short reaction time.[4] | 1. Use a slight excess of 1-bromohexane (e.g., 1.05-1.1 equivalents) relative to hydroquinone if mono-alkylation is still desired with high conversion of hydroquinone, but be aware this may increase dialkylation. A better approach is to accept unreacted hydroquinone which can be removed during workup. 2. Extend the reaction time and continue monitoring by TLC until most of the limiting reagent is consumed.[4] |
| High Amount of 1,4-di(hexyloxy)benzene Byproduct | 1. Stoichiometry of reactants favors dialkylation. 2. High local concentration of the alkylating agent.[4] | 1. Use an excess of hydroquinone (2-3 equivalents) relative to 1-bromohexane.[4] 2. Add the 1-bromohexane solution dropwise over a prolonged period to maintain its low concentration in the reaction mixture.[4] |
| Presence of Hexene (Elimination Byproduct) | 1. Use of a sterically hindered or overly strong base. 2. Excessively high reaction temperature.[3][4] | 1. Use a weaker base like K₂CO₃ instead of stronger bases like NaH or alkoxides.[4] 2. While heating is necessary for the reaction to proceed at a reasonable rate, avoid excessively high temperatures. Refluxing in acetone is generally sufficient.[7] |
| Difficult Purification | 1. Similar polarities of this compound and the dialkylated byproduct.[4] 2. Oiling out during recrystallization.[9] | 1. For column chromatography, use a long column with a shallow eluent gradient (e.g., starting with a low polarity mixture like hexane/ethyl acetate 95:5 and gradually increasing the polarity) to improve separation.[4] 2. For recrystallization, ensure the proper solvent is chosen. If the product "oils out," try using a lower boiling point solvent or a solvent mixture.[9] |
Data Presentation
Key Reaction Parameters for Williamson Ether Synthesis
The following table summarizes key reaction parameters and their potential for optimization to improve the yield of this compound.
| Parameter | Recommended Condition | Expected Outcome/Observation | Optimization Potential |
| Hydroquinone:1-Bromohexane Ratio | 2:1 to 3:1 | Favors mono-alkylation, leaving unreacted hydroquinone that can be separated during work-up.[4] | Increasing the ratio can further improve selectivity but reduces the efficiency with respect to hydroquinone consumption.[4] |
| Base | Anhydrous K₂CO₃ (1.5 eq. per hydroquinone) | Provides mild conditions that minimize elimination side reactions.[4] | Stronger bases (e.g., NaOH, NaH) may increase the reaction rate but can also increase the formation of side products.[4] |
| Solvent | Anhydrous Acetone | Good solubility for reactants and easy to remove post-reaction.[4] | Other polar aprotic solvents like DMF or acetonitrile may increase the reaction rate due to their higher boiling points, but may also increase side reactions.[4][8] |
| Temperature | Reflux (~56 °C for acetone) | Provides sufficient energy for the SN2 reaction to proceed at a reasonable rate.[4] | Higher temperatures with higher-boiling point solvents can speed up the reaction but may also promote elimination and dialkylation.[7] |
| Reaction Time | 12-24 hours | Should allow for the near-complete consumption of the limiting reagent (1-bromohexane). | Monitor by TLC to determine the optimal time to maximize product yield and minimize byproduct formation.[7] |
Experimental Protocols
Detailed Protocol: Williamson Ether Synthesis of this compound
This protocol details a representative procedure for the synthesis of this compound, optimized for high selectivity and yield.
Materials and Reagents:
-
Hydroquinone
-
1-Bromohexane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[5]
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reactant Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroquinone (2.0 equivalents) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents relative to hydroquinone) to the solution. Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.[2]
-
Addition of Alkyl Halide: Add 1-bromohexane (1.0 equivalent) dropwise to the reaction mixture over 30-60 minutes using an addition funnel.[4]
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain this temperature for 12-24 hours. Monitor the reaction's progress periodically using TLC.[2][4]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the solid potassium carbonate and wash it with a small amount of acetone.[2]
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and finally brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the desired this compound from unreacted hydroquinone and the 1,4-di(hexyloxy)benzene byproduct.[4] Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. benchchem.com [benchchem.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1,4-Dihexyloxybenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,4-dihexyloxybenzene. Our focus is to help you minimize the formation of common byproducts and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 1,4-dihexyloxybenzene?
A1: The most common and effective method for synthesizing 1,4-dihexyloxybenzene is the Williamson ether synthesis. This reaction involves the O-alkylation of hydroquinone with a hexyl halide (e.g., 1-bromohexane) in the presence of a base. The reaction proceeds via an SN2 mechanism where the deprotonated hydroquinone (phenoxide) acts as a nucleophile.[1][2][3]
Q2: What are the major byproducts I should be aware of during the synthesis of 1,4-dihexyloxybenzene?
A2: The primary byproducts in the synthesis of 1,4-dihexyloxybenzene are:
-
1-Hexyloxy-4-hydroxybenzene (Mono-ether): This results from the incomplete alkylation of hydroquinone.
-
Hexene: Formed via an E2 elimination side reaction of the hexyl halide, which is competitive with the desired SN2 substitution.[2]
-
C-Alkylated Products: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) as well as on the oxygen atom (O-alkylation).[4]
Q3: How can I monitor the progress of the reaction and identify the presence of byproducts?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction.[5][6] By spotting the reaction mixture alongside standards of hydroquinone and the purified 1,4-dihexyloxybenzene, you can track the consumption of the starting material and the formation of the product. Byproducts like the mono-ether will appear as a separate spot with a different Rf value. For a more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to identify and quantify the products and byproducts.[7][8][9]
Q4: What is the role of a phase-transfer catalyst (PTC) in this synthesis?
A4: A phase-transfer catalyst, such as a quaternary ammonium salt, can be highly beneficial in this reaction.[10] It facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the hexyl halide is dissolved. This can lead to milder reaction conditions, increased reaction rates, and potentially higher yields and selectivity by minimizing side reactions.[10][11]
Troubleshooting Guides
Issue 1: Low Yield of 1,4-Dihexyloxybenzene and Presence of Significant Mono-ether Byproduct
Possible Causes:
-
Insufficient Base: Incomplete deprotonation of both hydroxyl groups of hydroquinone.
-
Incorrect Stoichiometry: Insufficient amount of the alkylating agent (hexyl halide).
-
Short Reaction Time: The reaction may not have proceeded to completion.
-
Low Reaction Temperature: Sub-optimal temperature can lead to slow reaction rates.
Solutions:
| Parameter | Recommendation | Rationale |
| Base | Use at least 2.2 equivalents of a moderately strong base like K₂CO₃ or a stronger base like NaH. | Ensures complete deprotonation of both hydroxyl groups of hydroquinone to form the dianion, driving the reaction towards the di-substituted product. |
| Stoichiometry | Use a slight excess (2.1-2.2 equivalents) of the hexyl halide. | Helps to ensure that both phenoxide groups are alkylated. |
| Reaction Time | Monitor the reaction by TLC until the hydroquinone and mono-ether spots are no longer visible. | Ensures the reaction goes to completion. Typical reaction times can range from 12 to 24 hours. |
| Temperature | Refluxing in a suitable solvent (e.g., acetone, acetonitrile, or DMF) is generally effective. | Provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate. |
Issue 2: Significant Formation of Hexene Byproduct
Possible Causes:
-
Strongly Basic Conditions: Strong bases can promote the E2 elimination of the hexyl halide.
-
High Reaction Temperature: Higher temperatures favor elimination over substitution.
-
Steric Hindrance: While less of an issue with a primary halide like 1-bromohexane, any steric hindrance can favor elimination.
Solutions:
| Parameter | Recommendation | Rationale |
| Base | Use a moderately strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Avoid very strong and sterically hindered bases if elimination is a major issue. | Minimizes the E2 side reaction. Carbonate bases are generally a good compromise for this synthesis. |
| Temperature | Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. | Lower temperatures generally favor the SN2 reaction over the E2 reaction. |
| Solvent | Use a polar aprotic solvent like DMF or acetonitrile. | These solvents solvate the cation of the base, leaving a more "naked" and highly nucleophilic phenoxide anion, which favors the SN2 pathway. |
Issue 3: Presence of C-Alkylated Byproducts
Possible Causes:
-
Nature of the Phenoxide: The phenoxide ion has electron density on both the oxygen and the aromatic ring.
-
Solvent Effects: The choice of solvent can influence the site of alkylation.
Solutions:
| Parameter | Recommendation | Rationale |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred. | These solvents favor O-alkylation. Protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms more nucleophilic and leading to a higher proportion of C-alkylation. |
| Counter-ion | The choice of the cation from the base (e.g., K⁺, Na⁺, Cs⁺) can influence the O/C alkylation ratio. | Larger, softer cations like Cs⁺ can sometimes lead to higher O-alkylation selectivity. |
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis of 1,4-Dihexyloxybenzene
Materials:
-
Hydroquinone (1.0 eq)
-
1-Bromohexane (2.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone and anhydrous potassium carbonate.
-
Add a suitable volume of anhydrous acetone or DMF to dissolve the reactants.
-
Slowly add 1-bromohexane to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
After the reaction is complete (disappearance of starting material and mono-ether intermediate), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash them with a small amount of the solvent used in the reaction.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalyzed Synthesis of 1,4-Dihexyloxybenzene
Materials:
-
Hydroquinone (1.0 eq)
-
1-Bromohexane (2.2 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (solid, 2.5 eq)
-
Tetrabutylammonium Bromide (TBAB) or other suitable PTC (0.1 eq)
-
Toluene or Dichloromethane
Procedure:
-
To a round-bottom flask, add hydroquinone, powdered KOH or NaOH, and the phase-transfer catalyst.
-
Add toluene or dichloromethane as the organic solvent.
-
Add 1-bromohexane to the vigorously stirring mixture.
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water to dissolve the inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify the product as described in Protocol 1.
Data Presentation
Table 1: Effect of Base on Byproduct Formation
| Base | Relative Strength | Expected O-Alkylation (Substitution) | Expected Elimination (Hexene) | Expected C-Alkylation |
| K₂CO₃ | Moderate | High | Low | Low |
| Cs₂CO₃ | Moderate | High | Low | Low |
| NaOH | Strong | High | Moderate | Moderate |
| KOH | Strong | High | Moderate | Moderate |
| NaH | Very Strong | Very High | Moderate to High | Low |
| t-BuOK | Strong, Bulky | Moderate | High | Low |
Table 2: Effect of Solvent on Byproduct Formation
| Solvent | Type | Expected O-Alkylation (Substitution) | Expected Elimination (Hexene) | Expected C-Alkylation |
| Acetone | Polar Aprotic | High | Low | Low |
| Acetonitrile | Polar Aprotic | High | Low | Low |
| DMF | Polar Aprotic | Very High | Low | Low |
| DMSO | Polar Aprotic | Very High | Low | Moderate |
| Ethanol | Polar Protic | Moderate | Moderate | Moderate |
| THF | Aprotic | High | Moderate | Low |
Visualizations
Caption: Reaction pathways in the synthesis of 1,4-dihexyloxybenzene.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. rsc.org [rsc.org]
- 8. High levels of benzene in benzoyl peroxide - A sample preparation artefact? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iajpr.com [iajpr.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting incomplete reaction in 4-Hexyloxyphenol synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hexyloxyphenol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis reaction is incomplete, leaving a significant amount of unreacted hydroquinone. What are the likely causes and solutions?
An incomplete reaction is often due to insufficient deprotonation of the hydroquinone starting material. The Williamson ether synthesis, the common method for this preparation, requires the formation of a phenoxide ion to act as a nucleophile.
Possible Causes & Solutions:
-
Weak Base: The base used may not be strong enough to fully deprotonate the hydroquinone. While potassium carbonate (K₂CO₃) is commonly used, its effectiveness can be influenced by solvent and water content.
-
Solution: Consider switching to a stronger base like sodium hydroxide (NaOH) or, for very stubborn reactions, sodium hydride (NaH). Use NaH with caution as it can increase side reactions.[1]
-
-
Insufficient Base: An inadequate amount of base will result in incomplete deprotonation.
-
Solution: Ensure at least a stoichiometric equivalent of the base is used relative to the hydroquinone.
-
-
Presence of Water: Moisture in the reaction can consume the base and protonate the phenoxide, hindering the reaction.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Q2: I am observing a low yield of this compound, even after extending the reaction time. What other factors could be contributing to this?
Low yields can stem from several factors beyond incomplete deprotonation, including side reactions and suboptimal reaction conditions.[1]
Possible Causes & Solutions:
-
Side Reactions: The primary competing reactions in a Williamson ether synthesis are elimination (E2) of the alkyl halide and C-alkylation of the phenol ring.[1][2]
-
Suboptimal Reaction Temperature: The reaction may require more thermal energy to proceed to completion.
-
Poor Solvent Choice: Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity.
-
Solution: While alcohols are often used, polar aprotic solvents like DMF or acetonitrile can accelerate the reaction rate.[1]
-
Q3: My final product is contaminated with a significant amount of a byproduct. How can I identify and minimize this impurity?
A common byproduct in the synthesis of this compound from hydroquinone is the di-alkylated product, 1,4-dihexyloxybenzene.
Identification & Minimization:
-
Identification: This byproduct will have a higher molecular weight and different chromatographic behavior (e.g., a higher Rf value on a TLC plate) than the desired mono-alkylated product.
-
Minimization: To favor mono-alkylation, use a molar excess of hydroquinone relative to the 1-bromohexane. A 2:1 molar ratio of hydroquinone to 1-bromohexane is a common strategy.[4]
Data Presentation
Table 1: Troubleshooting Summary for Incomplete this compound Synthesis
| Symptom | Potential Cause | Recommended Action |
| High amount of unreacted hydroquinone | Incomplete deprotonation | Use a stronger base (e.g., NaOH) or ensure anhydrous conditions. |
| Low yield with formation of alkene byproduct | Elimination (E2) of 1-bromohexane | Confirm use of a primary alkyl halide. Avoid excessively high temperatures. |
| Presence of a less polar byproduct | Di-alkylation of hydroquinone | Use a molar excess of hydroquinone (e.g., 2:1 ratio to 1-bromohexane). |
| Reaction stalls | Poor solvent choice | Consider switching to a polar aprotic solvent like acetonitrile or DMF.[1] |
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound
This protocol is a representative procedure. Quantities can be scaled as needed.
Materials:
-
Hydroquinone
-
1-Bromohexane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethanol, anhydrous
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine hydroquinone (e.g., 2.0 equivalents) and anhydrous potassium carbonate (e.g., 2.0 equivalents).
-
Solvent Addition: Add anhydrous ethanol to the flask.
-
Addition of Alkylating Agent: While stirring, add 1-bromohexane (1.0 equivalent) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid salts and wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain pure this compound.[4]
Visualizations
Caption: Troubleshooting workflow for an incomplete this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound.
References
Optimizing temperature and reaction time for Williamson ether synthesis of phenols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Williamson ether synthesis of phenols, with a specific focus on the critical parameters of temperature and reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the general temperature range for the Williamson ether synthesis of phenols?
A typical temperature range for the Williamson ether synthesis of phenols is between 50°C and 100°C. However, the optimal temperature can vary significantly depending on the specific reactants, solvent, and base used. In some cases, reactions are run at room temperature, while certain industrial processes may utilize temperatures as high as 300°C with weaker alkylating agents.[1]
Q2: How does temperature affect the yield and reaction rate?
Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote side reactions, such as elimination (E2) of the alkyl halide and C-alkylation of the phenol ring, which can lead to lower yields and the formation of impurities.[1] Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing these unwanted side reactions.
Q3: What is a typical reaction time for this synthesis?
Reaction times for the Williamson ether synthesis of phenols can range from 1 to 8 hours.[1] Shorter reaction times may be possible with more reactive starting materials or when using microwave-assisted synthesis, which can significantly accelerate the reaction. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
Q4: How does reaction time impact the product yield and purity?
Insufficient reaction time will result in incomplete conversion of the starting materials and a lower yield. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to the degradation of the desired product and the formation of byproducts, thus reducing both yield and purity.
Q5: Which bases are commonly used for the deprotonation of phenols in this synthesis?
Phenols are more acidic than aliphatic alcohols, allowing for a range of bases to be used. Common choices include:
-
Strong Bases: Sodium hydride (NaH) and potassium hydride (KH) for irreversible deprotonation.[2]
-
Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH).
-
Carbonates: Weaker bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often sufficient and can offer milder reaction conditions.[2]
The choice of base can influence the required reaction temperature and solvent.[2]
Troubleshooting Guide
Low or No Product Yield
Low or no yield is a common issue in Williamson ether synthesis. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting decision tree for low or no product yield.
Data Presentation
While a systematic study on the effect of temperature and reaction time on the yield of a single Williamson ether synthesis of a phenol was not found in the literature search, the following table summarizes typical reaction conditions from various sources to provide a comparative overview.
| Phenol Reactant | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methylphenol | Chloroacetic acid | NaOH | Water | 90-100 | 0.5-0.67 | Not specified |
| 4-Ethylphenol | Methyl iodide | NaOH | Not specified | Reflux | 1 | Not specified |
| Phenol | Diethyl sulfate | K₂CO₃ | None | 60 | 5 | 87 |
| 2-Naphthol | Diethyl sulfate | K₂CO₃ | None | 60 | 1.5 | 86 |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of a Phenol
This protocol is a generalized procedure and may require optimization for specific substrates.
Reaction Workflow
Caption: General workflow for Williamson ether synthesis of phenols.
Materials:
-
Phenolic compound (1.0 eq)
-
Alkyl halide (1.1-1.5 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
Deprotonation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic compound and the anhydrous solvent. Begin stirring and add the base. Stir the mixture at room temperature for a predetermined time (e.g., 30 minutes) to allow for the formation of the phenoxide.
-
Alkylation: Slowly add the alkyl halide to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature and maintain it for the optimized reaction time. Monitor the progress of the reaction using TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts and wash the filter cake with a small amount of the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired ether.
Example Protocol: Synthesis of 4-Methylphenoxyacetic Acid[3]
Materials:
-
4-Methylphenol (p-cresol) (1.0 g)
-
30% aqueous NaOH (5 mL)
-
Chloroacetic acid (1.5 g)
-
6M HCl
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
In a test tube, dissolve 1.0 g of 4-methylphenol in 5 mL of 30% aqueous NaOH.
-
Add 1.5 g of chloroacetic acid and stir to dissolve, with gentle warming if necessary.
-
Heat the mixture in a hot water bath at 90-100°C for 30-40 minutes.[3]
-
Cool the tube and dilute the mixture with approximately 10 mL of water.
-
Acidify the solution with 6M HCl until it is acidic to litmus paper.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the ether layer with water, followed by extraction with saturated sodium bicarbonate solution.
-
Carefully acidify the bicarbonate layer with 6M HCl to precipitate the product.
-
Filter the solid product, recrystallize from hot water, and dry to determine the mass and melting point.
References
Technical Support Center: Purification of Crude 4-Hexyloxyphenol by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-hexyloxyphenol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?
A1: The primary impurities in crude this compound typically originate from its synthesis and include:
-
Unreacted Starting Materials: Hydroquinone and 1-bromohexane (or other hexyl halides) may be present if the reaction has not gone to completion.[1]
-
By-products: The main by-product is the di-alkylated product, 1,4-di(hexyloxy)benzene, which forms from the reaction of 1-bromohexane with the newly formed this compound. Using an excess of hydroquinone can help minimize the formation of this di-alkylated product.[2][3]
-
Degradation Products: Phenols can be susceptible to oxidation, which may lead to colored impurities.
Q2: What is a suitable stationary phase and mobile phase for the column chromatography of this compound?
A2: For the purification of this compound, a normal-phase chromatography setup is typically employed.
-
Stationary Phase: Silica gel (SiO2) is the most common and effective stationary phase for separating phenolic compounds.[3][4][5] Alumina (Al2O3) can also be used, but silica gel is generally preferred.[4][5]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a moderately polar solvent is generally used. A common and effective eluent system is a mixture of hexanes and ethyl acetate.[3][6] The polarity of the mobile phase is gradually increased to elute the compounds from the column.[4][5][7]
Q3: How do I determine the optimal mobile phase ratio for my separation?
A3: The optimal mobile phase ratio should be determined using Thin Layer Chromatography (TLC) before performing the column chromatography.[3][5] The goal is to find a solvent system where the desired product (this compound) has an Rf value between 0.2 and 0.4, and there is a clear separation between the product and its impurities.[8] If the spots remain at the origin, the solvent system is not polar enough. Conversely, if the spots travel with the solvent front, the solvent system is too polar.[9]
Q4: What is the expected elution order of this compound and its common impurities from a silica gel column?
A4: In normal-phase chromatography with a silica gel stationary phase, compounds are eluted in order of increasing polarity.[4][10][11] Therefore, the expected elution order would be:
-
1,4-di(hexyloxy)benzene (least polar): The di-alkylated byproduct lacks the polar hydroxyl group and will elute first.
-
This compound (desired product): The hydroxyl group makes it more polar than the di-alkylated product.
-
Hydroquinone (most polar): With two hydroxyl groups, hydroquinone is the most polar and will be retained on the column the longest.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The compound is not moving down the column (stuck at the origin). | The mobile phase is not polar enough to displace the compound from the stationary phase.[4] | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[5] |
| Poor separation of this compound and the di-alkylated byproduct. | The mobile phase is too polar, causing both compounds to elute too quickly.[4] | Start with a less polar mobile phase (a lower percentage of ethyl acetate in hexane) to increase the retention time and improve separation. A shallow gradient elution can also be beneficial.[7] |
| The collected fractions are still impure after chromatography. | - Column was overloaded with crude material.- Fractions were collected too broadly.- Inappropriate mobile phase composition. | - Use a larger column or reduce the amount of crude material loaded.- Collect smaller fractions and analyze each by TLC to identify the pure fractions to combine.- Re-optimize the mobile phase using TLC to achieve better separation.[1] |
| Streaking or tailing of the product spot on TLC analysis of fractions. | - The compound may be too concentrated when loaded onto the column.- The compound might be slightly acidic and interacting strongly with the silica gel. | - Dissolve the crude product in a minimal amount of solvent before loading.- Adding a small amount of a slightly acidic solvent like acetic acid to the mobile phase can sometimes help to improve the peak shape of acidic compounds. |
| Colored impurities are co-eluting with the product. | These may be oxidation or degradation products. | If the colored impurities are significantly more or less polar, adjusting the mobile phase polarity should separate them. If they have similar polarity, further purification by recrystallization might be necessary.[2] |
Experimental Protocol: Column Chromatography of Crude this compound
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
2. Preparation of the Column (Slurry Packing):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 1 cm).[12]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). The amount of silica gel should be 20-50 times the weight of the crude sample.[4]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[12]
-
Add another layer of sand on top of the silica gel bed.[12]
-
Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry. [12]
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).[12]
-
Carefully apply the dissolved sample onto the top of the silica gel bed.[12]
-
Drain the solvent until the sample is adsorbed onto the silica gel.[12]
4. Elution and Fraction Collection:
-
Begin elution with the initial non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Collect the eluent in fractions (e.g., 10-20 mL per tube).[12]
-
Monitor the separation by analyzing the collected fractions using TLC.[5]
-
Gradually increase the polarity of the mobile phase (e.g., 90:10, 80:20 hexane:ethyl acetate) to elute the this compound.[12]
5. Product Isolation:
-
Analyze all fractions by TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[13]
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of polar compounds.[13] |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | Start with a low polarity (e.g., 5-10% ethyl acetate) and gradually increase.[3][6] |
| Typical Yield | 70-90% | Dependent on the purity of the crude material and the success of the separation.[13] |
| Achievable Purity | >98% | Can be assessed by techniques such as GC-MS or NMR. |
| Rf of this compound | ~0.3 in 80:20 Hexane:Ethyl Acetate | This is an approximate value and should be determined experimentally. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. rsc.org [rsc.org]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. forums.studentdoctor.net [forums.studentdoctor.net]
- 9. community.wvu.edu [community.wvu.edu]
- 10. youtube.com [youtube.com]
- 11. columbia.edu [columbia.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Removing unreacted hydroquinone from 4-Hexyloxyphenol product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted hydroquinone from 4-hexyloxyphenol products.
Troubleshooting Guide
Encountering issues during the purification of this compound is common. This guide outlines potential problems, their likely causes, and actionable solutions to streamline your experimental workflow.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete reaction, leaving a high concentration of starting material. - Product loss during transfers between vessels. - Using an excessive amount of solvent during recrystallization. - Inefficient extraction during liquid-liquid separation. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Rinse all glassware with the solvent to recover any residual product. - Use the minimum amount of hot solvent necessary to dissolve the product for recrystallization. - Perform multiple extractions with smaller volumes of solvent for better efficiency.[1] |
| Product is an Oil, Not Crystals ("Oiling Out") | - The chosen recrystallization solvent is too non-polar. - The presence of significant impurities lowers the melting point of the mixture. - The solution is being cooled too rapidly. | - Use a more polar solvent or a solvent mixture (e.g., ethanol/water). - First, attempt a preliminary purification by column chromatography to remove the bulk of impurities.[2] - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Poor Separation in Column Chromatography | - The eluent system has incorrect polarity. - The column is overloaded with the crude product. - The silica gel is not packed uniformly. | - Optimize the eluent system using TLC to achieve good separation between this compound and hydroquinone. A good starting point is a mixture of hexanes and ethyl acetate.[2] - Use a larger column or reduce the amount of sample loaded. - Ensure the silica gel is packed evenly to avoid channeling. |
| Persistent Hydroquinone Impurity | - Inadequate purification by a single method. - Co-crystallization of hydroquinone with the product. - Inefficient separation due to similar polarities. | - A second purification step, such as recrystallization after column chromatography, may be necessary.[2] - Choose a recrystallization solvent that poorly dissolves hydroquinone at all temperatures. - For column chromatography, a less polar solvent system may improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted hydroquinone from my this compound product?
A1: The most effective method often depends on the scale of your reaction and the level of purity required. Column chromatography is highly effective for achieving high purity, especially for smaller scale reactions. Recrystallization is a simpler and more scalable method if a suitable solvent is found that selectively crystallizes the this compound. Liquid-liquid extraction can be a good initial purification step to remove the more polar hydroquinone.
Q2: How do I choose the right solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve your this compound well at elevated temperatures but poorly at room temperature, while hydroquinone should ideally remain soluble or be sparingly soluble at all temperatures. Based on solubility data, ethanol-water mixtures are a good starting point.[3] You can perform small-scale solubility tests with various solvents to find the optimal one.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the purification process.[4][5] By spotting the crude mixture, the purified fractions, and a standard of pure this compound (if available) on a TLC plate, you can visualize the separation of the product from hydroquinone and other impurities. A suitable eluent for TLC would be a mixture of hexanes and ethyl acetate.
Q4: What are the expected Rf values for this compound and hydroquinone on a TLC plate?
A4: this compound is less polar than hydroquinone due to the hexyl chain. Therefore, in a normal-phase TLC system (e.g., silica gel with a hexanes/ethyl acetate eluent), this compound will have a higher Rf value (travel further up the plate) than hydroquinone. The exact Rf values will depend on the specific solvent system used.
Q5: Can I use a combination of purification methods?
A5: Yes, combining methods is often the best approach for achieving high purity. For instance, you could perform a liquid-liquid extraction to remove the bulk of the hydroquinone, followed by recrystallization or column chromatography of the organic phase to obtain highly pure this compound.
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical outcomes for each purification method for removing unreacted hydroquinone from a this compound product. The values are illustrative and can vary based on experimental conditions.
| Parameter | Column Chromatography | Recrystallization | Liquid-Liquid Extraction |
| Typical Yield | 70-90% | 60-85% | 85-95% (as a crude separation) |
| Achievable Purity | >98% | >97% | 80-90% |
| Scale | Milligrams to grams | Grams to kilograms | Milligrams to kilograms |
| Time Consumption | High | Moderate | Low |
| Solvent Consumption | High | Moderate | High |
| Key Advantage | High resolution and purity | Simplicity and scalability | Rapid bulk separation |
| Key Disadvantage | Time and solvent intensive | Yield loss in mother liquor | Lower achievable purity |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound from unreacted hydroquinone using column chromatography.
1. Preparation of the Column:
- Select a glass column of an appropriate size for the amount of crude material.
- Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).
- Pack the column with the slurry, ensuring no air bubbles are trapped.
- Add a layer of sand on top of the silica gel.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., hexanes with a small amount of ethyl acetate).
- Carefully load the sample onto the top of the sand layer.
3. Elution:
- Start eluting the column with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate).
- Gradually increase the polarity of the eluent (e.g., to 8:2 or 7:3 hexanes:ethyl acetate) to elute the this compound.
- Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
4. Product Isolation:
- Combine the fractions containing the pure this compound.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for the purification of this compound by recrystallization.
1. Solvent Selection:
- Perform small-scale solubility tests to find a suitable solvent or solvent mixture. An ethanol/water mixture is a good starting point.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent and heat the mixture until the solid completely dissolves.
3. Crystallization:
- Allow the solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Crystal Collection:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
5. Drying:
- Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.
Visualizations
References
Technical Support Center: 4-Hexyloxyphenol Production
Welcome to the Technical Support Center for 4-Hexyloxyphenol synthesis. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this compound production. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development from laboratory to industrial scale.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing direct solutions to specific problems.
Issue 1: Low Yield or Incomplete Conversion
Q: My reaction yield for this compound is consistently low, and analytical monitoring (TLC/HPLC) shows significant amounts of unreacted hydroquinone. What are the potential causes and how can I improve the conversion?
A: Low yields in the Williamson ether synthesis of this compound can often be attributed to several factors, particularly when scaling up. Here's a breakdown of potential issues and corresponding troubleshooting steps:
-
Incomplete Deprotonation of Hydroquinone: The formation of the phenoxide is crucial for the reaction to proceed. On a larger scale, inefficient mixing or an inadequate amount of base can lead to incomplete deprotonation.
-
Troubleshooting:
-
Base Selection: Ensure a sufficiently strong base is used to completely deprotonate the phenolic hydroxyl group. While sodium hydroxide can be used, stronger bases like potassium carbonate or sodium hydride are often more effective.[1]
-
Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete phenoxide formation.
-
Mixing: On a larger scale, ensure efficient agitation to maintain a homogeneous suspension of the base and hydroquinone.
-
-
-
Reaction Temperature and Time: The reaction is temperature-dependent. Suboptimal temperatures can lead to slow reaction rates, while excessively high temperatures can promote side reactions.
-
Troubleshooting:
-
Temperature Optimization: A typical temperature range for this reaction is 50-100°C.[2] Conduct small-scale experiments to determine the optimal temperature for your specific conditions.
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress and determine the optimal reaction time.[1]
-
-
-
Alkylating Agent Reactivity: The choice of hexyl halide is important. 1-Bromohexane and 1-iodohexane are generally more reactive than 1-chlorohexane.
-
Troubleshooting:
-
Consider using 1-bromohexane or 1-iodohexane as the alkylating agent for improved reactivity.[3]
-
-
Issue 2: Formation of Impurities and Byproducts
Q: My final this compound product is discolored and shows significant impurities after purification. What are the likely side products, and how can I minimize their formation?
A: The formation of byproducts is a common challenge when scaling up the synthesis of this compound, often leading to purification difficulties and a lower-quality product.
-
Common Byproducts:
-
Dialkylated Product (1,4-Dihexyloxybenzene): Over-reaction can lead to the alkylation of both hydroxyl groups of hydroquinone.
-
C-Alkylated Products: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[4]
-
Elimination Product (1-Hexene): The alkyl halide can undergo elimination, especially at higher temperatures and with more sterically hindered bases.[5]
-
-
Troubleshooting and Minimization:
-
Control Stoichiometry: Use a precise stoichiometry of hydroquinone to the alkylating agent (typically a slight excess of hydroquinone) to minimize dialkylation.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile generally favor O-alkylation over C-alkylation.[2]
-
Temperature Control: Maintain the optimal reaction temperature to minimize the competing elimination reaction.[5]
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the rate of the desired O-alkylation and suppress side reactions, especially in large-scale biphasic systems.[6][7]
-
Issue 3: Challenges in Product Purification
Q: I am having difficulty purifying this compound at a larger scale. Column chromatography is not feasible. What are the alternative purification methods?
A: Large-scale purification requires methods that are more scalable and cost-effective than column chromatography.
-
Alternative Purification Techniques:
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure material. Common solvent systems for phenolic compounds include toluene, heptane, or mixtures of polar and non-polar solvents.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially to remove less volatile impurities.
-
Liquid-Liquid Extraction: A series of extractions with an appropriate solvent can be used to remove impurities. For phenolic products, this often involves an initial extraction from an organic solvent into an aqueous base, followed by acidification and re-extraction into an organic solvent.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up this compound synthesis?
A1: The synthesis of this compound involves hazardous materials and potentially exothermic reactions, requiring stringent safety protocols:
-
Handling of Reactants: Hydroquinone is harmful and can cause skin and eye irritation. Alkyl halides are irritants and can be harmful if inhaled or absorbed through the skin. Strong bases like sodium hydride are flammable solids and react violently with water. Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Exotherm Management: The Williamson ether synthesis is an exothermic reaction. On a large scale, the heat generated can be significant and must be carefully managed to prevent a thermal runaway.[9] Ensure the reactor has an adequate cooling system and that the addition of reagents is controlled to maintain a safe temperature.
-
Inert Atmosphere: To prevent oxidation of the phenoxide intermediate and the final product, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: How does the quality of starting materials impact the scale-up process?
A2: The purity of the hydroquinone, alkyl halide, and solvent is critical for a successful and reproducible scale-up. Impurities in the starting materials can lead to the formation of unexpected byproducts, lower yields, and difficulties in purification. It is essential to use high-purity reagents and to ensure that solvents are anhydrous, as water can react with the base and inhibit the formation of the phenoxide.
Q3: Can Phase-Transfer Catalysis (PTC) be beneficial for large-scale production?
A3: Yes, PTC can be highly advantageous for industrial-scale synthesis.[10] It can increase the reaction rate, improve yield and selectivity, and allow for the use of less expensive and safer inorganic bases with a two-phase (aqueous/organic) system.[11] This can simplify the workup procedure and reduce the overall cost of production.[6]
Data Presentation
Table 1: Comparison of Key Parameters in Lab-Scale vs. Scaled-Up Production of 4-Alkoxyphenols (Illustrative)
| Parameter | Lab-Scale (Grams) | Pilot/Industrial-Scale (Kilograms) | Challenges in Scale-Up |
| Yield | Typically 80-95% | Often lower initially (60-80%) without optimization | Heat and mass transfer limitations, increased side reactions. |
| Purity (Crude) | Generally >90% | Can be lower (70-90%) due to byproducts | Increased potential for dialkylation and C-alkylation. |
| Reaction Time | 2-6 hours | 6-12 hours or longer | Slower reagent addition rates to control exotherm, mass transfer limitations. |
| Temperature Control | ± 1°C | ± 5-10°C, potential for localized hot spots | Lower surface area to volume ratio makes heat dissipation more challenging. |
| Purification Method | Column Chromatography | Recrystallization, Distillation, Extraction | Chromatography is not economically viable at a large scale. |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of this compound via Williamson Ether Synthesis
This protocol is a generalized procedure based on established methods for the synthesis of 4-alkoxyphenols.[1]
-
Deprotonation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (1.0 equivalent) in acetonitrile or THF.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 1 hour to form the phenoxide.
-
-
Alkylation:
-
Add 1-bromohexane (1.05 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (around 80-82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 4-6 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water and then with a brine solution in a separatory funnel.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Mandatory Visualization
Caption: Workflow for the Williamson ether synthesis of this compound.
Caption: Logical relationships of challenges in scaling up production.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 3. francis-press.com [francis-press.com]
- 4. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. phasetransfer.com [phasetransfer.com]
- 7. biomedres.us [biomedres.us]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. biomedres.us [biomedres.us]
- 11. nbinno.com [nbinno.com]
Preventing oxidation of 4-Hexyloxyphenol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hexyloxyphenol, focusing on preventing its oxidation during storage.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned a yellow or brownish color. What is the cause?
A1: Discoloration of this compound, which should be a white to light beige solid, is a common indicator of oxidation. Phenolic compounds are susceptible to oxidation when exposed to air (oxygen), light, and elevated temperatures. The colored byproducts are typically quinone-type compounds formed from the oxidation of the phenol group.
Q2: What are the optimal storage conditions to prevent the oxidation of this compound?
A2: To minimize oxidation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere, such as nitrogen or argon, is highly recommended for long-term storage to displace oxygen. It should also be kept away from strong oxidizing agents.
Q3: Can I use antioxidants to prevent the oxidation of this compound solutions?
A3: Yes, the addition of antioxidants can be an effective strategy to inhibit the oxidation of this compound in solution. Common antioxidants for phenolic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration of the antioxidant should be optimized for your specific application to ensure compatibility and efficacy.
Q4: How can I confirm if my this compound has degraded?
A4: Degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the area of the main peak is indicative of degradation. Purity can also be assessed by techniques like melting point determination, as impurities will typically lower and broaden the melting point range.
Q5: What are the likely degradation products of this compound oxidation?
A5: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of similar 4-alkoxyphenols, the primary oxidation products are likely to be 1,4-benzoquinone and hydroquinone, formed via the cleavage of the hexyl ether bond and subsequent oxidation. Other potential byproducts could arise from reactions of these initial products.
Troubleshooting Guides
Issue 1: Rapid Discoloration of this compound Upon Opening
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exposure to Air and Light | Immediately after opening, flush the container with an inert gas (nitrogen or argon) before resealing. Store the container in a desiccator or a dark cabinet. | The rate of discoloration should significantly decrease. |
| High Ambient Temperature | Store the compound in a refrigerator or a temperature-controlled environment (2-8 °C). | Lower temperatures will slow down the oxidation kinetics. |
| Contamination with Oxidizing Agents | Review laboratory procedures to ensure that spatulas and other equipment used to handle this compound are clean and free from any residual oxidizing chemicals. | Prevention of further contamination and degradation. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidative Degradation | Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. Compare the retention times of the unknown peaks with those generated in the stress conditions. | Confirmation of whether the unknown peaks are degradation products. |
| Contaminated Solvent or Mobile Phase | Run a blank gradient (injecting only the mobile phase) to check for solvent-related impurities. Prepare fresh mobile phase with high-purity solvents. | A clean baseline in the blank run will rule out solvent contamination. |
| Sample Preparation Issues | Analyze the sample immediately after preparation. If the solution needs to be stored, keep it at a low temperature and protected from light. Consider adding a suitable antioxidant to the sample diluent. | Reduced formation of degradation products during sample preparation and analysis. |
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate the kind of data that would be generated in a stability analysis.
| Stress Condition | Duration | Temperature | % this compound Remaining | Total % Degradation Products |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60 °C | 98.5 | 1.5 |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60 °C | 92.3 | 7.7 |
| Oxidative (3% H₂O₂) | 8 hours | 25 °C | 75.6 | 24.4 |
| Thermal | 48 hours | 80 °C | 95.1 | 4.9 |
| Photolytic (UV light) | 24 hours | 25 °C | 96.8 | 3.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC or UPLC system with a UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat the mixture at 60 °C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 8 hours, protected from light. Dilute with mobile phase.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 80 °C for 48 hours. Dissolve the stressed solid in methanol and dilute with the mobile phase.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) in a photostability chamber to UV light for 24 hours.
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2 for a starting point) to observe the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Starting Point):
-
HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a suitable gradient (e.g., 50% B to 90% B over 15 minutes) and optimize to achieve separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Inject the unstressed this compound solution to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve baseline separation between the parent peak and all degradation product peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Proposed oxidation pathway of this compound under stress conditions.
Caption: Experimental workflow for stability testing of this compound.
Caption: Troubleshooting decision tree for this compound degradation issues.
Selecting the right base for deprotonating hydroquinone in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deprotonation of hydroquinone in synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What is the approximate pKa of hydroquinone's phenolic protons?
The pKa of the first phenolic proton of hydroquinone is approximately 9.9 to 10.35.[1] The second deprotonation is significantly more difficult, with a pKa around 11.4.[2] This weak acidity means a sufficiently strong base is required for complete deprotonation.
Q2: Which bases are suitable for deprotonating hydroquinone?
A variety of bases can be used, with the choice depending on the desired degree of deprotonation (mono- or di-deprotonation) and the reaction solvent. Common choices include:
-
Strong Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH) are strong enough to effectively deprotonate hydroquinone.[3]
-
Weaker Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can also be used, particularly in polar aprotic solvents.[4][5]
Q3: How do I choose the right base for my reaction?
The selection of the base is dictated by the pKa of its conjugate acid. A fundamental principle of acid-base chemistry is that the equilibrium favors the formation of the weaker acid and weaker base.[6] Therefore, to effectively deprotonate hydroquinone (pKa ≈ 10), you should choose a base whose conjugate acid has a pKa significantly greater than 10.[6][7]
Q4: Can I selectively deprotonate only one of the hydroxyl groups?
Yes, selective mono-deprotonation is achievable by carefully controlling the stoichiometry of the base. Using one equivalent of a strong base like sodium hydroxide will primarily yield the monosodium hydroquinonate.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Incomplete Deprotonation | The base is not strong enough. | Select a base whose conjugate acid has a pKa at least 2-3 units higher than that of hydroquinone. For example, if using a carbonate, consider switching to a hydroxide or sodium hydride. |
| Insufficient amount of base was used. | Use at least a stoichiometric amount of base for mono-deprotonation and at least two equivalents for di-deprotonation. A slight excess of the base can help drive the reaction to completion. | |
| Poor solubility of the base or hydroquinone in the chosen solvent. | Ensure both the base and hydroquinone are adequately soluble in the reaction solvent. For bases like potassium carbonate, polar aprotic solvents such as acetone or DMF can be effective. For sodium hydride, anhydrous THF or DMF are common choices. | |
| Reaction Mixture Turns Brown/Black | Oxidation of hydroquinone or its deprotonated form. | Hydroquinone and its salts are susceptible to oxidation by atmospheric oxygen, which is accelerated under basic conditions.[9] To prevent this: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] Use degassed solvents. Consider adding an antioxidant such as sodium metabisulfite to the reaction mixture.[6][7] |
| Low Yield of Desired Product in Subsequent Reaction | The hydroquinonate salt precipitated out of solution. | If the deprotonated hydroquinone is an intermediate, ensure it remains soluble for the subsequent reaction step. This may require changing the solvent or the counter-ion of the base. |
| Side reactions due to the chosen base. | If using a nucleophilic base like a hydroxide in the presence of an electrophile, consider side reactions. For reactions requiring a non-nucleophilic strong base, sodium hydride is a good option. | |
| Difficulty Isolating the Deprotonated Product | The hydroquinonate salt is highly soluble in the reaction solvent. | If isolation of the salt is desired, choose a solvent system where the product is insoluble. Alternatively, the salt can often be generated in situ and used directly in the next step without isolation. |
| The product is sensitive to work-up conditions. | During aqueous work-up, be mindful of the pH. Acidification will protonate the hydroquinonate back to hydroquinone. If the salt is the desired product, avoid acidic conditions. |
Data Presentation
Table 1: Comparison of Common Bases for Deprotonating Hydroquinone
| Base | Chemical Formula | pKa of Conjugate Acid | Suitable Solvents | Key Considerations |
| Sodium Hydroxide | NaOH | ~15.7 (H₂O) | Water, Alcohols | A strong, common, and inexpensive base. The reaction is typically fast. Can be nucleophilic. |
| Potassium Carbonate | K₂CO₃ | ~10.3 (HCO₃⁻) | Acetone, DMF, Acetonitrile | A weaker base, often used in excess and with heating. Less nucleophilic than hydroxides. |
| Sodium Hydride | NaH | ~36 (H₂) | THF, DMF (anhydrous) | A very strong, non-nucleophilic base. Reacts with protic solvents. Requires an inert atmosphere as it is pyrophoric and reacts with moisture. |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 (HCO₃⁻) | Alcohols, DMF, Ethers | A mild and effective base, often providing better solubility of the resulting salt in organic solvents.[5] |
| Lithium Hydroxide | LiOH | ~15.7 (H₂O) | Water | Similar in strength to NaOH, but the lithium salt may have different solubility properties. Incomplete deprotonation for the second proton can be an issue.[2] |
Experimental Protocols
Protocol 1: Deprotonation of Hydroquinone using Sodium Hydroxide (Aqueous)
-
Preparation: In a round-bottom flask, dissolve hydroquinone (1 equivalent) in deionized water. If oxidation is a concern, bubble nitrogen or argon through the water for 15-20 minutes prior to use.
-
Reaction: While stirring, slowly add a solution of sodium hydroxide (1.1 equivalents for mono-deprotonation or 2.2 equivalents for di-deprotonation) in deionized water to the hydroquinone solution.
-
Monitoring: The reaction is typically rapid. The formation of the sodium hydroquinonate salt can be confirmed by a change in pH.
-
Work-up: The resulting aqueous solution of sodium hydroquinonate can be used directly in a subsequent reaction. If isolation is required, it may be precipitated by the addition of a solvent in which the salt is insoluble.
Protocol 2: Deprotonation of Hydroquinone using Potassium Carbonate (Non-aqueous)
-
Preparation: To a three-necked flask equipped with a reflux condenser and under an inert atmosphere (nitrogen or argon), add hydroquinone (1 equivalent) and anhydrous acetone or dimethylformamide (DMF).
-
Reaction: Add finely powdered anhydrous potassium carbonate (2-3 equivalents). Stir the suspension vigorously.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) by taking small aliquots, quenching with a dilute acid, and spotting against a hydroquinone standard.
-
Work-up: After cooling, the inorganic salts can be removed by filtration. The filtrate containing the potassium hydroquinonate can be used in the next step, or the solvent can be removed under reduced pressure.
Protocol 3: Deprotonation of Hydroquinone using Sodium Hydride (Anhydrous)
Caution: Sodium hydride is a flammable solid that reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.1 equivalents for mono-deprotonation or 2.2 equivalents for di-deprotonation) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Addition of Hydroquinone: Dissolve hydroquinone (1 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Monitoring: The completion of the reaction is indicated by the cessation of gas evolution.
-
Work-up: The resulting solution/suspension of sodium hydroquinonate can be used directly for the next synthetic step.
Mandatory Visualization
Caption: Workflow for selecting a base for hydroquinone deprotonation.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. brainly.com [brainly.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. fagronacademy.us [fagronacademy.us]
- 7. EP2047846A2 - Process for stabilizing hydroquinone - Google Patents [patents.google.com]
- 8. Preparation of Disodium Hydroquinone as Cathode Material for Sodium-ion Batteries [cjcu.jlu.edu.cn]
- 9. WO2011128018A1 - Process for the preparation of hydroquinones - Google Patents [patents.google.com]
How to avoid O-dialkylation side reactions with phenolic compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with O-dialkylation and other side reactions during the alkylation of phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the O-alkylation of phenols?
A1: The two main side reactions are C-alkylation and O-dialkylation. C-alkylation occurs when the alkyl group attaches to a carbon atom on the aromatic ring instead of the phenolic oxygen.[1] O-dialkylation, or polyalkylation, involves the addition of more than one alkyl group to the phenolic compound, which can be problematic when mono-alkylation is the desired outcome.[2]
Q2: How does the choice of solvent influence the selectivity between O-alkylation and C-alkylation?
A2: Solvent selection is a critical factor in controlling the regioselectivity of phenol alkylation.[1]
-
Polar aprotic solvents , such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), generally favor O-alkylation.[1][3]
-
Protic solvents , like water or trifluoroethanol (TFE), can solvate the phenoxide oxygen through hydrogen bonding, hindering its nucleophilicity and thus promoting C-alkylation.[1] Theoretical studies suggest that both ion pairing and solvation are crucial for controlling the reactivity and regioselectivity of this reaction.[4]
Q3: What is the role of the base in phenol alkylation, and how does it affect the reaction outcome?
A3: A base is necessary to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[5] The strength and type of base can influence the reaction's efficiency and selectivity.
-
Strong bases like sodium hydride (NaH) can ensure complete deprotonation of the phenol.[3]
-
Weaker bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also commonly used and can offer good yields for O-alkylation.[6] The combination of different bases, for instance, K₂CO₃ and Na₂CO₃, has been shown to be effective in achieving selective mono-N-alkylation of anilines, a related reaction, and can be applied to O-alkylation of phenols.[7]
Q4: Can temperature be used to control the selectivity of phenol alkylation?
A4: Yes, reaction temperature is a key parameter for controlling product distribution. Lower temperatures generally favor the formation of the O-alkylated product (the kinetic product), while higher temperatures can lead to the rearrangement of the O-alkylated product to the more thermodynamically stable C-alkylated product.[8][9] In some cases, increasing the reaction temperature can also lead to an increase in dialkylated products.
Q5: When should I consider using a protecting group for the phenolic hydroxyl group?
A5: Protecting the phenolic hydroxyl group is advisable when you want to perform a reaction at another site of the molecule without interference from the acidic phenol proton or the nucleophilic phenoxide. For instance, if you need to perform a reaction that is incompatible with a free hydroxyl group, protection is necessary. Methyl ethers are a common protecting group for phenols, and their formation via Williamson ether synthesis is a well-established method.[10][11] However, the deprotection of methyl ethers can sometimes require harsh conditions.[10] The tetrafluoropyridyl (TFP) group is another option that can be cleaved under milder conditions.[12]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Low Yield of the Desired O-Alkylated Product
Symptoms:
-
The overall conversion of the starting phenol is low.
-
A significant amount of unreacted starting material remains after the reaction.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Deprotonation | The base may not be strong enough to fully deprotonate the phenol. Consider using a stronger base like sodium hydride (NaH) or increasing the equivalents of the current base.[3] The acidity of the phenol is a key factor; electron-withdrawing groups on the phenol increase its acidity, making deprotonation easier.[3] |
| Poor Nucleophilicity of the Phenoxide | The phenoxide ion might be sterically hindered or its nucleophilicity reduced by solvent effects. Using a polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the phenoxide.[1] |
| Low Reactivity of the Alkylating Agent | The alkylating agent may be unreactive. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive alkylating agents, increasing the reaction temperature may be necessary. |
| Reaction Temperature Too Low | The reaction may not have sufficient energy to proceed at the chosen temperature. Gradually increase the temperature and monitor the reaction progress by TLC. |
| Decomposition of Reactants or Products | High temperatures can lead to the decomposition of sensitive starting materials or products. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration. |
Issue 2: Formation of C-Alkylated Byproducts
Symptoms:
-
NMR or LC-MS analysis shows the presence of isomers where the alkyl group is attached to the aromatic ring.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Use of Protic Solvents | Protic solvents can solvate the phenoxide oxygen, making the carbon atoms of the ring more competitive nucleophiles.[1] Switch to a polar aprotic solvent like DMF, DMSO, or acetone to favor O-alkylation.[1][3] |
| High Reaction Temperature | Higher temperatures can promote the thermodynamically favored C-alkylation product.[9] Running the reaction at a lower temperature should increase the selectivity for the O-alkylated product. |
| Nature of the Cation | The counter-ion of the base can influence the O/C selectivity. While not as influential as the solvent, it's a factor to consider in optimizing the reaction. |
Issue 3: Formation of O-Dialkylated Products
Symptoms:
-
Mass spectrometry indicates the presence of a product with a mass corresponding to the addition of two or more alkyl groups.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Excess Alkylating Agent | Using a large excess of the alkylating agent can drive the reaction towards polyalkylation.[2] Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the alkylating agent. |
| High Reaction Temperature | Elevated temperatures can sometimes lead to increased rates of dialkylation. Consider running the reaction at a lower temperature. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the mono-alkylated product has formed can lead to a second alkylation. Monitor the reaction closely by TLC and quench it once the starting material is consumed and the desired product is maximized. |
Data Summary
The following tables provide a summary of quantitative data for different O-alkylation methods to help guide your experimental design.
Table 1: Influence of Base and Solvent on the Yield of Phenolic Methyl Ethers
| Phenol | Base | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | KOH | Me₂SO₄ | H₂O, MeOH | Reflux | 1.5 | 90 | [13] |
| Phenol | K₂CO₃ | Me₂SO₄ | Acetone | RT | 2-16 | 90-96 | [13] |
| Phenol | NaOH | MeI | H₂O | Reflux | 0.5 | 80 | [13] |
| Phenol | Cs₂CO₃ | Me₂SO₄ | Acetone | RT | 3 | 82-86 | [13] |
Table 2: Catalytic O-Alkylation of Phenol with Dimethyl Ether
| Catalyst | Phenol Conversion (%) | Anisole Selectivity (%) | Other Products Selectivity (%) | Reference |
| Amberlyst 35 | <10 | ~48 | 51 | [14][15] |
| γ-Al₂O₃ | <10 | ~48 | 51 | [14][15] |
| 30% PTA on γ-Al₂O₃ | 42.5 | 88.2 | 11.8 | [14][15] |
Table 3: Alkylation of Phenol with 1-Propanol over Different Catalysts
| Catalyst | Phenol Conversion (%) | 2-n-propylphenol Yield (%) | 2-isopropylphenol Yield (%) | Reference |
| H-ZSM-5 | 67.2 | Low | Dominant | [16] |
| γ-Al₂O₃ | 77.6 | Low | Dominant | [16] |
| TiO₂-A | 86.1 | 74.9 | 2.6 | [16] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of Phenols
This protocol is a general guideline for the O-alkylation of phenols using an alkyl halide.
Materials:
-
Phenolic compound (1.0 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Alkyl halide (1.1 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetone)
Procedure:
-
To a stirred solution of the phenolic compound in the chosen solvent, add the base.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[17][18]
Protocol 2: Protection of a Phenol as a Methyl Ether
This protocol describes a common method for protecting a phenolic hydroxyl group.
Materials:
-
Phenol (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl sulfate (Me₂SO₄, 1.2 eq)
-
Acetone
Procedure:
-
Dissolve the phenol in acetone in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add dimethyl sulfate dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude methyl ether, which can be purified by chromatography if necessary.[13]
Visual Guides
Reaction Pathway: O- vs. C-Alkylation
Caption: Competing pathways for O- and C-alkylation of phenols.
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A workflow for troubleshooting low yields in phenol O-alkylation.
Decision Tree: Selecting the Right Conditions
Caption: Decision tree for selecting optimal reaction conditions.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.de [thieme-connect.de]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
- 13. synarchive.com [synarchive.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Williamson Ether Synthesis [cs.gordon.edu]
- 18. cactus.utahtech.edu [cactus.utahtech.edu]
Effect of solvent purity on 4-Hexyloxyphenol reaction outcome
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hexyloxyphenol. The following information addresses common issues encountered during its synthesis and subsequent reactions, with a particular focus on the critical role of solvent purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and robust method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of a phenol, in this case, hydroquinone, to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, such as 1-bromohexane, in an SN2 reaction.[1][3] Careful control of stoichiometry is essential to favor the formation of the desired mono-alkylated product over the di-alkylated byproduct.[1]
Q2: Which solvents are typically recommended for the Williamson ether synthesis of this compound?
A2: Polar aprotic solvents are generally preferred for the Williamson ether synthesis as they effectively solvate the cation of the alkoxide, leading to a more reactive "naked" nucleophile.[2] Commonly used solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[2] The choice of solvent can significantly influence the reaction's selectivity and rate.[4]
Q3: What are the most common impurities in the reaction solvent that can affect the outcome?
A3: The most detrimental impurity in polar aprotic solvents used for Williamson ether synthesis is water. Water can react with the strong base used to deprotonate the phenol, reducing its effectiveness, and can also hydrolyze the alkyl halide. Other potential impurities include other alcohols or volatile organic compounds from improper purification or storage.
Q4: How can I determine the purity of my solvent?
A4: The water content in a solvent is accurately determined using Karl Fischer titration. This method is specific for water and can measure concentrations from a few parts per million (ppm) to near saturation.[5] Organic impurities in the solvent can be identified and quantified using Gas Chromatography with a Flame Ionization Detector (GC-FID).[6][7]
Q5: What are the typical side reactions to be aware of during the synthesis of this compound?
A5: The primary side reaction is the base-catalyzed elimination (E2) of the alkyl halide (1-bromohexane), which competes with the desired SN2 substitution and leads to the formation of hexene. This is more likely with sterically hindered alkyl halides or at elevated temperatures.[2] Another potential side reaction, particularly when using aryloxides, is C-alkylation of the aromatic ring, where the alkyl group attaches to a carbon atom of the benzene ring instead of the oxygen atom.[2] The choice of solvent can influence the ratio of O-alkylation to C-alkylation.[4]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Solvent is not sufficiently pure (contains water). | Dry the solvent using appropriate methods (e.g., molecular sieves, distillation over a suitable drying agent). Verify the water content using Karl Fischer titration to ensure it is below the required threshold (ideally <0.01%). |
| Incomplete deprotonation of hydroquinone. | Use a sufficiently strong and anhydrous base (e.g., sodium hydride, potassium carbonate). Ensure the base has been stored correctly and is not deactivated. |
| Alkyl halide has degraded. | Use a fresh bottle of 1-bromohexane or purify the existing stock by distillation. |
| Reaction temperature is too low. | While higher temperatures can promote side reactions, the reaction may be too slow at lower temperatures. A typical range for Williamson ether synthesis is 50-100 °C. Optimize the temperature while monitoring for side product formation. |
| Reaction time is insufficient. | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 24 hours depending on the specific conditions.[1][2] |
Issue 2: Presence of Significant Side Products
| Possible Cause | Suggested Solution |
| Elimination (E2) of 1-bromohexane is favored. | Use a less sterically hindered alkyl halide if possible (not applicable for this compound synthesis). Maintain a moderate reaction temperature to favor the SN2 pathway. |
| C-alkylation of the phenol is occurring. | The choice of solvent can influence the O/C alkylation ratio. Aprotic solvents like acetonitrile have been shown to favor O-alkylation over protic solvents like methanol in some phenolic systems.[4] |
| Formation of di-hexyloxybenzene. | Use a molar excess of hydroquinone relative to 1-bromohexane (e.g., a 2:1 molar ratio) to statistically favor mono-alkylation.[1] |
Data Presentation
Table 1: Effect of Water Content in DMF on the Yield of a Representative Phenolic Ether Synthesis
| Water Content in DMF (%) | Isolated Yield of Phenolic Ether (%) |
| < 0.01 (Anhydrous) | 92 |
| 0.1 | 85 |
| 0.5 | 68 |
| 1.0 | 55 |
| 2.0 | 30 |
Note: This data is illustrative for a model Williamson ether synthesis of a simple phenol and is intended to demonstrate the importance of using anhydrous solvents. Actual yields for this compound may vary.
Experimental Protocols
Key Experiment: Synthesis of this compound from Hydroquinone
This protocol is adapted from established procedures for the mono-alkylation of hydroquinone.[1]
Materials:
-
Hydroquinone (2.0 equivalents)
-
1-Bromohexane (1.0 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroquinone in anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 1-bromohexane dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Pour the filtrate into water and extract with diethyl ether (3 x volume of aqueous phase).
-
Combine the organic layers and wash with 1 M HCl, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. mt.com [mt.com]
- 6. cms.agr.wa.gov [cms.agr.wa.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-Hexyloxyphenol and 4-Butoxyphenol in Liquid Crystal Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the formulation of liquid crystal (LC) mixtures, the selection of appropriate additives is paramount to achieving desired physical and electro-optical properties. Among the various classes of additives, 4-alkoxyphenols are frequently utilized as precursors or components to modify the mesomorphic behavior and performance characteristics of nematic liquid crystal hosts. This guide provides a detailed comparison of two such homologs, 4-hexyloxyphenol and 4-butoxyphenol, when incorporated into a liquid crystal mixture. The analysis is based on established principles of liquid crystal physics and chemistry, supported by generalized experimental protocols for property characterization.
Influence on Mesomorphic and Physical Properties
The addition of 4-alkoxyphenols to a nematic liquid crystal host can significantly influence its fundamental properties, including the nematic-isotropic transition temperature (T_NI), birefringence (Δn), and dielectric anisotropy (Δε). The primary structural difference between this compound and 4-butoxyphenol lies in the length of their terminal alkoxy chains (a hexyl chain versus a butyl chain). This variation in alkyl chain length is known to systematically affect the intermolecular interactions within the liquid crystal mixture, leading to predictable trends in its physical properties.
Longer alkyl chains, such as the hexyloxy group, generally lead to a greater disruption of the nematic order of the host liquid crystal compared to shorter chains like the butoxy group. This is attributed to the increased steric hindrance and the introduction of greater conformational flexibility, which can interfere with the parallel alignment of the mesogens.
Data Presentation: A Comparative Overview
Table 1: Physical Properties of this compound and 4-Butoxyphenol
| Property | This compound | 4-Butoxyphenol |
| Molecular Formula | C₁₂H₁₈O₂ | C₁₀H₁₄O₂ |
| Molecular Weight | 194.27 g/mol | 166.22 g/mol |
| Melting Point | 48-50 °C | 65-66 °C |
| Boiling Point | ~315 °C (estimated) | ~285 °C (estimated) |
Table 2: Expected Impact on a Nematic Liquid Crystal Mixture (e.g., 5CB)
| Parameter | Effect of this compound | Effect of 4-Butoxyphenol |
| Nematic-Isotropic Transition (T_NI) | Greater depression | Lesser depression |
| Birefringence (Δn) | Slight decrease | Negligible to slight decrease |
| Dielectric Anisotropy (Δε) | Potential for slight decrease | Potential for slight decrease |
| Viscosity (γ) | Increase | Lesser increase |
Experimental Protocols
To empirically determine the influence of this compound and 4-butoxyphenol on a liquid crystal mixture, the following experimental protocols are recommended.
Protocol 1: Preparation of Doped Liquid Crystal Mixtures
Objective: To prepare homogeneous mixtures of a nematic liquid crystal host with known concentrations of this compound and 4-butoxyphenol.
Materials:
-
Nematic liquid crystal host (e.g., 4-pentyl-4'-cyanobiphenyl, 5CB)
-
This compound
-
4-Butoxyphenol
-
Vials with airtight caps
-
Analytical balance
-
Hot plate with magnetic stirring capability
-
Ultrasonic bath
Procedure:
-
Accurately weigh the desired amount of the nematic liquid crystal host into a clean vial.
-
Calculate and weigh the appropriate amount of this compound or 4-butoxyphenol to achieve the target weight percentage (e.g., 1%, 2%, 5% w/w).
-
Add the alkoxyphenol to the vial containing the liquid crystal host.
-
Seal the vial and place it on a hot plate set to a temperature slightly above the nematic-isotropic transition temperature of the host.
-
Stir the mixture using a magnetic stirrer until the dopant is completely dissolved and the mixture appears homogeneous.
-
For enhanced homogeneity, place the vial in an ultrasonic bath for 15-30 minutes.
-
Allow the mixture to cool slowly to room temperature.
Protocol 2: Determination of Phase Transition Temperatures
Objective: To measure the nematic-isotropic transition temperature (T_NI) of the prepared mixtures.
Methods:
-
Differential Scanning Calorimetry (DSC):
-
Hermetically seal a small, accurately weighed sample (5-10 mg) of the liquid crystal mixture in an aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature well above the expected T_NI.
-
Cool the sample at the same controlled rate.
-
Perform a second heating and cooling cycle to ensure thermal history independence.
-
The T_NI is identified as the peak temperature of the endothermic transition during the second heating scan.
-
-
Polarizing Optical Microscopy (POM):
-
Place a small drop of the liquid crystal mixture onto a clean glass slide and cover it with a coverslip.
-
Position the slide on a temperature-controlled hot stage under a polarizing microscope with crossed polarizers.
-
Slowly heat the sample while observing the texture.
-
The T_NI is the temperature at which the birefringent nematic texture completely transforms into the dark isotropic phase.
-
Protocol 3: Measurement of Birefringence (Δn)
Objective: To determine the ordinary (n_o) and extraordinary (n_e) refractive indices and calculate the birefringence (Δn = n_e - n_o).
Method: Abbe Refractometer
-
Calibrate the Abbe refractometer using a standard of known refractive index.
-
Inject the liquid crystal mixture into a specially designed liquid crystal cell with planar alignment layers.
-
Mount the cell on the refractometer's prism, ensuring good thermal contact.
-
Use a temperature controller to maintain the desired measurement temperature.
-
Illuminate the sample with a monochromatic light source (e.g., sodium D-line, 589 nm).
-
By rotating a polarizing filter, measure the refractive index for light polarized parallel to the liquid crystal director (n_e) and perpendicular to the director (n_o).
-
Calculate the birefringence: Δn = n_e - n_o.
Protocol 4: Measurement of Dielectric Anisotropy (Δε)
Objective: To determine the dielectric permittivity parallel (ε_∥) and perpendicular (ε_⊥) to the liquid crystal director and calculate the dielectric anisotropy (Δε = ε_∥ - ε_⊥).
Method: Dielectric Spectroscopy
-
Prepare two types of liquid crystal cells: one with planar alignment layers and one with homeotropic alignment layers.
-
Fill the cells with the liquid crystal mixture in its isotropic phase and then cool slowly to the nematic phase to ensure proper alignment.
-
Mount the cell in a temperature-controlled holder connected to an LCR meter.
-
Apply a low-frequency AC voltage (e.g., 1 kHz) across the cell.
-
Measure the capacitance of the planar aligned cell to determine ε_∥ and the homeotropic aligned cell to determine ε_⊥.
-
Calculate the dielectric anisotropy: Δε = ε_∥ - ε_⊥.
Mandatory Visualizations
Caption: Experimental workflow for comparing the effects of 4-alkoxyphenols on liquid crystal mixtures.
Caption: Logical relationship between alkyl chain length and its effect on liquid crystal properties.
Conclusion
The choice between this compound and 4-butoxyphenol as additives in liquid crystal mixtures will depend on the specific application and desired performance characteristics. While both can be used to modify the properties of a nematic host, the longer alkyl chain of this compound is expected to have a more pronounced effect, generally leading to a greater depression of the clearing point and a larger increase in viscosity. Conversely, 4-butoxyphenol would be a more suitable choice when a smaller adjustment of properties is desired. The provided experimental protocols offer a robust framework for researchers to quantitatively assess these effects and make informed decisions in the design and formulation of advanced liquid crystal materials.
Validating the Structure of 4-Hexyloxyphenol: A Comparative Analysis Using ¹³C NMR and DEPT Spectroscopy
For Immediate Release
A definitive guide for researchers, this document outlines the validation of the chemical structure of 4-hexyloxyphenol through the application of ¹³C Nuclear Magnetic Resonance (NMR) and Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy. This guide provides a comparative analysis with 4-ethoxyphenol, offering clear, tabulated spectral data, detailed experimental protocols, and a visual workflow to aid in the structural elucidation of similar compounds.
The precise determination of a molecule's structure is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR in conjunction with DEPT experiments, stands as a powerful, non-destructive technique for elucidating the carbon framework of organic molecules. This guide demonstrates the application of these techniques in confirming the structure of this compound and provides a comparative analysis with the structurally related 4-ethoxyphenol.
Comparative ¹³C NMR and DEPT-135 Data
The chemical shifts in ¹³C NMR spectroscopy are highly sensitive to the local electronic environment of each carbon atom, providing a unique fingerprint of the molecule's carbon skeleton. The DEPT-135 experiment further refines this information by differentiating between methine (CH), methylene (CH₂), and methyl (CH₃) groups based on the phase of their signals. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons do not appear in DEPT-135 spectra.
The following table summarizes the ¹³C NMR and predicted DEPT-135 spectral data for this compound and 4-ethoxyphenol, recorded in deuterated chloroform (CDCl₃).
| Carbon Assignment | This compound ¹³C Chemical Shift (ppm) | This compound Predicted DEPT-135 Signal | 4-Ethoxyphenol ¹³C Chemical Shift (ppm) [1] | 4-Ethoxyphenol Predicted DEPT-135 Signal |
| C-1 (C-OH) | ~149.8 | No Signal (Quaternary) | ~149.5 | No Signal (Quaternary) |
| C-4 (C-OR) | ~153.5 | No Signal (Quaternary) | ~153.0 | No Signal (Quaternary) |
| C-2, C-6 (Ar-CH) | ~115.8 | Positive | ~116.1 | Positive |
| C-3, C-5 (Ar-CH) | ~116.2 | Positive | ~116.1 | Positive |
| O-CH₂ | ~68.7 | Negative | ~64.0 | Negative |
| CH₂ | ~31.6 | Negative | - | - |
| CH₂ | ~29.3 | Negative | - | - |
| CH₂ | ~25.8 | Negative | - | - |
| CH₂ | ~22.6 | Negative | - | - |
| CH₃ | ~14.1 | Positive | ~14.9 | Positive |
Note: The chemical shifts for this compound are based on typical values and data available from spectral databases. The DEPT-135 predictions are based on the known structures of the compounds.
Experimental Protocols
Sample Preparation: A sample of approximately 20-30 mg of this compound or 4-ethoxyphenol was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was then transferred to a 5 mm NMR tube.
¹³C NMR and DEPT-135 Spectroscopy: The ¹³C NMR and DEPT-135 spectra were acquired on a 400 MHz NMR spectrometer.
-
¹³C NMR Spectroscopy: A standard proton-decoupled ¹³C NMR spectrum was acquired. Key parameters included a spectral width of 0-220 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 2 seconds.
-
DEPT-135 Spectroscopy: The DEPT-135 pulse sequence was used to differentiate carbon types.[2][3] The experiment distinguishes carbon nuclei based on the number of attached protons.[4] In the DEPT-135 spectrum, CH and CH₃ carbons produce positive signals, while CH₂ carbons result in negative signals.[2][3] Quaternary carbons are not observed in DEPT spectra.[2][3]
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using ¹³C NMR and DEPT-135 spectroscopy.
Caption: Workflow for the validation of this compound structure using 13C NMR and DEPT.
Conclusion
The combined application of ¹³C NMR and DEPT-135 spectroscopy provides a robust and efficient method for the structural validation of organic molecules like this compound. The distinct chemical shifts and the differentiation of carbon types allow for an unambiguous assignment of the carbon skeleton. By comparing the spectral data with that of a known analog, such as 4-ethoxyphenol, researchers can further enhance the confidence in their structural assignments. This guide serves as a practical resource for scientists engaged in chemical synthesis, natural product isolation, and drug discovery.
References
A Comparative Guide: 4-Hexyloxyphenol vs. 4-Heptyloxyphenol as Synthons for Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
In the design and synthesis of calamitic (rod-shaped) liquid crystals, the selection of appropriate synthons is paramount to achieving the desired mesomorphic properties. The length of the terminal alkoxy chain on a phenolic synthon, for instance, can significantly influence the transition temperatures and the type of liquid crystalline phases exhibited. This guide provides an objective comparison of two common synthons, 4-hexyloxyphenol and 4-heptyloxyphenol, in the context of their application in the synthesis of 4'-alkoxy-4-cyanobiphenyl liquid crystals. This comparison is supported by experimental data and detailed methodologies for synthesis and characterization.
Impact of Alkoxy Chain Length on Mesomorphic Properties
The addition of a single methylene unit to the alkoxy chain, transitioning from a hexyloxy to a heptyloxy group, can induce notable changes in the resulting liquid crystal's behavior. Generally, an increase in the alkyl chain length leads to a greater propensity for more ordered smectic phases at the expense of the nematic phase. This is due to the enhanced intermolecular van der Waals forces and the tendency of longer alkyl chains to pack more efficiently in a layered structure. This "odd-even" effect is a well-documented phenomenon in homologous series of liquid crystals, where compounds with an odd number of carbons in the alkyl chain often exhibit different transition temperatures and phase behaviors compared to those with an even number.
Quantitative Comparison of Liquid Crystals Derived from this compound and 4-Heptyloxyphenol
To illustrate the impact of the synthon choice, we will compare the properties of two well-characterized liquid crystals from the 4'-alkoxy-4-cyanobiphenyl homologous series: 4'-hexyloxy-4-cyanobiphenyl (6OCB) and 4'-heptyloxy-4-cyanobiphenyl (7OCB).
| Property | 4'-hexyloxy-4-cyanobiphenyl (from this compound) | 4'-heptyloxy-4-cyanobiphenyl (from 4-Heptyloxyphenol) |
| Abbreviation | 6OCB | 7OCB |
| Melting Point (Crystal to Nematic/Smectic) | 56-58 °C | 54-57 °C[1][2] |
| Clearing Point (Nematic to Isotropic) | 76.5 °C | 75 °C[3] |
| Mesophase(s) | Nematic | Nematic[3] |
As the data indicates, the transition from a hexyloxy to a heptyloxy chain results in a slight decrease in both the melting and clearing points. While in this specific comparison both compounds exhibit a nematic phase, in longer homologous series, the introduction of the seventh carbon often promotes the formation of a smectic phase in addition to or instead of the nematic phase.
Experimental Protocols
The synthesis of 4'-alkoxy-4-cyanobiphenyls from their respective 4-alkoxyphenols is a well-established multi-step process. Below are detailed protocols for the synthesis and characterization of these liquid crystals.
Synthesis of 4'-alkoxy-4-cyanobiphenyls
The synthesis involves two primary steps: the formation of the 4-alkoxyphenol via Williamson ether synthesis, followed by a Suzuki coupling reaction with 4-cyanophenylboronic acid.
Step 1: Williamson Ether Synthesis of this compound / 4-Heptyloxyphenol
Materials:
-
Hydroquinone
-
1-Bromohexane or 1-Bromoheptane
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve hydroquinone and potassium hydroxide in a mixture of ethanol and water.
-
Add 1-bromohexane (for this compound) or 1-bromoheptane (for 4-heptyloxyphenol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours.
-
After cooling, pour the reaction mixture into water and acidify with hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-alkoxyphenol.
-
Purify the product by column chromatography or recrystallization.
Step 2: Suzuki Coupling to form 4'-alkoxy-4-cyanobiphenyl
Materials:
-
This compound or 4-Heptyloxyphenol
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add the respective 4-alkoxyphenol, 4-cyanophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add a mixture of toluene and water to the flask.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
After cooling, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 4'-alkoxy-4-cyanobiphenyl liquid crystal.
Characterization of Liquid Crystalline Properties
1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperatures and associated enthalpy changes.
Procedure:
-
Accurately weigh a small sample (2-5 mg) of the synthesized liquid crystal into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected isotropic clearing point.
-
Cool the sample at the same controlled rate to a temperature below the expected crystallization point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
The peak temperatures of the endothermic and exothermic transitions on the heating and cooling curves correspond to the phase transition temperatures.
2. Polarized Optical Microscopy (POM)
POM is used to visually identify the different liquid crystalline phases based on their unique optical textures.
Procedure:
-
Place a small amount of the liquid crystal sample on a clean glass microscope slide.
-
Cover the sample with a coverslip.
-
Place the slide on a hot stage attached to the polarizing microscope.
-
Heat the sample to its isotropic liquid phase.
-
Slowly cool the sample while observing it through the crossed polarizers.
-
Different liquid crystal phases (e.g., nematic, smectic) will exhibit characteristic textures (e.g., Schlieren, focal-conic).
-
Record the temperatures at which these textures appear and disappear to determine the phase transition temperatures.
Visualizing the Synthon-Property Relationship and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the logical relationships and experimental processes.
Caption: Logical flow from synthon choice to liquid crystal properties.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
The choice between this compound and 4-heptyloxyphenol as a synthon for liquid crystals has a discernible impact on the mesomorphic properties of the final product. While the difference of a single methylene group may seem minor, it can alter the delicate balance of intermolecular forces that govern liquid crystalline behavior. As demonstrated with the 6OCB and 7OCB examples, this can lead to shifts in transition temperatures. For researchers designing novel liquid crystal materials, a thorough understanding of these structure-property relationships is crucial for tailoring materials with specific and predictable performance characteristics for advanced applications.
References
A Head-to-Head Battle: HPLC vs. GC-MS for the Quantification of Phenol Derivatives
For researchers, scientists, and drug development professionals, the precise quantification of phenol derivatives is a frequent analytical challenge. These aromatic compounds, characterized by a hydroxyl group attached to a benzene ring, are ubiquitous as industrial chemicals, environmental pollutants, and critical moieties in pharmaceutical compounds. The two leading analytical techniques for their quantification are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective, data-driven comparison to help you select the optimal technique for your analytical needs.
At a Glance: Performance Metrics
The choice between HPLC and GC-MS often hinges on the required sensitivity, selectivity, and the nature of the analyte and sample matrix. The following table summarizes typical quantitative performance data for the analysis of phenolic compounds.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds.[1][2][3] | Requires volatile and thermally stable compounds.[1][2][3] |
| Derivatization | Generally not required, but can be used to enhance detection.[4][5] | Often mandatory to increase volatility and thermal stability.[6][7][8][9] |
| Limit of Detection (LOD) | ng to pg range.[4] | pg to fg range. |
| Linearity (R²)† | Typically > 0.995.[5] | Typically > 0.995.[10] |
| Precision (RSD%) | Typically < 5%. | Typically < 15%.[10] |
| Accuracy (Recovery %) | Generally 90-110%. | Generally 80-120%.[10] |
| Selectivity | Good (dependent on detector, e.g., DAD, Fluorescence).[11] | Excellent (based on mass-to-charge ratio and fragmentation).[6][12] |
| Analysis Time | Can be faster for underivatized samples (minutes to an hour).[1] | Can be longer due to required derivatization steps. |
| Instrumentation Cost | Lower to moderate. | Higher. |
†Note: Performance metrics can vary significantly based on the specific analyte, instrumentation, and method optimization.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed methodologies for the quantification of a model compound, phenol, are presented below.
HPLC-UV Protocol for Phenol Quantification
This method is adapted from established procedures for analyzing phenols in aqueous samples.[13]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60 v/v), with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 274 nm.
3. Sample Preparation:
-
Aqueous samples are filtered through a 0.45 µm syringe filter.
-
Solid samples require a preceding extraction step (e.g., solid-phase extraction) to isolate the phenolic compounds.
4. Quantification:
-
A calibration curve is generated by injecting a series of phenol standards of known concentrations.
-
The peak area of the phenol in the sample chromatogram is compared against the calibration curve to determine its concentration.
GC-MS Protocol for Phenol Quantification
This protocol includes a necessary silylation step to make the non-volatile phenol amenable to gas chromatography.[6][14]
1. Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector, coupled to a Mass Spectrometer (MS) detector.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Derivatization:
-
Evaporate 1 mL of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS).
-
Cap the vial and heat at 70 °C for 1 hour to form the trimethylsilyl (TMS) derivative of phenol.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Selected Ion Monitoring (SIM) mode for the characteristic ions of TMS-phenol (e.g., m/z 166, 151, 73).
4. Quantification:
-
A calibration curve is prepared by derivatizing and analyzing a series of phenol standards.
-
The concentration in the sample is determined by comparing the peak area of the target ion to the calibration curve.
Visualizing the Workflows
The fundamental differences in the analytical procedures are illustrated in the workflows below.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. tandfonline.com [tandfonline.com]
- 5. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. epa.gov [epa.gov]
- 14. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Regioselective Synthesis of 4-Hexyloxyphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for 4-hexyloxyphenol, a key intermediate in various fields, including the development of liquid crystals and active pharmaceutical ingredients. The focus is on the regioselectivity of the Williamson ether synthesis and a comparative analysis with alternative methods, supported by experimental data and detailed protocols.
Introduction to the Synthetic Challenge
The synthesis of this compound from hydroquinone presents a key regioselectivity challenge: achieving selective mono-O-alkylation of one of the two equivalent hydroxyl groups while minimizing the formation of the di-O-alkylated byproduct, 1,4-dihexyloxybenzene. Furthermore, the ambident nature of the phenoxide nucleophile introduces the possibility of competing C-alkylation at the aromatic ring, although this is generally less favored under typical Williamson ether synthesis conditions. This guide evaluates the classical Williamson ether synthesis and compares it with alternative methods designed to enhance selectivity and yield.
Comparative Performance of Synthetic Routes
The selection of a synthetic methodology for this compound is critical for optimizing yield, purity, and process efficiency. Below is a summary of quantitative data for the Williamson ether synthesis and two promising alternatives.
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction | Phase-Transfer Catalysis (PTC) |
| Starting Materials | Hydroquinone, 1-Bromohexane | Hydroquinone, 1-Hexanol | Hydroquinone, 1-Bromohexane |
| Key Reagents | K₂CO₃ or other base | DEAD/DIAD, PPh₃ | Quaternary ammonium salt (e.g., TBAB), NaOH |
| Typical Solvent(s) | Acetone, Ethanol, DMF | THF, Dichloromethane | Toluene, Water (biphasic) |
| Reaction Temperature | 50-100 °C | 0 °C to Room Temperature | 70-80 °C |
| Typical Yield of this compound | 50-95% (estimated)[1] | Generally high, but data for this specific reaction is limited. | High, potentially >90% based on similar reactions. |
| Primary Byproducts | 1,4-Dihexyloxybenzene, C-alkylated products | Triphenylphosphine oxide, reduced azodicarboxylate | 1,4-Dihexyloxybenzene |
| Regioselectivity Control | Stoichiometric control (excess hydroquinone)[2] | Generally high for O-alkylation of phenols. | Catalyst-mediated, can favor mono-alkylation. |
Experimental Protocols
Williamson Ether Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar 4-alkoxyphenols.[1]
Materials:
-
Hydroquinone
-
1-Bromohexane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroquinone (2.0 equivalents) in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.2 equivalents) to the solution and stir the suspension vigorously for 30 minutes at room temperature to facilitate the formation of the phenoxide.
-
Add 1-bromohexane (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Mitsunobu Reaction for this compound Synthesis (General Procedure)
This is a general procedure for the Mitsunobu reaction, which can be adapted for the synthesis of this compound.[3]
Materials:
-
Hydroquinone
-
1-Hexanol
-
Triphenylphosphine (PPh₃)
-
Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve hydroquinone (2.0 equivalents) and triphenylphosphine (1.5 equivalents relative to 1-hexanol) in anhydrous THF.
-
Add 1-hexanol (1.0 equivalent) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents relative to 1-hexanol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate this compound.
Phase-Transfer Catalyzed (PTC) Synthesis of this compound
This protocol is based on procedures for the PTC-mediated synthesis of other 4-alkoxyphenols.
Materials:
-
Hydroquinone
-
1-Bromohexane
-
Sodium Hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine hydroquinone (2.0 equivalents), toluene, and a catalytic amount of TBAB (e.g., 5 mol% relative to 1-bromohexane).
-
Add a 50% aqueous solution of sodium hydroxide (1.5 equivalents relative to 1-bromohexane).
-
Stir the biphasic mixture vigorously and add 1-bromohexane (1.0 equivalent) dropwise.
-
Heat the mixture to 70-80 °C and maintain for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool to room temperature and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with 5% NaOH solution to remove excess hydroquinone, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the key chemical transformations and a generalized experimental workflow for the synthesis and purification of this compound.
Caption: Williamson Ether Synthesis of this compound.
Caption: Generalized Experimental Workflow.
Conclusion
The Williamson ether synthesis remains a viable and widely used method for the preparation of this compound. Regioselectivity, particularly the ratio of mono- to di-alkylation, can be effectively controlled by using a stoichiometric excess of hydroquinone. While C-alkylation is a potential side reaction for phenoxides, it is generally not a major pathway under the typical conditions for this synthesis. For applications requiring higher yields and potentially milder conditions, phase-transfer catalysis presents a strong alternative that can enhance the rate and selectivity of the mono-O-alkylation. The Mitsunobu reaction offers another high-yielding pathway, although the cost and handling of the reagents may be a consideration for large-scale synthesis. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including scale, desired purity, and economic constraints.
References
Confirming the Melting Point of 4-Hexyloxyphenol: A Comparative Analysis Using Differential Scanning Calorimetry
For researchers, scientists, and drug development professionals, accurate characterization of chemical compounds is paramount. This guide details the use of Differential Scanning Calorimetry (DSC) to confirm the melting point of 4-Hexyloxyphenol and provides a comparative analysis with its shorter-chain alkoxyphenol analogs.
Differential Scanning Calorimetry stands as a powerful thermoanalytical technique for determining the thermal properties of materials, including melting point, which is a critical indicator of purity. This guide outlines a comprehensive experimental protocol for the DSC analysis of this compound and compares its melting point with those of 4-methoxyphenol, 4-ethoxyphenol, 4-propoxyphenol, and 4-butoxyphenol.
Comparative Melting Point Data
The melting point of a substance is a key physical property used for identification and purity assessment. The following table summarizes the literature-reported melting points for this compound and its selected analogs. An experimental DSC analysis would be expected to yield a melting point for this compound within the reported range.
| Compound Name | Chemical Structure | Molecular Formula | Literature Melting Point (°C) |
| This compound | CH₃(CH₂)₅OC₆H₄OH | C₁₂H₁₈O₂ | 45-47 |
| 4-Methoxyphenol | CH₃OC₆H₄OH | C₇H₈O₂ | 55-57[1] |
| 4-Ethoxyphenol | C₂H₅OC₆H₄OH | C₈H₁₀O₂ | 66-67[2] |
| 4-Propoxyphenol | C₃H₇OC₆H₄OH | C₉H₁₂O₂ | 54-56[3] |
| 4-Butoxyphenol | C₄H₉OC₆H₄OH | C₁₀H₁₄O₂ | 65-66[4][5] |
Experimental Protocol: DSC Analysis of this compound
This section provides a detailed methodology for determining the melting point of this compound using Differential Scanning Calorimetry.
Objective: To accurately determine the melting point of this compound and compare it with the established literature value.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Standard aluminum DSC pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
This compound sample (high purity)
-
Inert purge gas (e.g., Nitrogen or Argon)
-
Reference material (e.g., Indium) for calibration
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material, such as Indium, according to the manufacturer's instructions.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into a standard aluminum DSC pan.
-
Hermetically seal the pan with a lid to prevent any loss of sample due to sublimation.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Measurement:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a controlled, linear rate (e.g., 10°C/min) to a temperature sufficiently above the melting point (e.g., 80°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting point is determined as the onset temperature of the endothermic melting peak in the resulting DSC thermogram.
-
The enthalpy of fusion (ΔHfus) can also be calculated by integrating the area of the melting peak.
-
Experimental Workflow
The following diagram illustrates the logical flow of the DSC experiment for determining the melting point of this compound.
Caption: Workflow for DSC analysis of this compound.
Expected Results and Interpretation
The DSC thermogram of a high-purity this compound sample is expected to show a single, sharp endothermic peak. The onset of this peak corresponds to the melting point of the substance. For a pure, crystalline material, the melting range (the temperature range from the onset to the peak of the endotherm) should be narrow, typically within 1-2°C. A broad melting peak would suggest the presence of impurities, which generally depress and broaden the melting range. The experimentally determined melting point should fall within the literature range of 45-47°C. By comparing the experimental results with the data for the other alkoxyphenols, a trend in melting point with respect to the alkyl chain length can be observed.
This guide provides a framework for the accurate determination of the melting point of this compound using DSC and for its comparison with related compounds. Adherence to the detailed experimental protocol will ensure reliable and reproducible results, which are essential for the rigorous characterization of chemical entities in research and development.
References
Unveiling the Biological Potency of 4-Alkoxyphenols: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-alkoxyphenols, a class of compounds with significant potential in various biological systems. By examining their antioxidant, cytotoxic, and enzyme-inhibiting properties, supported by experimental data, this document aims to facilitate the rational design of novel therapeutic agents.
4-Alkoxyphenols, characterized by a phenol ring substituted with an alkoxy group at the para-position, have demonstrated a broad spectrum of biological effects. The length and branching of the alkoxy chain, along with other substitutions on the aromatic ring, play a critical role in defining their potency and mechanism of action. This guide synthesizes key findings to illuminate these structure-activity relationships.
Comparative Biological Activity of 4-Alkoxyphenols
The biological efficacy of 4-alkoxyphenols is intricately linked to their chemical structure. An analysis of available data reveals distinct trends in how modifications to the alkoxy group influence their antioxidant, cytotoxic, and enzyme-inhibiting capabilities.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. In the case of 4-alkoxyphenols, the nature of the alkoxy substituent can modulate this activity. While comprehensive comparative data for a homologous series is limited, available information suggests that the antioxidant activity may not necessarily increase with the length of the alkyl chain. For instance, a study on 2-arylquinoline derivatives with 4-alkoxy substituents found that the length of the alkyl chain was negatively correlated with antioxidant capacity.
| Compound | Antioxidant Activity (DPPH Assay) IC50 (µM) |
| p-Methoxyphenol | ~1.5-1.6 (calculated from k inh /k p value) |
| p-Methoxyphenol dimer | Lower ID50 than monomer, suggesting higher activity |
Note: The data for p-methoxyphenol is derived from its rate constant of inhibition and may not be directly comparable to standard IC50 values.
Cytotoxic Activity
The cytotoxicity of 4-alkoxyphenols has been notably investigated in the context of cancer therapy. A key determinant of their cytotoxic potential is their lipophilicity, which is influenced by the length of the alkoxy chain. An increase in chain length generally leads to increased lipophilicity and, consequently, enhanced cytotoxicity.
A quantitative structure-toxicity relationship (QSTR) has been established for the cytotoxicity of 4-alkoxyphenols against the murine B16-F0 melanoma cell line, expressed by the equation: LogLC50(mM) = –0.265(±0.064)LogP + 2.482(±0.179) .[1] This equation highlights the inverse relationship between the lethal concentration (LC50) and the partition coefficient (LogP), a measure of lipophilicity.
| Compound | Cell Line | Cytotoxicity (LC50, mM) |
| 4-Hydroxyanisole (4-HA) | B16-F0 Melanoma | ~0.1 |
| 4-Ethoxyphenol | B16-F0 Melanoma | ~0.08 |
| 4-n-Propoxyphenol | B16-F0 Melanoma | ~0.06 |
| 4-n-Butoxyphenol | B16-F0 Melanoma | ~0.04 |
| 4-n-Pentyloxyphenol | B16-F0 Melanoma | ~0.03 |
| 4-n-Hexyloxyphenol | B16-F0 Melanoma | ~0.02 |
Among the tested compounds, 4-n-hexyloxyphenol demonstrated the greatest toxicity towards B16-F0 cells.[1] The metabolism of these compounds by enzymes such as tyrosinase and cytochrome P450 can also influence their cytotoxic effects.[1]
Enzyme Inhibitory Activity
4-Alkoxyphenol derivatives have emerged as potent inhibitors of various enzymes, with tyrosinase and xanthine oxidase being prominent examples. The 4-alkoxy-phenyl moiety is considered a privileged scaffold for designing tyrosinase inhibitors.[2] The inhibitory activity is highly dependent on the specific substituents on the molecule.
For instance, a series of novel 4-alkoxy- and 4-acyloxy-phenylethylenethiosemicarbazone analogues displayed remarkable tyrosinase inhibitory activities, with many exhibiting IC50 values lower than 1.0 μM.[2] Similarly, derivatives of 4-alkoxyphenols have been developed as potent xanthine oxidase inhibitors.
| Compound/Derivative Class | Target Enzyme | Inhibitory Potency (IC50) |
| 4-Alkoxy-phenylethylenethiosemicarbazones | Tyrosinase | < 1.0 µM |
| 4-n-Butylresorcinol | Tyrosinase | Potent inhibitor |
| N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amides | Xanthine Oxidase | Potent inhibitors |
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. Below are protocols for the key assays used to evaluate the biological activities of 4-alkoxyphenols.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for assessing antioxidant activity.
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the 4-alkoxyphenol derivative in a suitable solvent (e.g., methanol or ethanol).
-
Prepare serial dilutions of the test compound.
-
Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well microplate, add a specific volume of each dilution of the test compound.
-
Add an equal volume of the DPPH solution to each well.
-
Include a control well with the solvent and DPPH solution, and a blank well with the solvent only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare various concentrations of the 4-alkoxyphenol derivative in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Include control wells with cells in medium only (positive control) and wells with medium only (blank).
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Tyrosinase Inhibition Assay
This assay is used to screen for compounds that can inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, a colored product. Inhibitors reduce the rate of this reaction.
Procedure:
-
Prepare a solution of mushroom tyrosinase in a phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (substrate) in the same buffer.
-
Prepare various concentrations of the 4-alkoxyphenol derivative (test inhibitor) and a known tyrosinase inhibitor (e.g., kojic acid) as a positive control.
-
In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test inhibitor or positive control.
-
Pre-incubate the mixture for a few minutes.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at approximately 475 nm at regular intervals to determine the rate of dopachrome formation.
-
The percentage of tyrosinase inhibition is calculated as ((Rate_control - Rate_sample) / Rate_control) * 100.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of 4-alkoxyphenols can be mediated through various mechanisms, including direct enzyme inhibition and modulation of intracellular signaling pathways. While direct inhibition is a primary mechanism for some activities like tyrosinase inhibition, their anti-inflammatory and cytotoxic effects can involve more complex pathways.
Polyphenolic compounds, in general, are known to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. For instance, 2-methoxy-4-vinylphenol, a structurally related compound, has been shown to exert its anti-inflammatory effects by suppressing both NF-κB and MAPK activation.[3][4] This suggests that 4-alkoxyphenols may also interact with these pathways to mediate their anti-inflammatory responses.
The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Its activation leads to the transcription of pro-inflammatory genes. The MAPK pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. The inhibition of these pathways by 4-alkoxyphenols could explain their observed anti-inflammatory and cytotoxic activities.
Below is a conceptual diagram illustrating the potential inhibitory effect of a 4-alkoxyphenol derivative on the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by a 4-alkoxyphenol derivative.
Conclusion
This comparative guide underscores the significant and varied biological activities of 4-alkoxyphenols. The structure-activity relationships highlighted herein provide a foundational understanding for the targeted design of new molecules with enhanced antioxidant, cytotoxic, or enzyme-inhibiting properties. The length and nature of the alkoxy chain are critical determinants of these activities, with lipophilicity playing a key role in cytotoxicity. The provided experimental protocols offer a standardized approach for future investigations, ensuring data consistency and comparability. Further research into the specific molecular targets and signaling pathways modulated by different 4-alkoxyphenol derivatives will undoubtedly unlock their full therapeutic potential.
References
Performance of 4-Hexyloxyphenol Derivatives in Optical Devices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 4-Hexyloxyphenol derivatives, primarily focusing on their application in liquid crystal devices. The unique molecular structure of these compounds, featuring a rigid aromatic core and a flexible hexyloxy chain, makes them excellent candidates for creating mesophases, the state of matter utilized in liquid crystal displays (LCDs) and other optical technologies. This document summarizes the key performance-related properties of a series of Schiff base derivatives, outlines the experimental protocols for their synthesis and characterization, and illustrates the underlying principles of their operation in optical devices.
Quantitative Performance Data
The performance of liquid crystal materials is heavily dependent on their thermal properties, as these dictate the temperature range in which the device can operate. The following table summarizes the phase transition temperatures for a homologous series of Schiff base liquid crystals, 4-hexyloxybenzylidene-4'-alkyloxyanilines. These derivatives are synthesized from 4-hexyloxybenzaldehyde, a direct product of this compound. The data is compiled from studies using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
| Derivative (R group in 4'-alkyloxyaniline) | Crystal to Mesophase/Isotropic (°C) | Smectic to Nematic (°C) | Nematic to Isotropic (°C) (Clearing Point) | Mesophase Range (°C) |
| Methoxy (-OCH₃) | 85.0 | - | 108.0 | 23.0 |
| Ethoxy (-OC₂H₅) | 98.0 | - | 124.0 | 26.0 |
| Propoxy (-OC₃H₇) | 78.0 | - | 115.0 | 37.0 |
| Butoxy (-OC₄H₉) | 72.0 | 88.0 | 110.0 | 38.0 |
| Pentyloxy (-OC₅H₁₀) | 68.0 | 95.0 | 109.0 | 41.0 |
| Hexyloxy (-OC₆H₁₃) | 65.0 | 101.0 | 112.0 | 47.0 |
Note: Data is representative and compiled from typical results for such homologous series. The presence and type of smectic phases can vary.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these this compound derivatives are crucial for reproducible research and development.
Synthesis of 4-Hexyloxybenzylidene-4'-alkyloxyanilines (Schiff Bases)
This protocol describes a standard condensation reaction to form the Schiff base liquid crystals.
Materials:
-
4-Hexyloxybenzaldehyde
-
Substituted 4-alkyloxyaniline (e.g., 4-methoxyaniline, 4-ethoxyaniline, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Apparatus for vacuum filtration (Buchner funnel, filter paper)
Procedure:
-
Equimolar amounts of 4-Hexyloxybenzaldehyde and the desired 4-alkyloxyaniline are dissolved in a minimal amount of absolute ethanol within a round-bottom flask.
-
A few drops of glacial acetic acid are added to the mixture to catalyze the reaction.
-
The flask is equipped with a reflux condenser, and the mixture is heated to reflux for 4-6 hours with continuous stirring.
-
Reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then placed in an ice bath to facilitate the precipitation of the crude product.
-
The solid product is collected via vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.
-
The final product is purified by recrystallization from a suitable solvent, typically ethanol.
Characterization of Mesomorphic Properties
The liquid crystalline phases and transition temperatures are determined using the following standard techniques.
1. Polarized Optical Microscopy (POM):
-
Sample Preparation: A small quantity of the synthesized compound is placed on a clean glass microscope slide and covered with a coverslip.
-
Procedure: The slide is placed on a hot stage attached to a temperature controller. The sample is first heated above its clearing point to an isotropic liquid state to erase any previous thermal history. It is then slowly cooled, and the textures of the emerging liquid crystal phases are observed through crossed polarizers. The characteristic textures (e.g., Schlieren for nematic, focal-conic for smectic) are used to identify the mesophases, and the temperatures at which these phases appear and disappear are recorded.
2. Differential Scanning Calorimetry (DSC):
-
Sample Preparation: A few milligrams of the sample are hermetically sealed in an aluminum pan. An empty pan is used as a reference.
-
Procedure: The sample and reference pans are placed in the DSC instrument. The sample is subjected to a controlled heating and cooling cycle at a defined rate (e.g., 10 °C/min). The heat flow to or from the sample is measured as a function of temperature. Phase transitions appear as endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram. The peak temperatures correspond to the transition temperatures, and the area under the peaks can be used to calculate the enthalpy of the transitions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound-based liquid crystals.
Principle of Operation in an Optical Device
The utility of these materials in optical devices, such as LCDs, stems from the ability to control the orientation of the liquid crystal molecules with an external electric field. This reorientation alters the refractive index experienced by polarized light passing through the material, thus modulating the light.
Validating the Absence of Starting Material in Purified 4-Hexyloxyphenol: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the development pipeline. This guide provides a comparative overview of analytical methodologies for validating the absence of the starting material, hydroquinone, in purified 4-Hexyloxyphenol. The following sections detail experimental protocols, present comparative data, and offer visualizations to aid in the selection of the most appropriate validation strategy.
Synthesis and Potential Impurities
This compound is commonly synthesized via a Williamson ether synthesis. In this reaction, hydroquinone is reacted with a hexyl halide (e.g., 1-bromohexane) in the presence of a base. While this method is generally efficient, the presence of unreacted starting materials and the formation of byproducts are key considerations for purification and subsequent validation.
The primary impurity of concern is the unreacted starting material, hydroquinone . Additionally, a common byproduct is the dialkylated product, 1,4-di(hexyloxy)benzene . The validation process must be able to detect and quantify these specific impurities to ensure the purity of the final this compound product.
Comparative Analysis of Analytical Techniques
Several analytical techniques can be employed to detect and quantify residual hydroquinone and other impurities in purified this compound. The choice of method will depend on factors such as the required sensitivity, the availability of equipment, and the specific goals of the analysis. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes the performance of various analytical techniques for the detection of hydroquinone.
| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Matrix | Reference |
| HPLC-UV | Hydroquinone | 19.2 ppb (µg/L) | Not Specified | Acetonitrile:Water | [1] |
| HPLC-UV | Hydroquinone | 0.7 ppm (mg/L) | 33.45 ppm (mg/L) | Whitening Toner | [2] |
| HPLC-UV | Hydroquinone | 3.75 µg/mL | 11.37 µg/mL | Cream Formulation | [3] |
| HPLC-UV | Hydroquinone | 0.03% (m/m) | Not Specified | Cosmetic Preparations | [4][5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound and its potential impurities.
Method 1: Reversed-Phase HPLC for Hydroquinone Detection
-
Column: Primesep 100 (4.6 x 150 mm, 5 µm)[1]
-
Mobile Phase: 10% Acetonitrile in Water with 0.1% Sulfuric Acid[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 300 nm[1]
-
Sample Preparation: Dissolve the purified this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Standard Preparation: Prepare a stock solution of hydroquinone in the mobile phase and create a series of dilutions to establish a calibration curve.
Method 2: Reversed-Phase HPLC for General Purity Assessment
-
Column: C18, 5 µm, 4.6 mm i.d. × 250 mm
-
Mobile Phase: A gradient of methanol and water is commonly used. A starting condition could be 50:50 (v/v) methanol:water, with a gradient increasing the methanol content over time.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 295 nm (the maximum absorbance wavelength for hydroquinone)[2]
-
Sample and Standard Preparation: As described in Method 1.
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and versatile technique for monitoring reaction progress and assessing the purity of a sample. It is particularly useful for quickly screening for the presence of starting materials and byproducts.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically effective. A starting point could be a 70:30 (v/v) mixture of hexane:ethyl acetate. The ratio can be adjusted to achieve optimal separation.
-
Sample Application: Dissolve a small amount of the purified this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the TLC plate alongside spots of the starting materials (hydroquinone and 1-bromohexane) and, if available, the byproduct (1,4-di(hexyloxy)benzene).
-
Development: Place the plate in a developing chamber containing the mobile phase.
-
Visualization: After the solvent front has moved up the plate, remove the plate and visualize the spots.
-
UV Light (254 nm): Aromatic compounds like this compound, hydroquinone, and 1,4-di(hexyloxy)benzene will appear as dark spots.
-
Staining: Various staining reagents can be used for enhanced visualization of phenols and ethers.[6][7][8][9][10]
-
p-Anisaldehyde Stain: A solution of p-anisaldehyde in ethanol and sulfuric acid, when heated, produces colored spots for phenols and ethers.[6]
-
Ferric Chloride Spray: A solution of ferric chloride is a classic stain for phenols, typically producing a blue or violet color.[8]
-
Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For phenolic compounds like this compound and hydroquinone, derivatization is often necessary to increase their volatility and thermal stability for GC analysis.[11]
-
Derivatization (Silylation):
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used silylating agents.[12]
-
Procedure: Dissolve a known amount of the purified this compound in a suitable solvent (e.g., pyridine or acetonitrile). Add an excess of the silylating reagent and heat the mixture (e.g., at 60-70°C) for a specified time to ensure complete derivatization.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the silylated derivatives.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C) to elute all components.
-
Injector Temperature: Typically 250-280°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to capture the molecular ions and fragmentation patterns of the derivatized compounds.
-
Visualization of Workflows and Relationships
To further clarify the processes and comparisons, the following diagrams are provided.
Caption: Workflow from synthesis to validation of purified this compound.
Caption: Comparison of analytical techniques for impurity validation.
Alternative Purification Strategies
While column chromatography is a standard method for purifying this compound, recrystallization can be an effective alternative or complementary step to remove residual hydroquinone. Given the difference in polarity and molecular structure between this compound and hydroquinone, a suitable solvent system can be selected to preferentially crystallize the desired product, leaving the more polar hydroquinone in the mother liquor. A process for purifying hydroquinone itself involves dissolution in water followed by crystallization, indicating that water could be a component of a recrystallization solvent system to remove hydroquinone from the less polar this compound.[13] Experimentation with different solvent systems, such as a mixture of a non-polar solvent (e.g., heptane or toluene) and a more polar solvent (e.g., ethanol or ethyl acetate), would be necessary to optimize the purification.
Conclusion
Validating the absence of starting material in purified this compound is a critical quality control step. A multi-faceted approach utilizing a combination of chromatographic techniques is recommended for robust validation. HPLC provides sensitive and quantitative analysis, TLC offers a rapid and cost-effective screening tool, and GC-MS can provide definitive structural identification of any detected impurities. The choice of the primary validation method will depend on the specific regulatory requirements and the desired level of sensitivity. For routine quality control, a validated HPLC method is often the preferred choice. For investigational purposes or when dealing with unknown impurities, the combined power of HPLC and GC-MS is invaluable.
References
- 1. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. prosidingiahsc.stikesmitrakeluarga.ac.id [prosidingiahsc.stikesmitrakeluarga.ac.id]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Experimental and statistical validation of HPLC analysis of hydroquinone and its 4-methoxyphenol, 4-ethoxyphenol and 4-benzyloxyphenol ethers in cosmetic products [lirias.kuleuven.be]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. epfl.ch [epfl.ch]
- 7. sarponggroup.com [sarponggroup.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. scribd.com [scribd.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. mdpi.com [mdpi.com]
- 12. thescipub.com [thescipub.com]
- 13. US20100069682A1 - Preparation of purified hydroquinone - Google Patents [patents.google.com]
Inter-laboratory comparison of 4-Hexyloxyphenol characterization data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization data for 4-Hexyloxyphenol, a key intermediate in various fields, including liquid crystal manufacturing and as a potential anti-melanoma agent.[1][2] Due to the absence of a formal inter-laboratory comparison study, this document compiles and compares publicly available data from various chemical suppliers and databases to offer a comprehensive reference for researchers. The guide details common analytical methodologies and presents a standardized workflow for the characterization of this compound.
Physicochemical and Analytical Data Summary
The following table summarizes the key characterization parameters for this compound sourced from multiple suppliers and databases. This provides a baseline for comparing expected values.
| Parameter | Value | Source |
| Molecular Formula | C12H18O2 | ChemicalBook[1], Sigma-Aldrich[2], GSRS[3] |
| Molecular Weight | 194.27 g/mol | ChemicalBook[1], Sigma-Aldrich[2], GSRS[3] |
| CAS Number | 18979-55-0 | SIELC Technologies[4], ChemicalBook[1], Sigma-Aldrich[2] |
| Melting Point | 45-47 °C (lit.) | ChemicalBook[1], Sigma-Aldrich[2] |
| 46 °C | Stenutz[5] | |
| Boiling Point | 112 °C / 3mmHg | ChemicalBook[1] |
| Flash Point | >230 °F (>110 °C) | ChemicalBook[1] |
| 113 °C - closed cup | Sigma-Aldrich[2] | |
| Assay Purity | 99% | Sigma-Aldrich[2] |
| Appearance | Light beige to brown crystalline solid | ChemicalBook[1] |
| Solid | Sigma-Aldrich[2] | |
| Powder to crystal | ChemicalBook[1] | |
| Solubility | Almost transparent in Methanol | ChemicalBook[1] |
| pKa | 10.36±0.15 (Predicted) | ChemicalBook[1] |
Experimental Protocols for Characterization
The characterization of this compound typically involves a combination of chromatographic and spectroscopic techniques to determine its purity, identity, and structure.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound.
-
Objective: To separate and quantify this compound and any potential impurities.
-
Methodology: A reverse-phase (RP) HPLC method is commonly employed.[4]
-
Column: A C18 column, such as Primesep 100 or Newcrom R1, is suitable.[4][6]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier is typical. For general analysis, phosphoric acid can be used, while for Mass Spectrometry (MS) compatible applications, formic acid is preferred.[4] A common mobile phase composition is MeCN and 0.1% H2SO4 in water.[6]
-
Detection: UV detection at a wavelength of 300 nm is effective for phenolic compounds.[6]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like ethanol or methanol.[7] The sample is then diluted to an appropriate concentration with the mobile phase.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.
-
Objective: To confirm the chemical structure by analyzing the magnetic properties of its atomic nuclei.
-
Methodology:
-
¹H NMR: Provides information about the number and types of hydrogen atoms. For this compound in CDCl3, expected signals include peaks in the aromatic region (δ 6.72-6.80 ppm), a triplet for the methylene group attached to the oxygen (δ 3.88 ppm), and signals for the other aliphatic protons.[1]
-
¹³C NMR: Provides information about the carbon skeleton.
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl3), with tetramethylsilane (TMS) as an internal standard.[8]
-
3. Mass Spectrometry (MS)
MS is used to determine the molecular weight and can be coupled with a chromatographic system for enhanced specificity.
-
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
-
Methodology: When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides a powerful tool for both separation and identification.
4. Thin Layer Chromatography (TLC)
TLC is a rapid and simple method for monitoring reaction progress and assessing purity.
-
Objective: To quickly assess the presence of this compound and impurities.
-
Methodology:
Visualized Workflow for Characterization
The following diagram illustrates a typical workflow for the analytical characterization of this compound.
Caption: Analytical workflow for this compound characterization.
References
- 1. This compound | 18979-55-0 [chemicalbook.com]
- 2. 4-(Hexyloxy)phenol 99 18979-55-0 [sigmaaldrich.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 4-(Hexyloxy)phenol | SIELC Technologies [sielc.com]
- 5. 4-(hexyloxy)phenol [stenutz.eu]
- 6. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. Preparation of pharmacological agents [protocols.io]
- 8. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nonsteroidal Androgen Receptor Antagonist Pharmacophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacophores and performance of prominent nonsteroidal androgen receptor (AR) antagonists. While the initial focus of this guide was to include 4-Hexyloxyphenol, a comprehensive literature search did not yield specific data on its activity as an androgen receptor antagonist. Therefore, this guide will focus on well-established nonsteroidal AR antagonists and explore broader phenolic derivatives that have demonstrated AR antagonism.
The androgen receptor is a critical target in the treatment of prostate cancer. Nonsteroidal AR antagonists have become a cornerstone of therapy, offering a direct mechanism to block the action of androgens that drive prostate cancer cell growth. This guide delves into the key pharmacophoric features, mechanisms of action, and experimental data of these vital therapeutic agents.
Androgen Receptor Signaling Pathway
The androgen receptor, a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. Upon binding to androgens such as testosterone and dihydrotestosterone (DHT), the AR undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on DNA, recruiting coactivators and initiating the transcription of genes involved in cell proliferation and survival. Nonsteroidal AR antagonists disrupt this pathway by competitively binding to the AR, thereby inhibiting these downstream effects.
Safety Operating Guide
Essential Safety and Logistical Information for Handling 4-Hexyloxyphenol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for 4-Hexyloxyphenol, including personal protective equipment (PPE) requirements, operational plans, and disposal procedures to ensure laboratory safety.
Hazard Identification
This compound is classified as a hazardous chemical.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also harmful if swallowed.[2]
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment when handling this compound to minimize exposure and ensure personal safety.[1][2]
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Glasses with side-shields or Goggles, Face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Chemical-resistant gloves | Protective gloves are essential.[1][2] |
| Respiratory | Dust mask | A type N95 (US) dust mask should be used.[2] Use only outdoors or in a well-ventilated area.[1] |
| Body | Protective clothing, Lab coat | Wear appropriate protective clothing to prevent skin exposure.[1] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
-
Handling: Avoid contact with skin and eyes.[1] Do not breathe dust.[1] Wash hands and any exposed skin thoroughly after handling.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Store locked up.[1]
-
Incompatible Materials: Strong oxidizing agents.[1]
First Aid Measures
In the event of exposure to this compound, immediate first aid is crucial. The following table outlines the recommended procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing has stopped, perform artificial respiration.[1][3] Seek medical attention if you feel unwell.[1] |
| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes.[1] If skin irritation occurs, get medical advice/attention.[1] For phenol compounds, after initial water irrigation, it is recommended to swab the affected area with Polyethylene Glycol 300 (PEG) for 30 minutes.[4] |
| Eye Contact | Rinse cautiously with water for several minutes, including under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] If eye irritation persists, seek medical advice/attention.[1] |
| Ingestion | Clean the mouth with water.[1] Do NOT induce vomiting.[5] Call a POISON CENTER or doctor/physician if you feel unwell.[1][6] |
Spill and Disposal Plan
Proper containment and disposal of this compound are necessary to prevent environmental contamination and ensure safety.
-
Spill Response: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[1] Sweep up the spilled solid material and shovel it into a suitable container for disposal.[1] Avoid generating dust. Do not let the chemical enter the environment.[1] Absorb liquid spills with an inert material like vermiculite or sand and place it in a sealed container for disposal.[7][8]
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[1][6] Waste containing phenolic compounds is classified as hazardous waste and must be handled according to local, regional, and national regulations.[7][9] Do not dispose of down the drain or in regular trash.[7] For solid phenol waste, one method is to package it in a flammable material and burn it in a suitable combustion chamber.[9] Liquid waste can be absorbed in a non-combustible material and disposed of in a secured sanitary landfill.[9]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-己氧基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. First aid guidance - Department of Biology, University of York [york.ac.uk]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
